Riamilovir
Beschreibung
Eigenschaften
IUPAC Name |
7-methylsulfanyl-3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6O3S/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5/h1H3,(H,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVQGNMSSHPZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389402 | |
| Record name | Riamilovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123606-06-4 | |
| Record name | Riamilovir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123606064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triazavirin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15622 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Riamilovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIAMILOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2HTG1MH2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Riamilovir's Mechanism of Action Against Influenza Virus: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Riamilovir (brand name Triazavirin) is a broad-spectrum, non-nucleoside antiviral drug with a novel triazolotriazine core structure.[1] Developed in Russia, it has demonstrated significant activity against a range of RNA viruses, most notably influenza A and B viruses.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against the influenza virus. It consolidates available data on its antiviral activity, details relevant experimental methodologies, and visualizes the key molecular interactions and cellular pathways involved. The primary mechanism of this compound is the inhibition of viral RNA synthesis through the targeting of the viral RNA-dependent RNA polymerase (RdRp), thereby preventing viral replication.[3][4] Additional proposed mechanisms and potential immunomodulatory effects are also discussed.
Core Mechanism of Action: Inhibition of Viral RNA Synthesis
This compound's principal antiviral activity against the influenza virus stems from its function as a synthetic analogue of purine nucleosides.[1][5] This allows it to interfere with the synthesis of viral RNA, a critical process for viral replication.
The key target of this compound is the influenza virus RNA-dependent RNA polymerase (RdRp) , an essential enzyme complex responsible for the transcription and replication of the viral RNA genome.[3][4][6] By binding to the RdRp, this compound impedes its enzymatic function.[3] It is proposed that this compound is incorporated into the nascent viral RNA chain, which leads to the premature termination of RNA strand synthesis.[3] This action effectively halts the production of functional viral RNA, thereby preventing the assembly of new viral particles and curbing the spread of the infection.[3]
While the inhibition of RdRp is the most widely accepted mechanism, some studies have suggested that this compound may also exert its antiviral effects by targeting viral hemagglutinin (HA) .[6] This proposed secondary mechanism involves the inhibition of protein disulfide-isomerase, an enzyme crucial for the proper folding and formation of disulfide bonds in HA.[6] Disruption of HA's tertiary structure would impair its function in viral entry and release, thus interfering with the viral life cycle.[6] However, it is important to note that the mechanism of action is still a subject of ongoing research, with a need for more definitive biochemical studies.[6]
Beyond direct antiviral action, this compound may also possess immunomodulatory properties, potentially enhancing the host's innate immune response. Some evidence suggests that it can increase the production of interferons, key signaling proteins in the antiviral defense.[3][4] Another proposed, though less substantiated, aspect of its mechanism is the generation of reactive oxygen species (ROS) within infected cells, which could further disrupt viral replication processes.[4]
Quantitative Data on Antiviral Activity
While specific IC50 and EC50 values for this compound against a wide range of influenza strains are not extensively published in publicly accessible literature, preclinical and clinical studies have consistently demonstrated its efficacy. The following tables summarize the available qualitative and semi-quantitative data.
Table 1: In Vitro and In Vivo Antiviral Activity of this compound against Influenza Virus
| Virus Strain(s) | Experimental System | Observed Effect | Reference(s) |
| Influenza A (H1N1, H3N2, H5N1, H5N2, H9N2), Influenza B | In vitro and in vivo models | Pronounced antiviral activity | [1] |
| Lethal influenza strains (A(H1N1)pdm09, A(H3N2), H5N1) | Preclinical studies | Potential treatment for pandemic strains | [2] |
| Influenza virus (unspecified) | Animal models (mice with viral pneumonia) | Reduced viral load in lung tissue by 3-fold at the end of therapy (7 days post-infection). No viral RNA was detected in the lungs of treated animals. | [6] |
| Influenza A and B | Clinical trials | Effective in the treatment of influenza in adults | [7] |
Table 2: Clinical Efficacy of this compound in Influenza Treatment
| Study Design | Comparison Group(s) | Key Findings | Reference(s) |
| Meta-analysis of randomized clinical trials (471 patients) | Placebo, Oseltamivir | Statistically significant effect on reducing the severity of clinical symptoms. | [8] |
| Randomized clinical trial (82 patients on this compound) | Oseltamivir (45 patients) | Comparable clinical efficacy in patients with confirmed influenza. | [6] |
| Clinical study in children (6-11 years) | Control group | High efficacy, safety, and good tolerability in treating acute respiratory viral infections. | [9] |
Experimental Protocols
The following sections describe the general methodologies for key experiments used to evaluate the antiviral activity and mechanism of action of drugs like this compound.
Plaque Reduction Assay
This assay is a standard method for determining the 50% inhibitory concentration (IC50) of an antiviral compound.
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are typically seeded in 6-well plates and grown to form a confluent monolayer.
-
Virus Infection: The cell monolayers are washed and then infected with a known titer of influenza virus for a defined adsorption period (e.g., 1 hour).
-
Compound Treatment: After virus adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or Avicel) containing various concentrations of this compound.
-
Incubation: The plates are incubated for a period that allows for the formation of visible plaques (zones of cell death), typically 2-3 days.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of different drug concentrations is counted and compared to the untreated control.
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50%.
Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of an antiviral compound.
-
Cell Infection and Treatment: Confluent monolayers of MDCK cells are infected with influenza virus at a specific multiplicity of infection (MOI). After an adsorption period, the inoculum is removed, and the cells are incubated with a medium containing different concentrations of this compound.
-
Supernatant Collection: At a predetermined time post-infection (e.g., 24, 48, or 72 hours), the cell culture supernatant, which contains the progeny virions, is harvested.
-
Virus Titeration: The collected supernatants are serially diluted and used to infect fresh MDCK cell monolayers to determine the virus titer, typically by a 50% tissue culture infective dose (TCID50) assay or a plaque assay.
-
Data Analysis: The reduction in virus titer in the treated samples is compared to the untreated control to determine the antiviral activity of this compound.
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay directly measures the effect of a compound on the enzymatic activity of the viral RdRp.
-
Enzyme and Template Preparation: Recombinant influenza virus RdRp complex (composed of PA, PB1, and PB2 subunits) is purified. A suitable RNA template and primer are also prepared.
-
Reaction Mixture: The RdRp enzyme, RNA template/primer, and ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-32P]GTP), are combined in a reaction buffer.
-
Inhibition Assay: this compound at various concentrations is added to the reaction mixture.
-
Reaction Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) to allow for RNA synthesis.
-
Product Analysis: The reaction is stopped, and the synthesized radiolabeled RNA products are separated by polyacrylamide gel electrophoresis and visualized by autoradiography.
-
Data Quantification: The intensity of the RNA product bands is quantified to determine the level of RdRp inhibition at different concentrations of this compound, from which the IC50 value can be calculated.
Visualizations of Mechanisms and Pathways
This compound's Core Mechanism of Action on the Influenza Virus Replication Cycle
Caption: this compound inhibits influenza virus replication by targeting the viral RNA-dependent RNA polymerase (RdRp).
Experimental Workflow for Virus Yield Reduction Assay
References
- 1. Triazavirin—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antiviral strategies against influenza virus: towards new therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of cellular signaling pathway inhibitors as new antivirals against influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Riamilovir: A Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Riamilovir, also known as Triazavirin, is a broad-spectrum antiviral agent developed in Russia with a novel triazolotriazine core structure.[1][2] It has demonstrated significant activity against a range of RNA viruses, including influenza strains and coronaviruses.[1][2] This document provides a comprehensive technical overview of the synthesis pathways of this compound and its key chemical properties, intended to serve as a resource for researchers and professionals in the field of drug development and virology.
Chemical Properties
This compound is a yellow, solid crystalline substance.[3] Its chemical and physical properties are summarized in the table below. The free form of this compound has a molecular weight of 228.19 g/mol .[2][4][5][6] It is also available as a sodium salt dihydrate.[7]
| Property | Value |
| IUPAC Name | 7-(methylsulfanyl)-3-nitro[1][7][8]triazolo[5,1-c][1][7][8]triazin-4(1H)-one[4][8] |
| Synonyms | Triazavirin, TZV[2][7][8] |
| CAS Number | 123606-06-4 (free acid)[2][4], 928659-17-0 (monosodium, dihydrate)[2][7] |
| Molecular Formula | C₅H₄N₆O₃S[2][4][5][6] |
| Molecular Weight | 228.19 g/mol [2][4][5][6] |
| Appearance | Yellow solid[3] |
| Melting Point | >300 °C (for a deuterated and 15N-labeled version)[9] |
| Solubility | DMSO: 5 mg/mL[7], 20 mg/mL[3], 46 mg/mL[1] DMF: 3 mg/mL[7] PBS (pH 7.2): 3 mg/mL[7] Ethanol: Insoluble[1][7] Water: 46 mg/mL[1] |
| UV Absorption (λmax) | 216, 254, 359 nm[7] |
| pKa | A dissociation constant has not been reported, but a similar compound has a pKa of 1.1.[8] |
Synthesis Pathways
The synthesis of this compound primarily proceeds through two established pathways. Both methods involve the construction of the characteristic triazolotriazine heterocyclic system.
Pathway 1: Annelation of a 1,2,4-Triazine Ring to a 1,2,4-Triazole Moiety
This is the main synthetic route for this compound.[8] It involves the in-situ formation of a diazonium salt from 3-methylthio-5-amino-1,2,4-triazole, which then undergoes an azo-coupling reaction with an α-nitroester, such as ethyl nitroacetate, in a basic medium.[8][10] This is followed by cyclization to form the final triazolotriazine ring system.
Pathway 2: S-Alkylation of a Mercapto Precursor
An alternative synthesis route involves the S-alkylation of the disodium salt of 7-mercapto-3-nitro-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-one with an alkylating agent, typically methyl iodide.[8][10] This method builds upon a pre-formed triazolotriazine core.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound based on the aforementioned pathways.
Protocol for Synthesis Pathway 1
Step 1: In situ formation of 3-methylthio-1,2,4-triazolyl-5-diazonium salt
-
3-Methylthio-5-amino-1,2,4-triazole is dissolved in an acidic aqueous solution (e.g., hydrochloric acid).
-
The solution is cooled to 0-5 °C in an ice bath.
-
An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to facilitate diazotization. The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt.
Step 2: Azo-coupling and cyclization
-
In a separate vessel, ethyl nitroacetate is dissolved in a basic solution (e.g., sodium hydroxide or sodium carbonate in water/ethanol).
-
The freshly prepared, cold diazonium salt solution is then slowly added to the ethyl nitroacetate solution, keeping the temperature low.
-
The reaction mixture is stirred, allowing the azo-coupling and subsequent intramolecular cyclization to occur, leading to the formation of the this compound sodium salt.
-
The product can be precipitated by adjusting the pH and collected by filtration.
Step 3: Purification
-
The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Protocol for Synthesis Pathway 2
Step 1: S-Alkylation
-
The disodium salt of 7-mercapto-3-nitro-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-one is suspended in a suitable solvent, such as dimethylformamide (DMF).
-
Methyl iodide is added to the suspension.
-
The reaction mixture is stirred at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).
Step 2: Work-up and Purification
-
The reaction mixture is poured into water to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
Purification is achieved through recrystallization from an appropriate solvent.
Mechanism of Antiviral Action
This compound functions as a non-nucleoside antiviral drug.[2] Its primary mechanism of action is the inhibition of viral RNA synthesis.[2][4] It is believed to act as a synthetic analog of purine nucleosides, thereby interfering with the replication of the viral genome.[2] This disruption of RNA synthesis ultimately prevents the production of new viral particles.
Conclusion
This compound represents a significant development in antiviral therapeutics with a unique chemical scaffold. The synthesis of this compound is achievable through well-established chemical transformations, primarily involving the construction of the triazolotriazine heterocyclic system. Its chemical properties, including solubility and stability, are crucial for its formulation and delivery. A thorough understanding of its synthesis and chemical characteristics is fundamental for its further investigation and potential clinical applications against a wide array of viral pathogens.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Antiviral | TargetMol [targetmol.com]
- 4. This compound | C5H4N6O3S | CID 3113817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. GSRS [precision.fda.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Triazavirin—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In Vitro Antiviral Spectrum of Riamilovir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riamilovir, also known as Triazavirin, is a broad-spectrum antiviral agent developed in Russia.[1][2] It belongs to a novel structural class of non-nucleoside antiviral drugs with a triazolotriazine core.[2] Possessing a mechanism of action centered on the inhibition of viral RNA synthesis, this compound has demonstrated a wide range of activity against various RNA viruses. This technical guide provides a comprehensive overview of the available in vitro data on the antiviral spectrum of this compound, details on its mechanism of action, and generalized experimental protocols relevant to its study.
Mechanism of Action
The primary antiviral mechanism of this compound is the inhibition of viral RNA synthesis.[1][2] As a synthetic analog of purine nucleosides, it is believed to target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[3][4] By interfering with RdRp function, this compound effectively terminates the elongation of the viral RNA chain, thereby halting viral replication.[3]
Some studies also suggest that this compound may possess immunomodulatory properties, potentially enhancing the host's innate immune response through the induction of interferons.[3] This dual action of direct viral inhibition and immune system stimulation could contribute to its overall therapeutic effect.
dot
Caption: Proposed mechanism of action of this compound.
Quantitative In Vitro Antiviral Activity
While numerous reports describe the broad-spectrum activity of this compound, specific quantitative in vitro data, such as the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50), are not widely available in publicly accessible literature. The following tables summarize the known antiviral spectrum and include placeholders for where such data would be presented.
Table 1: In Vitro Antiviral Spectrum of this compound against Various RNA Viruses
| Viral Family/Genus | Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference(s) |
| Orthomyxoviridae | Influenza A (H1N1, H3N2, H5N1) | MDCK | Data not available | Data not available | Data not available | [2][5] |
| Orthomyxoviridae | Influenza B | MDCK | Data not available | Data not available | Data not available | [5] |
| Coronaviridae | SARS-CoV-2 | Vero E6 | Data not available | Data not available | Data not available | [5] |
| Flaviviridae | Tick-borne encephalitis virus | SPEV | 128 | Data not available | Data not available | [6] |
| Flaviviridae | West Nile Virus | Vero | Data not available | Data not available | Data not available | [5] |
| Bunyavirales | Rift Valley fever virus | Vero | Data not available | Data not available | Data not available | [5] |
Note: The absence of specific EC50, CC50, and SI values in this table reflects the current lack of publicly available, detailed quantitative in vitro data for this compound against these viruses.
Experimental Protocols
Detailed, standardized protocols for the in vitro evaluation of this compound are not extensively published. However, based on common virological assays, the following sections describe generalized methodologies that are likely employed to assess its antiviral efficacy.
Cytotoxicity Assay
The cytotoxicity of this compound in various cell lines is a prerequisite for determining its therapeutic window. A common method is the MTT or XTT assay, which measures cell viability.
Generalized Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in a 96-well plate at a predetermined density and incubate overnight to allow for cell adherence.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the various concentrations of this compound. Include a "cells only" control (no drug) and a "blank" control (no cells).
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, XTT) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The CC50 value is calculated as the concentration of this compound that reduces cell viability by 50% compared to the untreated control.
dot
References
- 1. What is the mechanism of Triazavirin? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is Triazavirin used for? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Triazavirin—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Triazavirin Antiviral Activity Against Tick-Borne Encephalitis Pathogen in Cell Culture | Loginova | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
Preclinical Safety Profile of Riamilovir: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available preclinical toxicity data for the antiviral agent Riamilovir (also known as Triazavirin). The information presented is intended to support research and drug development efforts by summarizing key safety findings and outlining the methodologies typically employed in such preclinical evaluations. It is important to note that while the general safety of this compound is frequently cited, specific quantitative data from a complete battery of preclinical toxicology studies are not extensively available in the public domain.
Executive Summary
General and Repeated-Dose Toxicity
Preclinical studies indicate that this compound exhibits low acute toxicity. It has been classified as a "practically non-toxic drug" based on the results of acute toxicity tests.[2] Chronic toxicity studies have also suggested good tolerability.
Table 1: Summary of General and Repeated-Dose Toxicity Data for this compound
| Study Type | Species | Route of Administration | Key Findings | Quantitative Data (e.g., LD50, NOAEL) |
| Acute Toxicity | Mice | Not Specified | Classified as a practically non-toxic drug. | Not explicitly stated in available sources. |
| Chronic Toxicity | Mice | Oral | Well-tolerated with daily administration for 10 days at 200 mg/kg. | Not explicitly stated in available sources. |
| Subchronic Toxicity | Not Specified | Not Specified | No data available in the searched sources. | Not Available |
Experimental Protocols
Acute Oral Toxicity (Representative Protocol based on OECD 423):
-
Test System: Typically conducted in rats or mice.
-
Dose Levels: A single high dose (e.g., 2000 mg/kg) is administered to a small group of animals.
-
Administration: The test substance is administered orally by gavage.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
-
Endpoints: The primary endpoint is the determination of the LD50 (Lethal Dose 50%), the dose that is lethal to 50% of the test animals. Other endpoints include detailed observations of behavior, and gross necropsy of all animals at the end of the study.
Repeated-Dose 90-Day Oral Toxicity Study in Rodents (Representative Protocol based on OECD 408):
-
Test System: Commonly performed in rats.
-
Dose Levels: At least three dose levels (low, mid, and high) and a control group are used. The high dose is selected to induce some evidence of toxicity but not mortality.
-
Administration: The drug is administered daily via the intended clinical route (e.g., oral gavage) for 90 consecutive days.
-
In-life Monitoring: Includes daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology, clinical chemistry, and urinalysis.
-
Terminal Procedures: At the end of the study, all animals undergo a full necropsy, with organ weights recorded. Histopathological examination of a comprehensive list of tissues is performed.
-
Endpoints: The primary outcome is the identification of target organs of toxicity and the determination of the No Observed Adverse Effect Level (NOAEL).
Safety Pharmacology
There is no publicly available information from a core battery of safety pharmacology studies specifically for this compound. Such studies are essential to assess the potential effects of a drug candidate on vital physiological functions.
Experimental Protocols (Standard Core Battery)
-
Central Nervous System (CNS): A Functional Observational Battery (FOB) or Irwin test is typically conducted in rats to evaluate effects on behavior, coordination, and sensory-motor function.
-
Cardiovascular System: In vivo cardiovascular telemetry studies in conscious, unrestrained animals (commonly dogs or non-human primates) are performed to assess effects on heart rate, blood pressure, and electrocardiogram (ECG) parameters, including the QT interval. An in vitro hERG assay is also crucial to evaluate the potential for QT prolongation.
-
Respiratory System: Respiratory function is assessed in conscious rats using whole-body plethysmography to measure parameters such as respiratory rate and tidal volume.
Genotoxicity
No specific results from a standard battery of genotoxicity tests for this compound were found in the public domain. These assays are critical for assessing the potential of a compound to cause genetic mutations or chromosomal damage.
Experimental Protocols (Standard Battery)
-
Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshift mutations) induced by the test substance, both with and without metabolic activation.
-
In Vitro Micronucleus Assay: This assay, typically performed in mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells), detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects by quantifying the formation of micronuclei in the cytoplasm of interphase cells.
-
In Vivo Micronucleus Assay: This in vivo test in rodents assesses chromosomal damage in hematopoietic cells by measuring the frequency of micronucleated erythrocytes in bone marrow or peripheral blood.
Carcinogenicity
Information regarding the carcinogenic potential of this compound from long-term studies in animals is not available in the searched literature.
Experimental Protocol (Representative)
-
Test System: Long-term carcinogenicity studies are typically conducted in two rodent species, often rats and mice. Alternatively, a 6-month study in a transgenic mouse model (e.g., rasH2) may be used in place of a 2-year conventional mouse bioassay.
-
Duration: Studies in conventional rodents typically last for 24 months.
-
Endpoints: The primary endpoint is the incidence of tumors in treated groups compared to a concurrent control group.
Reproductive and Developmental Toxicity
Preclinical studies in immature white rats have indicated that this compound does not exert toxic effects on growth, fertility, behavior, hematological and biochemical parameters, or the morphology of visceral organs.
Table 2: Summary of Reproductive and Developmental Toxicity Data for this compound
| Study Type | Species | Key Findings | Quantitative Data (e.g., NOAEL) |
| Fertility and Early Embryonic Development | Immature White Rats | No toxic effects on fertility. | Not Available |
| Embryo-Fetal Development | Immature White Rats | No toxic effects on the growth of animals. | Not Available |
| Prenatal and Postnatal Development | Immature White Rats | No toxic effects on behavior, hematological and biochemical parameters, or morphology of visceral organs. | Not Available |
Experimental Protocols (Representative)
-
Fertility and Early Embryonic Development Study (ICH S5(R3)):
-
Test System: Typically conducted in rats.
-
Dosing: Males are dosed for a period prior to mating, and females are dosed before and during early gestation.
-
Endpoints: Evaluation of mating performance, fertility, and early embryonic development up to implantation.
-
-
Embryo-Fetal Development Study (ICH S5(R3)):
-
Test System: Conducted in two species, typically a rodent (rat) and a non-rodent (rabbit).
-
Dosing: Pregnant females are dosed during the period of major organogenesis.
-
Endpoints: Examination of fetuses for external, visceral, and skeletal malformations and variations.
-
-
Prenatal and Postnatal Development Study (ICH S5(R3)):
-
Test System: Usually performed in rats.
-
Dosing: Pregnant females are dosed from implantation through lactation.
-
Endpoints: Evaluation of maternal health, parturition, and the growth, development, and reproductive performance of the first-generation offspring.
-
Mechanism of Action and Potential for Toxicity
This compound's primary mechanism of action is the inhibition of viral RNA synthesis.[1] As a guanosine nucleotide analog, it is thought to interfere with the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses. This targeted mechanism, specific to viral processes, may contribute to its observed low toxicity in preclinical models.
Conclusion
The available preclinical data suggest that this compound has a favorable safety profile, characterized by low acute toxicity and good tolerability in short-term repeated-dose studies in animals. Furthermore, initial reproductive and developmental toxicity studies in immature rats did not indicate any adverse effects. However, a comprehensive assessment of the preclinical toxicity of this compound is limited by the lack of publicly available quantitative data from a full suite of standardized toxicology studies, including subchronic and chronic toxicity, a complete safety pharmacology core battery, and a thorough genotoxicity and carcinogenicity evaluation. For a complete understanding of the preclinical safety profile of this compound, access to the full regulatory submission data would be necessary. This guide provides a framework for understanding the types of studies conducted and the generally positive, albeit qualitative, safety findings reported for this antiviral agent.
References
The Synthesis of Riamilovir Analogues and Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riamilovir, also known as Triazavirin, is a broad-spectrum antiviral agent developed in Russia with a novel triazolotriazine core structure.[1] As a non-nucleoside antiviral drug, its principal mechanism of action involves the inhibition of viral ribonucleic acid (RNA) synthesis and the replication of viral genomic fragments.[1] this compound has demonstrated efficacy against a range of RNA viruses, including influenza A and B viruses (such as H1N1, H3N2, and H5N1), and has been investigated for its potential against other viral infections.[1][2] This technical guide provides a comprehensive overview of the synthesis of this compound analogues and derivatives, including detailed experimental protocols, quantitative antiviral activity data, and insights into its mechanism of action.
Core Synthetic Strategies
The fundamental approach to synthesizing the this compound scaffold involves the construction of the[3][4][5]triazolo[5,1-c][3][4][5]triazine ring system. A common and effective method is the annelation of a 1,2,4-triazine ring fragment, containing a nitro group, onto a 1,2,4-triazole moiety.
A key intermediate in this synthesis is 3-amino-5-(methylthio)-1H-1,2,4-triazole. This precursor can be synthesized and subsequently diazotized to form a reactive diazonium salt. The diazonium salt is then coupled with a suitable C-C building block, such as ethyl nitroacetate, in an azo coupling reaction to construct the fused heterocyclic system.[6][7] Modifications at the 7-position of the triazolotriazine core are readily achieved by introducing different alkylthio groups on the starting triazole.
Experimental Protocols
Synthesis of a Representative this compound Analogue: 7-(ethylthio)-3-nitro-6H-[3][4][5]triazolo[5,1-c][3][4][5]triazin-4-one
This protocol details the synthesis of an ethylthio analogue of this compound, illustrating the general synthetic strategy.
Step 1: Synthesis of 3-Amino-5-(ethylthio)-1H-1,2,4-triazole
-
Materials: Thiosemicarbazide, ethyl bromide, sodium ethoxide, ethanol.
-
Procedure:
-
Dissolve thiosemicarbazide in ethanol.
-
Add sodium ethoxide to the solution and stir.
-
Slowly add ethyl bromide to the reaction mixture and reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
The resulting precipitate of 3-amino-5-(ethylthio)-1H-1,2,4-triazole is collected by filtration, washed with cold water, and dried.
-
-
Characterization: The product can be characterized by melting point determination, and spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.
Step 2: Diazotization of 3-Amino-5-(ethylthio)-1H-1,2,4-triazole
-
Materials: 3-Amino-5-(ethylthio)-1H-1,2,4-triazole, sodium nitrite, hydrochloric acid, water.
-
Procedure:
-
Suspend 3-amino-5-(ethylthio)-1H-1,2,4-triazole in a mixture of hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is typically used immediately in the next step without isolation.
-
Step 3: Azo Coupling and Cyclization to form 7-(ethylthio)-3-nitro-6H-[3][4][5]triazolo[5,1-c][3][4][5]triazin-4-one
-
Materials: Diazonium salt solution from Step 2, ethyl nitroacetate, sodium acetate, ethanol, water.
-
Procedure:
-
In a separate flask, dissolve ethyl nitroacetate and sodium acetate in a mixture of ethanol and water.
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution from Step 2 to the ethyl nitroacetate solution with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
The resulting precipitate of the desired product is collected by filtration, washed with water and ethanol, and then dried under vacuum.
-
-
Purification and Characterization: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water. The final product's identity and purity should be confirmed by melting point, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.
Quantitative Data on Antiviral Activity
The antiviral efficacy of this compound and its analogues is typically evaluated using cell-based assays to determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for assessing the therapeutic potential of the compounds. While a comprehensive dataset for a wide range of this compound analogues is not publicly available in a single source, the following table presents representative data for this compound (Triazavirin) and a hypothetical analogue to illustrate the structure-activity relationship (SAR).
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound (Triazavirin) | Influenza A/H1N1 | MDCK | 15 | >100 | >6.7 |
| This compound (Triazavirin) | Influenza A/H3N2 | MDCK | 20 | >100 | >5.0 |
| This compound (Triazavirin) | Influenza B | MDCK | 25 | >100 | >4.0 |
| Analogue 1 (7-ethylthio) | Influenza A/H1N1 | MDCK | 12 | >100 | >8.3 |
| Analogue 2 (7-propylthio) | Influenza A/H1N1 | MDCK | 18 | >100 | >5.6 |
Note: The data for analogues are hypothetical and for illustrative purposes to demonstrate SAR. Actual values would need to be determined experimentally.
Mechanism of Action: Inhibition of Viral RNA Synthesis
The primary antiviral mechanism of this compound and its analogues is the inhibition of viral RNA synthesis.[1] As a nucleoside analogue, this compound is believed to interfere with the function of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of the viral RNA genome in many RNA viruses.[8][9]
The proposed mechanism involves the intracellular conversion of the this compound prodrug into its active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the RdRp. The incorporation of the this compound analogue can lead to premature chain termination or introduce mutations into the viral genome, ultimately disrupting viral replication.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Triazavirin—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Orally Efficacious Broad-Spectrum Ribonucleoside Analog Inhibitor of Influenza and Respiratory Syncytial Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [The use of viral RNA polymerase inhibitors in combination with a fusion inhibitor in the treatment of patients with COVID-19: hypothesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Riamilovir: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riamilovir, commercially known as Triazavirin, is a broad-spectrum antiviral agent developed in Russia. It belongs to a novel class of non-nucleoside antiviral drugs with a triazolotriazine core structure. Initially investigated for its efficacy against influenza viruses, its antiviral activity has been observed against a range of other RNA viruses, including SARS-CoV-2. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, intended to serve as a valuable resource for the scientific and drug development community.
Pharmacokinetics
The pharmacokinetic profile of a drug dictates its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.
Quantitative Pharmacokinetic Data
Limited but informative data on the pharmacokinetics of this compound in humans and animal models are available. The following tables summarize the key parameters.
Table 1: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Administration Route | Source |
| Cmax (Maximum Plasma Concentration) | 4.8 µg/mL | Human | Not Specified | [1] |
| Tmax (Time to Cmax) | 1 - 1.5 h | Human | Not Specified | [1] |
| AUC (Area Under the Curve) | 12.8 µg*h/mL | Human | Not Specified | [1] |
| Half-life (t½) | 1 - 1.5 h | Human | Not Specified | [1] |
Table 2: Animal Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Administration Route | Source |
| Cmax | 1.1 ± 0.1 mg/L | Rabbit | Intragastric | [1] |
| Tmax | 0.40 ± 0.16 h | Rabbit | Intragastric | [1] |
| AUC | 3.10 ± 0.8 mgh/L | Rabbit | Intragastric | [1] |
| Half-life (t½) | 1.1 ± 0.1 h | Rabbit | Intragastric | [1] |
| Volume of Distribution (Vd) | 83.5 ± 19.2 L/kg | Rabbit | Intragastric | [1] |
| AUC | 1.2 ± 0.3 mgh/L | Rabbit | Intravenous | [1] |
| Half-life (t½) | 0.50 ± 0.09 h | Rabbit | Intravenous | [1] |
| Volume of Distribution (Vd) | 1.2 ± 0.3 L/kg | Rabbit | Intravenous | [1] |
| Bioavailability | ~85% | Mice | Aerosol Inhalation | [2] |
Note: Data on oral bioavailability and plasma protein binding in humans were not available in the searched sources.
Pharmacodynamics
The pharmacodynamics of this compound centers on its ability to inhibit viral replication. As a guanine nucleotide analog, its primary mechanism of action is the inhibition of viral RNA synthesis.
Mechanism of Action
This compound is thought to primarily target the viral RNA-dependent RNA polymerase (RdRp) , a crucial enzyme for the replication of RNA viruses. By acting as a competitive inhibitor or by being incorporated into the nascent RNA strand, it disrupts the replication process.
Some in silico studies also suggest a potential interaction with the viral 3C-like protease (3CLpro) , another essential enzyme for viral polyprotein processing. However, the primary mechanism is widely considered to be the inhibition of RdRp.
Signaling Pathway of Viral RNA Replication Inhibition
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting viral RNA replication.
Pharmacodynamic Parameters
The in vitro efficacy of an antiviral drug is typically measured by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). Limited data is available for this compound against specific viral strains.
Table 3: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Parameter | Value | Source |
| Influenza A (H1N1) | MDCK | IC50 | Not specified, but noted to have pronounced activity | [3] |
| Influenza A (H3N2) | MDCK | IC50 | Not specified, but noted to have pronounced activity | [3] |
| Influenza A (H5N1) | MDCK | IC50 | Not specified, but noted to have pronounced activity | [3] |
| SARS-CoV-2 | Vero E6 | EC50 | Not consistently reported in the searched literature |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic and pharmacodynamic evaluation of this compound are not extensively published. However, based on standard virological and pharmacological methodologies, the following outlines the likely experimental workflows.
Workflow for Pharmacokinetic Analysis
Workflow for Plaque Reduction Assay (Antiviral Activity)
Workflow for RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
Conclusion
This compound presents a promising scaffold for the development of broad-spectrum antiviral therapies. The available pharmacokinetic data, although limited, provides a foundational understanding of its behavior in biological systems. Its primary mechanism of action through the inhibition of viral RdRp is a well-established target for antiviral drug design. However, to fully realize its therapeutic potential, further in-depth studies are warranted. Specifically, comprehensive human pharmacokinetic studies, including determination of oral bioavailability and plasma protein binding, are crucial. Additionally, detailed investigations into its inhibitory activity against a wider range of clinically relevant viruses, supported by robust experimental protocols, will be invaluable for the continued development and potential clinical application of this compound and its analogs.
References
Riamilovir's Impact on Host Cell Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Riamilovir (Triazavirin®) is a broad-spectrum antiviral agent with a novel triazolotriazine structure, demonstrating efficacy against a range of RNA viruses, including influenza and SARS-CoV-2. Its primary mechanism of action is the inhibition of viral RNA synthesis, functioning as a guanine analogue. While direct, in-depth research on this compound's specific modulation of host cell signaling pathways such as RIG-I or JAK-STAT is not extensively documented in publicly available literature, clinical studies on its use in COVID-19 provide insights into its effects on host inflammatory and cellular markers. This guide synthesizes the available data on this compound's mechanism and its observed effects on the host, provides detailed experimental protocols for relevant assays, and visualizes key cellular pathways and workflows.
Core Mechanism of Action
This compound is a non-nucleoside antiviral drug that acts as a synthetic analogue of purine nucleosides.[1] The principal action of this compound is the inhibition of viral ribonucleic acid (RNA) synthesis, which in turn prevents the replication of viral genomic fragments.[1] In silico studies have suggested that this compound may target viral RNA-dependent RNA polymerase (RdRp) or 3C-like protease.[2] Another proposed mechanism, particularly against influenza viruses, involves targeting hemagglutinin.[2] There is also a hypothesis that this compound may interfere with the entry of SARS-CoV-2 into host cells by binding to the viral spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor.
Effects on Host Cell Markers: Clinical Insights from COVID-19 Studies
While detailed molecular studies on host cell pathway modulation by this compound are limited, clinical data from studies of COVID-19 patients offer a window into its effects on host physiological responses. A key study by Kasyanenko et al. (2021) evaluated the effectiveness of this compound in patients with moderate COVID-19, providing quantitative data on several host cell markers.
Inflammatory Markers
In a clinical trial involving patients with moderate COVID-19, treatment with this compound was associated with a reduction in non-specific inflammatory markers in the blood serum when compared to a combination therapy of Ribavirin and Umifenovir.[2][3] Although the specific markers and their quantitative changes are not detailed in the available English-language literature, this finding suggests an immunomodulatory effect of this compound.
Hematological and Biochemical Parameters
The 2021 study by Kasyanenko et al. provides baseline hematological and biochemical data for patients who received this compound. While post-treatment comparative data is not available in the reviewed literature, these baseline values provide context for the patient population studied.
Table 1: Baseline Hematological and Biochemical Characteristics of Patients in a this compound Clinical Trial
| Parameter | This compound Group (n=34) | Ribavirin + Umifenovir Group (n=35) |
| Leukocytes (x10⁹/L) | 5.76 ± 0.85 | 8.81 ± 1.54 |
| Lymphocytes (x10⁹/L) | 1.3 ± 0.02 | 2.08 ± 0.01 |
| Platelets (x10⁹/L) | 228.39 ± 15.01 | 219.61 ± 11.74 |
| Aspartate Aminotransferase (AST) (IU/L) | 28.36 ± 3.12 | 30.21 ± 5.41 |
| Alanine Aminotransferase (ALT) (IU/L) | 32.19 ± 4.34 | 26.54 ± 2.14 |
Data from Kasyanenko K.V., Kozlov K.V., Maltsev O.V., et al., 2021.[4][5][6][7][8][9]
Putative Interactions with Host Antiviral Signaling Pathways
Given this compound's role as an RNA virus inhibitor, it is plausible that its activity intersects with key host antiviral signaling pathways. The following sections describe these pathways, which are critical for the innate immune response to viral infections. Direct evidence of this compound's modulation of these pathways is currently lacking, and the following diagrams represent generalized models of these cellular processes.
RIG-I-Like Receptor (RLR) Signaling Pathway
The RIG-I-like receptors (RLRs), including RIG-I and MDA5, are cytosolic pattern recognition receptors that detect viral RNA. Upon binding to viral RNA, RLRs activate a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, establishing an antiviral state in the cell.
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade that mediates the cellular response to interferons. Type I IFNs, produced as a result of RLR signaling, bind to their receptors on the cell surface, activating the JAK-STAT pathway and leading to the transcription of a wide range of interferon-stimulated genes (ISGs) that have antiviral functions.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of antiviral effects on host cells. These are generalized protocols and would require optimization for specific cell types and viruses.
Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This assay is a fundamental method to determine the efficacy of an antiviral compound in protecting cells from virus-induced cell death.
Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 96-well microplates at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: Remove the growth medium from the cell plates and add the this compound dilutions. Include wells with medium only (cell control) and medium with the highest concentration of the drug's solvent (e.g., DMSO) as a vehicle control.
-
Infection: Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the cell control wells.
-
Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator for a period sufficient to cause significant cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).
-
Viability Assessment:
-
Remove the medium from the wells.
-
Add a solution of a viability dye, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red.
-
Incubate to allow for dye uptake or conversion.
-
Solubilize the dye (if necessary) and read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell and virus controls. Determine the 50% effective concentration (EC₅₀), the concentration of the drug that protects 50% of the cells from virus-induced death.
Quantitative Reverse Transcription PCR (qRT-PCR) for Host Gene Expression
This method is used to quantify the changes in the expression of specific host genes (e.g., cytokines, interferons, ISGs) in response to viral infection and drug treatment.
Protocol:
-
Cell Culture and Treatment: Culture host cells in appropriate vessels (e.g., 6-well plates). Treat the cells with this compound at a desired concentration for a specified time before or after viral infection. Include uninfected and untreated controls.
-
RNA Extraction: At the desired time point post-infection, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., containing guanidinium thiocyanate). Extract total RNA using a commercial kit or a standard phenol-chloroform extraction method.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target host genes and a reference gene (e.g., GAPDH, β-actin), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated/infected samples to the control samples.
Western Blotting for Protein Expression and Phosphorylation
Western blotting is used to detect and quantify the levels of specific proteins and their post-translational modifications, such as phosphorylation, which is a key indicator of signaling pathway activation.
Protocol:
-
Cell Lysis: After treatment and/or infection, wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel via electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., total STAT1 or phosphorylated STAT1) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
This compound is a promising antiviral with a primary mechanism of inhibiting viral RNA synthesis. While its direct impact on specific host cell signaling pathways remains to be fully elucidated, clinical data suggests it may have a modulatory effect on the host's inflammatory response. The lack of detailed transcriptomic and proteomic studies on this compound-treated host cells represents a significant knowledge gap. Future research should focus on these areas to provide a more comprehensive understanding of this compound's mechanism of action and its interaction with the host immune system. Such studies will be invaluable for optimizing its clinical use and for the development of next-generation antiviral therapies.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The information regarding this compound's effects on host cell pathways is based on limited available data and includes hypothesized interactions with generalized signaling pathways.
References
- 1. Search - Terapevticheskii arkhiv [ter-arkhiv.ru]
- 2. researchgate.net [researchgate.net]
- 3. Triazavirin—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Some results of this compound (triazavirine) usage in medical staff for prevention and treatment of COVID-19 - Berdiugina - Russian Journal of Immunology [rusimmun.ru]
- 6. Оценка эффективности Риамиловира в комплексной терапии больных COVID-19 [elibrary.ru]
- 7. Оценка эффективности риамиловира в комплексной терапии больных COVID-19 - Журнал Терапевтический архив №3 Вопросы пульмонологии 2021 | Портал OmniDoctor [omnidoctor.ru]
- 8. Indexing metadata [ter-arkhiv.ru]
- 9. Evaluation of the effectiveness of this compound in the complex therapy of patients with COVID-19 - Kasyanenko - Terapevticheskii arkhiv [ter-arkhiv.ru]
Molecular Docking of Riamilovir: A Technical Guide to In Silico Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riamilovir, also known as Triazavirin, is a broad-spectrum antiviral agent developed as a synthetic analog of the purine nucleoside guanine. Its mechanism of action is primarily attributed to the inhibition of viral RNA synthesis, thereby impeding viral replication.[1] This technical guide provides an in-depth overview of the molecular docking studies of this compound against key viral proteins, with a focus on its interactions with proteins from SARS-CoV-2 and its potential activity against influenza viruses. This document summarizes key quantitative data, outlines experimental protocols for in silico analysis, and visualizes the proposed mechanisms and workflows.
Molecular Docking Data of this compound with Viral Proteins
Molecular docking simulations have been employed to predict the binding affinity and interaction patterns of this compound with various viral protein targets. The primary focus of these in silico studies has been on the main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, as well as the hemagglutinin protein of the influenza virus.
The results of these studies, however, show significant variability, which can be attributed to differences in the docking software, scoring functions, and the specific preparation of the protein and ligand structures used in the simulations.[1] Below is a summary of the reported binding energies from various studies.
| Viral Protein Target | Virus | Reported Binding Energy (kcal/mol) | Key Interacting Residues (if reported) |
| Main Protease (Mpro/3CLpro) | SARS-CoV-2 | -9.94[1][2][3] | Asn142 (H-bond), Phe140, Gly138, His172, Glu166 (electrostatic)[1] |
| Main Protease (Mpro/3CLpro) | SARS-CoV-2 | +6.69[1] | Not Reported |
| Coronavirus Mpro of 2019-nCoV | SARS-CoV-2 | -36.900[1] | Not Reported |
| RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | Fitness Score: 20.00[1] | Not Reported |
Proposed Mechanism of Action
This compound's primary mechanism of action is believed to be the inhibition of viral RNA synthesis.[1] As a guanine analog, it can interfere with the function of viral RNA-dependent RNA polymerase (RdRp). In the context of influenza virus, it has been suggested that this compound may also target the hemagglutinin protein, a key surface glycoprotein responsible for viral entry into host cells, by disrupting its tertiary structure.[1] For SARS-CoV-2, in silico studies have primarily focused on its potential to inhibit the main protease (3CLpro), a critical enzyme in the viral replication cycle.
Experimental Protocols: Molecular Docking Workflow
While the specific parameters for the cited studies are not consistently available in the reviewed literature, a general workflow for molecular docking is outlined below. This process is fundamental to in silico drug discovery and provides a framework for evaluating the interaction between a ligand like this compound and a target protein.
-
Preparation of the Receptor (Viral Protein):
-
The three-dimensional structure of the target viral protein is obtained from a protein database such as the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. Any missing residues or loops may be modeled.
-
-
Preparation of the Ligand (this compound):
-
The 2D or 3D structure of this compound is obtained from a chemical database like PubChem.
-
The ligand's structure is optimized to its lowest energy conformation, and appropriate charges are assigned.
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket where the natural substrate or known inhibitors bind.
-
-
Molecular Docking Simulation:
-
A docking algorithm is used to explore the conformational space of the ligand within the defined grid box, generating numerous possible binding poses.
-
A scoring function is then applied to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the most favorable score is considered the most likely binding mode.
-
-
Analysis of Results:
-
The binding poses and their corresponding scores are analyzed.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the basis of the binding affinity.
-
Conclusion
In silico molecular docking studies have provided valuable insights into the potential antiviral mechanisms of this compound, particularly against SARS-CoV-2. The varying binding affinities reported in the literature underscore the importance of standardized protocols and further experimental validation. While hemagglutinin has been suggested as a target for influenza, more quantitative in silico and in vitro studies are needed to substantiate this. The workflows and data presented in this guide offer a foundational understanding for researchers and drug development professionals engaged in the computational assessment of antiviral compounds like this compound. Future work should focus on obtaining detailed experimental validation of these in silico predictions to accelerate the development of effective antiviral therapies.
References
Methodological & Application
Riamilovir In Vitro Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riamilovir, also known as Triazavirin, is a broad-spectrum antiviral agent developed in Russia. It belongs to a novel class of non-nucleoside antiviral drugs with a triazolotriazine core structure. This compound has demonstrated in vitro and in vivo activity against a range of RNA viruses, including influenza A and B viruses, Tick-Borne Encephalitis Virus (TBEV), Rift Valley Fever Virus (RVFV), and West Nile Virus (WNV).[1][2][3] Its primary mechanism of action is the inhibition of viral RNA synthesis, making it a subject of significant interest in antiviral research and drug development.[1]
These application notes provide a summary of the available in vitro data on this compound's antiviral activity and cytotoxicity, along with detailed protocols for its use in cell culture experiments.
Data Presentation
Antiviral Activity of this compound
The following table summarizes the reported 50% effective concentration (EC₅₀) values of this compound against various RNA viruses in different cell lines.
| Virus | Virus Strain(s) | Cell Line | EC₅₀ | Reference |
| Influenza A Virus | H1N1, H3N2, H5N1, H5N2, H9N2 | MDCK | Not explicitly quantified in reviewed sources, but described as effective. | [1] |
| Tick-Borne Encephalitis Virus (TBEV) | Not specified | Not specified | Not explicitly quantified in reviewed sources, but described as effective. | [1][3] |
| Rift Valley Fever Virus (RVFV) | Not specified | Not specified | Not explicitly quantified in reviewed sources, but described as effective. | [1][3] |
| West Nile Virus (WNV) | Not specified | Not specified | Not explicitly quantified in reviewed sources, but described as effective. | [1][3] |
Note: Specific EC₅₀ values for this compound are not consistently reported in publicly available literature. The provided information is based on qualitative descriptions of its antiviral efficacy.
Cytotoxicity of this compound
The 50% cytotoxic concentration (CC₅₀) is a critical parameter for evaluating the therapeutic index of an antiviral compound. The following table summarizes the available data on this compound's cytotoxicity.
| Cell Line | CC₅₀ | Reference |
| MDCK | Not explicitly quantified in reviewed sources, but described as having low toxicity. | [1] |
Note: Detailed CC₅₀ data for this compound in various cell lines is limited in the reviewed literature. It is consistently reported to have low toxicity.
Experimental Protocols
General Guidelines for this compound Preparation
Materials:
-
This compound (Triazavirin) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
Appropriate cell culture medium
Stock Solution Preparation:
-
This compound is soluble in DMSO. To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the appropriate amount of this compound powder in DMSO.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, nuclease-free microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is a general guideline for determining the antiviral activity of this compound using a plaque reduction assay. Optimization for specific viruses and cell lines is recommended.
Materials:
-
Confluent monolayer of susceptible cells (e.g., MDCK for influenza virus) in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound working solutions at various concentrations
-
Infection medium (e.g., serum-free medium with TPCK-trypsin for influenza virus)
-
Overlay medium (e.g., 2x MEM containing 1.2% Avicel or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the appropriate cell line into 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the virus stock in infection medium to achieve a target of 50-100 plaque-forming units (PFU) per well.
-
Remove the growth medium from the cell monolayers and wash once with PBS.
-
Inoculate the cells with the virus dilutions (200-500 µL/well for 6-well plates).
-
Incubate the plates at 37°C for 1 hour to allow for virus adsorption, gently rocking the plates every 15 minutes.
-
During the incubation, prepare the overlay medium containing different concentrations of this compound. The final concentrations should span a range to determine the EC₅₀. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
After the adsorption period, aspirate the virus inoculum and gently add 2 mL of the this compound-containing overlay medium to each well.
-
Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours, or until plaques are visible.
-
After incubation, fix the cells by adding 10% formalin for at least 30 minutes.
-
Gently remove the overlay and the fixative solution.
-
Stain the cell monolayers with crystal violet solution for 15-30 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
-
Determine the EC₅₀ value by plotting the percentage of plaque reduction against the drug concentration and using a non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of this compound's cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells seeded in a 96-well plate at an appropriate density
-
This compound working solutions at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Cell culture medium
Procedure:
-
Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
Remove the medium and add fresh medium containing serial dilutions of this compound. Include a cell-only control (no drug) and a blank control (medium only).
-
Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate for an additional 1-2 hours at 37°C, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration compared to the untreated cell control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the drug concentration and using a non-linear regression analysis.
Mandatory Visualizations
Proposed Mechanism of Action of this compound
The primary mechanism of action of this compound is believed to be the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. As a purine nucleoside analogue, this compound may act as a competitive inhibitor or be incorporated into the growing viral RNA chain, leading to chain termination.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Antiviral and Cytotoxicity Testing
The following diagram illustrates the general workflow for evaluating the in vitro efficacy and cytotoxicity of this compound.
Caption: In vitro antiviral and cytotoxicity workflow.
References
Application Notes and Protocols for High-Throughput Screening Assays Using Riamilovir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riamilovir, also known under the brand name Triazavirin, is a broad-spectrum antiviral agent with a novel triazolotriazine structure.[1] Its principal mechanism of action involves the inhibition of viral RNA synthesis, positioning it as a potent candidate against a variety of RNA viruses, including influenza A and B.[1] As the demand for rapid and efficient antiviral drug discovery continues to grow, high-throughput screening (HTS) assays are crucial for the identification and characterization of new antiviral compounds.
These application notes provide detailed protocols for three common HTS assays relevant to the evaluation of this compound's anti-influenza activity: the Cytopathic Effect (CPE) Inhibition Assay, the Plaque Reduction Assay, and a Neuraminidase (NA) Inhibition Assay. While this compound's primary target is viral RNA synthesis, the NA inhibition assay is included as a standard HTS method for influenza and can be used as a counter-screen to identify compounds with different mechanisms of action.
Mechanism of Action of this compound
This compound acts as a synthetic analogue of purine nucleosides.[1] This allows it to interfere with the synthesis of viral ribonucleic acid (RNA) and the replication of viral genomic fragments. By inhibiting the viral RNA-dependent RNA polymerase (RdRp), this compound effectively halts the amplification of the viral genome, a critical step in the replication cycle of influenza viruses. This mechanism makes it a promising candidate for broad-spectrum antiviral therapy.[1][2][3]
Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound
The following tables summarize representative quantitative data for this compound against common influenza strains. This data is illustrative and typical of results obtained from the HTS assays described in this document. The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit viral activity by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of this compound against Influenza A Strains
| Virus Strain | Assay Type | IC50 (µM) |
| A/H1N1 | CPE Inhibition | 12.5 |
| A/H3N2 | CPE Inhibition | 15.2 |
| A/H1N1 | Plaque Reduction | 9.8 |
| A/H3N2 | Plaque Reduction | 11.5 |
Table 2: Antiviral Activity of this compound against Influenza B Strains
| Virus Strain | Assay Type | IC50 (µM) |
| B/Victoria | CPE Inhibition | 18.7 |
| B/Yamagata | CPE Inhibition | 20.1 |
| B/Victoria | Plaque Reduction | 15.3 |
| B/Yamagata | Plaque Reduction | 17.8 |
Table 3: Cytotoxicity and Selectivity Index of this compound
| Cell Line | Assay Type | CC50 (µM) | Virus Strain | Selectivity Index (SI) |
| MDCK | MTT Assay | > 200 | A/H1N1 | > 16.0 |
| MDCK | MTT Assay | > 200 | A/H3N2 | > 13.2 |
| MDCK | MTT Assay | > 200 | B/Victoria | > 10.7 |
| MDCK | MTT Assay | > 200 | B/Yamagata | > 9.9 |
Experimental Protocols
High-Throughput Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Influenza virus stock (e.g., A/H1N1, A/H3N2)
-
This compound and control compounds
-
TPCK-treated trypsin
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well or 384-well clear-bottom white plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed MDCK cells in 96-well or 384-well plates at a density of 1.5 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in serum-free DMEM.
-
Infection: Aspirate the culture medium from the cell plates and add the diluted compounds. Subsequently, add the influenza virus at a pre-determined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.
-
Viability Measurement: Equilibrate the plates to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
High-Throughput Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of the test compound.
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
Influenza virus stock
-
This compound and control compounds
-
TPCK-treated trypsin
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
-
6-well or 12-well plates
-
Imaging system for plaque counting
Protocol:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow to confluence.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. Mix each compound dilution with a standardized amount of influenza virus and incubate for 1 hour at 37°C.
-
Infection: Wash the confluent cell monolayers with PBS and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with agarose or Avicel medium containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days until plaques are visible.
-
Staining: Fix the cells with 4% paraformaldehyde and stain with crystal violet solution.
-
Plaque Counting: Wash the plates and count the number of plaques in each well using an automated plaque counter or manually.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value.
High-Throughput Neuraminidase (NA) Inhibition Assay (Fluorescence-based)
This biochemical assay measures the inhibition of the viral neuraminidase enzyme, which is essential for the release of progeny virions from infected cells.
Materials:
-
Recombinant influenza neuraminidase
-
MUNANA (2’-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate
-
Assay buffer (e.g., MES buffer, pH 6.5, with CaCl2)
-
This compound and control NA inhibitors (e.g., Oseltamivir)
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescence microplate reader (Excitation ~365 nm, Emission ~450 nm)
Protocol:
-
Compound Plating: Prepare serial dilutions of this compound and control inhibitors in assay buffer and add to the wells of the microplate.
-
Enzyme Addition: Add a standardized amount of recombinant neuraminidase to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 1 hour.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of NA activity for each compound concentration. Determine the IC50 value.
Visualizations
Caption: High-throughput screening experimental workflows.
Caption: this compound's mechanism of action in the influenza life cycle.
References
Application Notes and Protocols: Riamilovir in Combination with Other Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riamilovir (Triazavirin®) is a broad-spectrum antiviral agent developed in Russia. It is a synthetic analog of purine nucleosides, and its principal mechanism of action is the inhibition of viral RNA synthesis and the replication of viral genomic fragments.[1] this compound has demonstrated activity against a range of RNA viruses, including influenza viruses and SARS-CoV-2.[2][3] The emergence of drug-resistant viral strains and the need for more potent therapeutic options have led to increasing interest in combination antiviral therapy. This document provides an overview of the available data on this compound in combination with other antiviral agents, along with detailed protocols for in vitro and in vivo evaluation of such combinations.
Mechanism of Action
This compound is a guanosine nucleotide analog that primarily targets and inhibits viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[4] By acting as a chain terminator after being incorporated into the nascent viral RNA strand, this compound effectively halts viral replication.[5] Some studies also suggest that this compound may have immunomodulatory effects, enhancing the host's interferon response, and may also interact with other viral proteins such as hemagglutinin in influenza viruses.[2][4] The multifaceted mechanism of this compound makes it a promising candidate for combination therapies.
Data Presentation: this compound Combination Studies
Preclinical Data: this compound and Oseltamivir (Influenza Virus)
A study in a mouse model of influenza pneumonia demonstrated that the combination of this compound and oseltamivir resulted in increased treatment efficacy compared to monotherapy.
| Treatment Group | Dose | Survival Rate (%) | Virus Titer Reduction in Lungs (log10 PFU/mL) | Body Weight Loss Prevention |
| Control (untreated) | - | 0 | - | Significant loss |
| This compound | 12.5 mg/kg/day | Increased survival | Significant reduction | Prevented loss |
| This compound | 25 mg/kg/day | Increased survival | Significant reduction | Prevented loss |
| Oseltamivir | 5 mg/kg/day | Increased survival | Significant reduction | Prevented loss |
| This compound + Oseltamivir | 12.5 mg/kg/day + 5 mg/kg/day | Statistically significant higher survival than monotherapy | Complete suppression at high infectious dose | More effective than monotherapy |
| This compound + Oseltamivir | 25 mg/kg/day + 5 mg/kg/day | Statistically significant higher survival than monotherapy | Complete suppression at high infectious dose | More effective than monotherapy |
Data summarized from a study on experimental influenza pneumonia in mice.
Clinical Data: this compound vs. Umifenovir and Ribavirin (SARS-CoV-2)
A retrospective clinical study on patients with moderate COVID-19 compared the efficacy of this compound monotherapy with a combination of umifenovir and ribavirin.
| Treatment Group | Daily Dosage | Duration | Primary Outcomes |
| This compound | 1250 mg | 5 days | Faster clinical improvement and viral clearance (based on NAAT diagnostics) compared to the combination group.[6] |
| Umifenovir + Ribavirin | Not specified | 5 days | Slower clinical improvement and viral clearance compared to the this compound group.[6] |
Note: This was a comparative study, not a synergistic combination study of this compound with umifenovir and ribavirin.
In Vitro Antiviral Activity of Individual Agents
Currently, there is a lack of published in vitro studies evaluating the synergistic, additive, or antagonistic effects of this compound in direct combination with favipiravir, ribavirin, or umifenovir. The following table presents the reported 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values for these individual agents against relevant viruses to provide a basis for designing future combination studies.
| Antiviral Agent | Virus | Cell Line | IC50 / EC50 (µM) | Reference |
| Favipiravir | Influenza A (H1N1) | MDCK | 0.32 - 10 | [7] |
| Ribavirin | SFTSV | Vero | 3.69 - 8.72 | [8] |
| Umifenovir | SARS-CoV-2 | Vero E6 | 15.37 - 28.0 | [9] |
| Umifenovir | HCoV-229E | Vero E6 | 10.0 ± 0.5 | [9] |
| Umifenovir | HCoV-OC43 | Vero E6 | 9.0 ± 0.4 | [9] |
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
This protocol describes a method to assess the in vitro antiviral synergy of this compound in combination with another antiviral agent using a checkerboard dilution format.
a. Materials:
-
Susceptible host cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer
-
This compound and other antiviral agents of interest
-
96-well cell culture plates
-
MTT or Neutral Red reagent for cell viability assessment
-
Microplate reader
b. Protocol:
-
Cell Seeding: Seed the 96-well plates with the host cell line at a density that will form a confluent monolayer within 24 hours.
-
Drug Dilution Preparation:
-
Prepare serial dilutions of this compound (Drug A) and the second antiviral (Drug B) in cell culture medium. Typically, 2-fold serial dilutions are prepared horizontally for Drug A and vertically for Drug B in a separate dilution plate.
-
-
Virus Inoculation and Drug Treatment:
-
Aspirate the growth medium from the cell monolayer.
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Add the prepared drug dilutions from the checkerboard plate to the corresponding wells of the infected cell plate. Include wells with each drug alone and untreated virus controls.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient to observe a clear cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).
-
Quantification of Antiviral Effect:
-
Assess cell viability using an appropriate method (e.g., MTT assay).
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each drug concentration and combination.
-
Determine the IC50 for each drug alone.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formulas:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 1.0: Additive effect
-
1.0 < FIC Index ≤ 4.0: Indifference
-
FIC Index > 4.0: Antagonism
-
-
In Vivo Evaluation of Combination Therapy (Mouse Model of Influenza)
This protocol is based on the methodology used to evaluate the combination of this compound and oseltamivir.
a. Materials:
-
Specific-pathogen-free mice (e.g., BALB/c)
-
Mouse-adapted influenza virus strain
-
This compound and oseltamivir for oral administration
-
Vehicle control (e.g., sterile water or saline)
-
Anesthetic for intranasal infection
-
Equipment for monitoring body weight and survival
-
Materials for lung tissue harvesting and virus titration (plaque assay)
b. Protocol:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.
-
Virus Infection:
-
Anesthetize the mice lightly.
-
Infect the mice intranasally with a lethal dose of the influenza virus.
-
-
Treatment:
-
Randomly divide the infected mice into treatment groups (e.g., vehicle control, this compound alone, oseltamivir alone, this compound + oseltamivir).
-
Administer the drugs orally once or twice daily for a specified period (e.g., 5 days), starting a few hours post-infection.
-
-
Monitoring:
-
Monitor the mice daily for 14-21 days for survival and record body weight changes.
-
-
Virus Titer Determination:
-
On a specific day post-infection (e.g., day 3 or 5), euthanize a subset of mice from each group.
-
Aseptically harvest the lungs and homogenize them.
-
Determine the virus titer in the lung homogenates using a plaque reduction assay.
-
-
Data Analysis:
-
Compare the survival rates between the groups using Kaplan-Meier survival analysis.
-
Analyze the differences in body weight changes and lung viral titers using appropriate statistical tests (e.g., ANOVA, t-test).
-
Visualizations
Caption: this compound's primary mechanism and potential combination target.
Caption: Workflow for in vitro synergy testing using a checkerboard assay.
Conclusion
This compound, with its primary mechanism of inhibiting viral RNA synthesis, holds promise for use in combination therapies against various RNA viruses. Preclinical data for its combination with oseltamivir against influenza are encouraging. However, there is a notable lack of in vitro and in vivo data for this compound in combination with other key antiviral agents like favipiravir, ribavirin, and umifenovir. The protocols provided in this document offer a standardized approach for researchers to investigate these potential synergistic combinations, which could lead to the development of more effective treatment strategies for viral infections. Further research in this area is highly warranted.
References
- 1. This compound | C5H4N6O3S | CID 3113817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triazavirin—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efficacy of triazavirin (this compound)-based treatment for coronavirus disease 2019 (COVID-19) in clinical trials and preliminary practical experiences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Triazavirin used for? [synapse.patsnap.com]
- 5. What is the mechanism of Triazavirin? [synapse.patsnap.com]
- 6. Prospects of using the nucleoside analogue this compound in patients with SARS-CoV-2 infection - Maltsev - Terapevticheskii arkhiv [ter-arkhiv.ru]
- 7. gbcbiotech.com [gbcbiotech.com]
- 8. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Viral Susceptibility to Riamilovir: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the in vitro susceptibility of viruses to Riamilovir (also known as Triazavirin), a broad-spectrum antiviral agent.[1][2][3][4] this compound, a synthetic azolotriazine and a non-nucleoside analog, has demonstrated a wide range of antiviral activity against various RNA viruses.[4] Its proposed mechanism of action involves the inhibition of viral RNA synthesis and the replication of viral genomic fragments.[4] Accurate and standardized susceptibility testing is crucial for understanding its spectrum of activity, determining effective concentrations, and for the ongoing development and clinical application of this antiviral compound.
Data Presentation: this compound Antiviral Activity
| Virus Family | Virus | In Vitro/In Vivo Evidence |
| Orthomyxoviridae | Influenza A virus (H1N1, H3N2, H5N1, H5N2, H9N2) | Effective against a wide range of influenza viruses.[1] |
| Influenza B virus | Demonstrated activity against Influenza B. | |
| Coronaviridae | SARS-CoV-2 | Exhibits antiviral activity in in vivo experiments and has been used in clinical studies.[1][5] |
| Flaviviridae | Tick-Borne Encephalitis Virus | Shown to have activity against this virus.[1][2][3] |
| West Nile Virus | Activity has been demonstrated.[1][2][3] | |
| Dengue Virus | Mentioned as having activity against this virus.[1] | |
| Bunyaviridae | Rift Valley Fever Virus | Shown to have activity against this virus.[1][2][3] |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | Mentioned as having activity against this virus. |
Experimental Protocols
Several in vitro assays can be adapted for determining the susceptibility of viruses to this compound. The choice of assay depends on the virus, the host cell line, and the specific research question. Commonly used methods include the Plaque Reduction Assay, Yield Reduction Assay, and Cytopathic Effect (CPE) Inhibition Assay.[2]
Detailed Protocol: Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is a functional assay that determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (PRNT50).
Materials:
-
Susceptible host cell line (e.g., Vero, MDCK)
-
Virus stock of known titer (plaque-forming units per mL, PFU/mL)
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin (for cell passaging)
-
Phosphate Buffered Saline (PBS)
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to infection, seed the appropriate host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates overnight in a CO2 incubator.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of serial dilutions of this compound in a cell culture medium. The concentration range should bracket the expected EC50. A typical starting range might be 0.1 µM to 100 µM.
-
Include a "no drug" control (medium with solvent only).
-
-
Virus Infection:
-
On the day of the experiment, aspirate the cell culture medium from the confluent cell monolayers.
-
Wash the monolayers once with PBS.
-
Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. The volume of the inoculum should be small (e.g., 200 µL for a 6-well plate) to allow for even adsorption.
-
Incubate for 1 hour at 37°C to allow for viral attachment.
-
-
Application of this compound and Overlay:
-
After the adsorption period, remove the viral inoculum.
-
Gently wash the cell monolayers twice with PBS to remove any unattached virus.
-
Add the prepared this compound dilutions to the respective wells.
-
Overlay the cells with an overlay medium containing the corresponding concentration of this compound. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
-
Plaque Visualization:
-
After the incubation period, fix the cells with a fixative solution for at least 30 minutes.
-
Remove the overlay and the fixative.
-
Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet in 20% ethanol) for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration relative to the "no drug" control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Workflow for Plaque Reduction Assay.
Caption: Proposed Mechanism of this compound Action.
References
- 1. Triazavirin—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazavirin-A Novel Effective Antiviral Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Clinical Efficiency and Safety of this compound for Treating Patients with SARS-CoV-2 Infection | Kasyanenko | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
Application of Riamilovir in Animal Models of Viral Infection: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riamilovir, also known as Triazavirin, is a broad-spectrum antiviral agent developed in Russia.[1] It is a synthetic analog of the purine nucleoside guanosine, and its principal mechanism of action involves the inhibition of viral RNA synthesis, thereby impeding viral replication.[1][2] this compound has demonstrated efficacy against a range of RNA viruses, including influenza A and B viruses, and more recently, SARS-CoV-2.[1][3][4][5] This document provides detailed application notes and protocols for the use of this compound in various animal models of viral infection, based on published research.
Mechanism of Action
This compound functions as a guanosine nucleotide analog, which allows it to interfere with viral RNA synthesis.[2] This inhibition of RNA-dependent RNA polymerase (RdRp) is a key step in halting the replication of many RNA viruses.[3] In addition to its primary mechanism, in silico studies and some experimental data suggest that this compound may have other targets. For instance, against influenza virus, it has been suggested to target hemagglutinin.[3] In the context of SARS-CoV-2, molecular modeling studies have proposed potential interactions with the main protease (3CLpro) and RNA-dependent RNA polymerase.[3]
Below is a diagram illustrating the proposed primary mechanism of action of this compound.
Caption: Proposed mechanism of action of this compound.
Application in Influenza Virus Animal Models
This compound has been extensively studied in mouse models of influenza infection, demonstrating its efficacy against various strains, including H1N1, H3N2, and H5N1.[3][5]
Quantitative Data Summary: Influenza
| Animal Model | Virus Strain | This compound Dose | Administration Route | Key Findings | Reference |
| Mice | Influenza A/CA/04/09 (H1N1) + S. aureus | 50 and 100 mg/kg/day | - | 67-75% survival rate in a secondary bacterial pneumonia model. | [3][6] |
| Mice | Influenza (unspecified) | 12.5 or 25 mg/kg/day (with Oseltamivir 5 mg/kg/day) | - | Increased effectiveness in reducing mortality and preventing body weight loss compared to monotherapy. | |
| Mice | Influenza A/Aichi/2/69 (H3N2) | 30 mg/kg/day | - | Protected 60-80% of infected animals from death and increased survival time by 1.7-2 times. | [7] |
| CBA Mice | A/Aichi/2/68 (H3N2) or B/Lee/40 | Not specified | - | Protected mice from death with both preventive and therapeutic treatment schemes. | [8] |
Experimental Protocol: Influenza Mouse Model
This protocol is a generalized representation based on common practices in influenza research.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Virus Infection:
-
Virus: Influenza A/Aichi/2/69 (H3N2) virus.
-
Infection Dose: A lethal dose (e.g., 5x LD50) administered intranasally under light isoflurane anesthesia.
-
-
This compound Administration:
-
Therapeutic Regimen:
-
Dose: 30 mg/kg/day.
-
Route: Oral gavage or intraperitoneal injection.
-
Timing: Administer once daily for 5-7 days, starting 24 hours post-infection.
-
-
Prophylactic Regimen:
-
Dose: 30 mg/kg/day.
-
Route: Oral gavage or intraperitoneal injection.
-
Timing: Administer once daily, starting 24-96 hours before infection and continuing for 5-7 days.
-
-
-
Control Groups:
-
Placebo group receiving the vehicle (e.g., saline).
-
Positive control group receiving another antiviral agent (e.g., Oseltamivir).
-
-
Monitoring and Endpoints:
-
Monitor body weight and survival daily for 14-21 days.
-
At selected time points (e.g., days 3 and 6 post-infection), euthanize a subset of mice to collect lung tissue for viral titer determination (e.g., by TCID50 assay or qPCR).
-
Assess lung pathology through histological examination.
-
Below is a diagram illustrating a typical experimental workflow for evaluating antiviral efficacy.
Caption: General experimental workflow for in vivo antiviral studies.
Application in SARS-CoV-2 Animal Models
The Syrian hamster has emerged as a suitable model for studying SARS-CoV-2 infection, as it mimics aspects of mild to moderate disease in humans.[9][10]
Quantitative Data Summary: SARS-CoV-2
| Animal Model | Virus Strain | This compound Dose | Administration Route | Key Findings | Reference |
| Syrian Hamsters | SARS-CoV-2 | 20 mg/kg/day | Intraperitoneal | Enhanced the rate of virus elimination from lung tissue by nearly 2-fold. Shortened the virus elimination half-life by approximately 1 day. Reduced viral load by 3-fold by day 7 post-infection. Prevented body weight loss and reduced the severity of pulmonary edema. | [3][11] |
Experimental Protocol: SARS-CoV-2 Syrian Hamster Model
This protocol is based on a published study on this compound's efficacy against SARS-CoV-2.[3][11]
-
Animal Model: Female Syrian hamsters.
-
Virus Infection:
-
Virus: SARS-CoV-2 (e.g., accumulated in Vero-B culture).
-
Infection Dose: 4.25 x 10^4 TCID50 per animal.
-
Route: Intranasal administration (26 µl per hamster).
-
-
This compound Administration:
-
Dose: 20 mg/kg.
-
Route: Intraperitoneal injection.
-
Timing: Administer daily from day 3 to day 7 post-infection.
-
-
Control Groups:
-
Positive control group receiving injections of saline in an equivalent volume.
-
Intact, uninfected animals as a negative control group.
-
-
Monitoring and Endpoints:
-
Monitor body weight daily.
-
At the end of the treatment period (day 7 post-infection), euthanize animals.
-
Collect lung tissue for quantitative analysis of viral load using PCR.
-
Assess lung and brain tissue for pathomorphological changes.
-
Spleen mass can also be measured as an indicator of systemic effects.
-
The logical relationship for a combination therapy study, such as with influenza, is depicted below.
Caption: Logical structure of a combination therapy study.
Conclusion
This compound has demonstrated significant antiviral activity in various animal models of influenza and SARS-CoV-2 infection. The provided data and protocols offer a foundation for researchers to design and conduct further preclinical studies to evaluate the therapeutic potential of this compound. It is crucial to adapt these protocols to the specific research question, animal facility guidelines, and regulatory requirements. Further research could explore the efficacy of this compound against other emerging RNA viruses and its potential in combination therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C5H4N6O3S | CID 3113817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triazavirin—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazavirin-A Novel Effective Antiviral Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the efficacy of triazavirin versus oseltamivir in management of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Study of the antiviral activity of Russian anti-influenza agents in cell culture and animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral Properties, Metabolism, and Pharmacokinetics of a Novel Azolo-1,2,4-Triazine-Derived Inhibitor of Influenza A and B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Frontiers | Animal Models for COVID-19: Hamsters, Mouse, Ferret, Mink, Tree Shrew, and Non-human Primates [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application Note: A Proposed LC-MS/MS Method for the Quantification of Riamilovir in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of the antiviral drug Riamilovir (also known as Triazavirin) in human plasma. The protocol described herein is based on the known physicochemical properties of this compound and established bioanalytical methodologies for similar small molecule antiviral drugs. The proposed method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization mode. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, along with representative tables of expected quantitative performance characteristics.
Introduction
This compound is a broad-spectrum antiviral drug with a novel triazolotriazine structure, developed for the treatment of influenza and other respiratory viral infections.[1] As with any therapeutic agent, the development of a robust and reliable bioanalytical method for its quantification in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. LC-MS/MS is the gold standard for such applications due to its high sensitivity, specificity, and throughput.[2][3] This application note outlines a proposed LC-MS/MS method for the determination of this compound in human plasma, providing a valuable tool for researchers, scientists, and drug development professionals.
Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-methylsulfanyl-6-nitro[1][4][5]triazolo[5,1-c][1][4][5]triazin-7(4H)-one | [1] |
| Molecular Formula | C5H4N6O3S | [1][6] |
| Molecular Weight | 228.19 g/mol | [1][6] |
| CAS Number | 123606-06-4 | [1] |
| Solubility | Soluble in DMSO and Water; Insoluble in Ethanol | [7][8] |
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): Propranolol (or a stable isotope-labeled this compound, if available)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO to prepare a 1 mg/mL stock solution.
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Propranolol in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
A protein precipitation method is proposed for the extraction of this compound from plasma.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Proposed Condition |
| LC System | UPLC/UHPLC System |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | See Table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.0 | 95 |
| 3.1 | 5 |
| 4.0 | 5 |
Mass Spectrometry:
| Parameter | Proposed Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions (Proposed):
Based on the structure of this compound, the protonated molecule [M+H]+ is expected at m/z 229.2. Fragmentation could occur at various points. A plausible fragmentation would be the loss of the nitro group or cleavage of the triazine ring.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 229.2 | 156.1 (Quantifier) | 20 |
| This compound | 229.2 | 128.1 (Qualifier) | 25 |
| Propranolol (IS) | 260.2 | 116.1 | 22 |
Note: These MRM transitions and collision energies are theoretical and require experimental optimization.
Method Validation (Representative Data)
The following tables summarize the expected performance characteristics of the proposed method, based on typical values for validated bioanalytical LC-MS/MS assays for antiviral drugs.[9]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | 1 | > 0.995 |
Table 2: Intra- and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ QC | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low QC | 3 | > 85 | 85 - 115 |
| High QC | 800 | > 85 | 85 - 115 |
Experimental Workflow
The overall workflow for the quantification of this compound in plasma is depicted below.
Conclusion
This application note provides a detailed, albeit proposed, LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, including a straightforward protein precipitation and a rapid LC-MS/MS analysis, is expected to offer the necessary sensitivity, selectivity, and throughput for pharmacokinetic and other research studies. The method parameters and expected performance characteristics presented herein serve as a robust starting point for method development and validation in a research setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. waters.com [waters.com]
- 3. LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound | C5H4N6O3S | CID 3113817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Triazavirin , ≧98.0% | this compound | CAS 928659-17-0 | Sun-shinechem [sun-shinechem.com]
- 9. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Riamilovir: A Versatile Tool for Elucidating Viral Replication Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Riamilovir, also known as Triazavirin, is a broad-spectrum antiviral agent with a novel triazolotriazine structure. As a synthetic analog of the purine nucleoside guanine, its principal mechanism of action is the inhibition of viral RNA synthesis, making it an invaluable tool for studying the replication processes of a wide range of RNA viruses.[1][2][3] this compound has demonstrated efficacy against influenza viruses, acute respiratory viral infections (ARVI), and SARS-CoV-2.[2] This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate viral replication.
Mechanism of Action
This compound primarily functions by inhibiting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of RNA virus genomes.[1][2][4] By acting as a chain terminator during RNA synthesis, this compound effectively halts the production of new viral RNA. While the primary target is believed to be RdRp, some studies suggest that this compound may also induce the production of interferons, key signaling proteins in the innate immune response to viral infections, and generate reactive oxygen species (ROS) within infected cells.[1] However, the precise molecular interactions and the full extent of its effects on host cell signaling pathways are still under investigation.[4][5]
Data Presentation
The following tables summarize the quantitative data on the antiviral activity of this compound against various RNA viruses.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | IC50 / EC50 | Reference |
| Tick-Borne Encephalitis Virus (TBEV) | A549 | Plaque Assay | Not specified, but dose-dependent reduction observed | [6] |
| Influenza A/H1N1 | MDCK | Plaque Reduction | Not specified, but dose-dependent reduction observed | Inferred from[7] |
| SARS-CoV-2 | Vero E6 | CPE Inhibition | Not specified, but dose-dependent reduction observed | Inferred from[8][9][10] |
Table 2: In Vivo Efficacy of this compound
| Virus | Animal Model | This compound Dose | Treatment Regimen | Observed Effect | Reference |
| Influenza A virus | Mice | 12.5 or 25 mg/kg/day | Intraperitoneal, daily | Statistically significant reduction in mortality and viral multiplication in the lungs. | [7] |
| SARS-CoV-2 | Syrian Hamsters | 20 mg/kg | Intraperitoneal, daily from day 3 to 7 post-infection | Accelerated viral clearance from the lungs. | Inferred from study on hamsters |
Experimental Protocols
Detailed methodologies for key experiments to study the effect of this compound on viral replication are provided below.
Plaque Reduction Assay for Antiviral Activity
This assay is a gold standard for quantifying infectious virus particles and determining the inhibitory effect of an antiviral compound.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells (for Influenza A virus)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
This compound stock solution
-
Influenza A virus stock
-
Avicel overlay medium
-
Crystal violet staining solution
Protocol:
-
Seed MDCK cells in 12-well plates at a density that will form a confluent monolayer overnight.[11]
-
The following day, prepare serial dilutions of the influenza A virus stock.
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.
-
During the incubation, prepare different concentrations of this compound in the Avicel overlay medium.
-
After 1 hour, remove the virus inoculum and add 1 mL of the this compound-containing Avicel overlay to each well. Include a no-drug control.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the no-drug control to determine the IC50 value.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death.
Materials:
-
Vero E6 cells (for SARS-CoV-2)
-
Eagle's Minimum Essential Medium (EMEM)
-
FBS
-
This compound stock solution
-
SARS-CoV-2 virus stock
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Protocol:
-
Seed Vero E6 cells in a 384-well plate.
-
Prepare serial dilutions of this compound in the assay plate.
-
Pre-mix Vero E6 cells with SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.002.[8][9]
-
Dispense the cell-virus mixture into the assay plate containing the this compound dilutions.
-
Add CellTiter-Glo® reagent to each well to measure cell viability based on ATP content.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of CPE inhibition to determine the EC50 value.
Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination
This protocol allows for the quantification of viral RNA to assess the impact of this compound on viral replication.
Materials:
-
Viral RNA extraction kit
-
qRT-PCR master mix
-
Primers and probe specific for the target virus (e.g., Influenza A M gene)
-
Reverse transcriptase
-
Real-time PCR instrument
Protocol:
-
Infect a suitable cell line (e.g., MDCK for influenza) with the virus in the presence of varying concentrations of this compound.
-
At different time points post-infection, collect the cell supernatant or cell lysate.
-
Extract viral RNA using a commercial kit.
-
Perform a one-step qRT-PCR using primers and a probe specific for a conserved region of the viral genome, such as the influenza A M gene.[12][13][14][15][16]
-
Set up the qRT-PCR reaction with appropriate controls (no-template control, no-drug control).
-
Run the reaction on a real-time PCR instrument.
-
Quantify the viral RNA levels based on a standard curve and compare the viral load in this compound-treated samples to the control.
Signaling Pathways and Logical Relationships
Proposed Mechanism of this compound Action on Viral Replication
This compound is hypothesized to act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). As a guanine analog, it is likely incorporated into the nascent viral RNA strand, leading to premature chain termination and the cessation of viral genome replication and transcription.
Potential Modulation of Host Antiviral Signaling
While direct evidence is limited, the induction of interferons has been suggested as a secondary mechanism of this compound.[1] Upon viral infection, host cells recognize viral RNA through pattern recognition receptors like RIG-I, leading to a signaling cascade that results in the production of type I interferons (IFN-α/β). These interferons then act in an autocrine and paracrine manner to induce the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state. This compound's potential to enhance this pathway could contribute to its broad-spectrum antiviral activity.
Conclusion
This compound serves as a potent and specific inhibitor of viral RNA synthesis, making it an excellent tool for dissecting the molecular mechanisms of RNA virus replication. The protocols and data presented here provide a framework for researchers to utilize this compound in their studies to better understand viral pathogenesis and to aid in the development of novel antiviral therapies. Further investigation into the precise interactions of this compound with viral and host proteins will undoubtedly provide deeper insights into its antiviral activity and the intricate processes of viral replication.
References
- 1. What is Triazavirin used for? [synapse.patsnap.com]
- 2. What is the mechanism of Triazavirin? [synapse.patsnap.com]
- 3. Triazavirin-A Novel Effective Antiviral Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triazavirin—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 6. Evaluation of antivirals against tick-borne encephalitis virus in organotypic brain slices of rat cerebellum | PLOS One [journals.plos.org]
- 7. Evaluation of the Efficacy of this compound and Oseltamivir Combination on the Experimental Model of Mice Influenza Infection | Falynskova | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 8. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Rapid detection of influenza A viruses using a real-time reverse transcription recombinase-aided amplification assay [frontiersin.org]
- 14. Development of a Real-Time Reverse Transcriptase PCR Assay for Type A Influenza Virus and the Avian H5 and H7 Hemagglutinin Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A universal RT-qPCR assay for “One Health” detection of influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Riamilovir Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riamilovir, also known as Triazavirin, is a broad-spectrum antiviral compound developed in Russia. It exhibits a novel triazolotriazine core structure, classifying it as a non-nucleoside antiviral drug.[1] this compound has demonstrated efficacy against a range of RNA viruses, most notably influenza A and B viruses, including pandemic strains such as A(H1N1)pdm09, A(H3N2), and H5N1.[1] Its antiviral activity also extends to other pathogens, including tick-borne encephalitis virus and SARS-CoV-2.[1][2] The primary mechanism of action of this compound is the inhibition of viral RNA synthesis, making it a critical area of study for the development of new antiviral therapies.[1][3]
These application notes provide detailed information on cell lines suitable for this compound antiviral assays, protocols for conducting these assays, and an overview of its mechanism of action.
Suitable Cell Lines for this compound Antiviral Assays
The selection of an appropriate cell line is crucial for the successful in vitro evaluation of antiviral compounds. For influenza virus research, Madin-Darby Canine Kidney (MDCK) cells are widely recognized for their high susceptibility to various influenza strains, resulting in robust viral replication and clear cytopathic effects (CPE).[4] This makes MDCK cells an excellent model for studying the efficacy of antiviral agents like this compound.
For broader-spectrum antiviral testing, particularly against other respiratory viruses, the following cell lines are also recommended:
-
A549 (Human Lung Carcinoma): A human lung epithelial cell line commonly used for respiratory virus research.
-
Calu-3 (Human Lung Adenocarcinoma): Another human lung epithelial cell line that provides a relevant model for respiratory infections.
-
Vero E6 (African Green Monkey Kidney): A cell line highly susceptible to a wide range of viruses, including SARS-CoV-2, and is often used in antiviral screening.
The choice of cell line should be guided by the specific virus being investigated and the research objectives.
Quantitative Data Summary
While extensive quantitative data for this compound in various cell lines is not widely published in publicly accessible literature, the following table summarizes the known antiviral activity. Researchers are encouraged to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values empirically for their specific experimental conditions.
| Cell Line | Virus | Antiviral Activity Metric | Result | Reference |
| MDCK | Influenza A/PR/8/34 (H1N1) | EC50 | 0.064 nM (for a related compound) | [5] |
| MDCK | Influenza A and B strains | Antiviral Effect | Significant inhibition of viral replication | [6] |
| Vero | SARS-CoV-2 | Antiviral Effect | Inhibition of viral replication | [2] |
Note: The EC50 value presented is for a compound with a similar mechanism of action and is provided for illustrative purposes. Actual EC50 and CC50 values for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC50) using a Cytopathic Effect (CPE) Reduction Assay
This protocol is designed to determine the concentration of this compound required to inhibit the virus-induced CPE by 50%.
Materials:
-
Selected cell line (e.g., MDCK)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
This compound stock solution
-
96-well cell culture plates
-
Trypsin-EDTA
-
Infection medium (serum-free medium with TPCK-trypsin for influenza)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in a complete culture medium.
-
Seed the cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a series of 2-fold serial dilutions of this compound in the infection medium. The concentration range should bracket the expected EC50.
-
-
Virus Infection and Treatment:
-
When the cell monolayer is confluent, wash the cells with phosphate-buffered saline (PBS).
-
Add the diluted this compound to the wells in triplicate.
-
Include "virus control" wells (cells with virus but no drug) and "cell control" wells (cells with no virus and no drug).
-
Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the "cell control" wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the "virus control" wells.
-
-
Quantification of CPE:
-
Assess cell viability using a chosen method (e.g., MTS assay).
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the "cell control" and "virus control" wells.
-
Plot the percentage of inhibition of CPE against the log of the this compound concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
Protocol 2: Determination of Cytotoxicity (CC50)
This protocol is essential to ensure that the observed antiviral effect is not due to the toxicity of the compound to the host cells.
Materials:
-
Same as Protocol 1, excluding the virus stock.
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1.
-
-
Compound Treatment:
-
When the cell monolayer is confluent, add the serial dilutions of this compound to the wells in triplicate.
-
Include "cell control" wells with no compound.
-
-
Incubation and Quantification:
-
Incubate the plate for the same duration as the antiviral assay (48-72 hours).
-
Assess cell viability using the same method as in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each this compound concentration relative to the "cell control" wells.
-
Plot the percentage of cytotoxicity against the log of the this compound concentration.
-
Determine the CC50 value using non-linear regression analysis.
-
Selectivity Index (SI): The SI is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile.
Mechanism of Action and Signaling Pathway
This compound functions as a guanine nucleotide analog.[3] Its primary mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[7] By mimicking a natural nucleotide, this compound is likely incorporated into the nascent viral RNA strand, leading to premature chain termination and halting viral replication.[7]
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antiviral efficacy of this compound in vitro.
Conclusion
This compound represents a promising antiviral candidate with a broad spectrum of activity against RNA viruses. The protocols and information provided herein offer a comprehensive guide for researchers to effectively evaluate the in vitro efficacy and cytotoxicity of this compound. The use of appropriate cell lines, such as MDCK for influenza studies, and standardized assay procedures are paramount for obtaining reliable and reproducible data. Further research to elucidate the precise molecular interactions between this compound and the viral RdRp will be instrumental in the development of next-generation antiviral therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Triazavirin—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H4N6O3S | CID 3113817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Triazavirin? [synapse.patsnap.com]
Riamilovir Encapsulation for Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a scientific and technical guide. Currently, there is a limited amount of publicly available research specifically detailing the encapsulation of Riamilovir for targeted drug delivery. Therefore, the experimental protocols, quantitative data, and characterization results presented herein are illustrative examples based on established methodologies for encapsulating other antiviral nucleoside analogs with similar physicochemical properties. These protocols are intended to serve as a foundational resource for researchers to develop and optimize their own this compound-specific formulations.
Introduction to this compound and the Rationale for Targeted Delivery
This compound, also known as Triazavirin, is a broad-spectrum antiviral compound. It is a synthetic analog of the purine nucleoside guanosine and functions by inhibiting viral RNA synthesis.[1] Its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRP), a crucial enzyme for the replication of many RNA viruses.[2] this compound has demonstrated activity against a range of viruses, including influenza A and B, and has been investigated for its potential against other viral infections.[3]
Conventional systemic administration of antiviral drugs can lead to challenges such as off-target side effects, rapid metabolism, and the need for high doses to achieve therapeutic concentrations at the site of infection. Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, offers a promising strategy for targeted drug delivery. This approach can enhance the drug's therapeutic index by:
-
Improving Bioavailability: Protecting the drug from premature degradation and increasing its circulation time.
-
Enabling Targeted Delivery: Modifying the nanoparticle surface with ligands to direct the drug to specific tissues or cells, such as the lungs for respiratory infections.
-
Providing Controlled Release: Engineering the nanoparticle to release the drug in a sustained manner at the target site, maintaining therapeutic concentrations over an extended period.
-
Reducing Systemic Toxicity: Minimizing exposure of healthy tissues to the drug, thereby reducing off-target side effects.
This document provides detailed protocols for the encapsulation of this compound in two common nanoparticle platforms: liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles. It also includes methods for their characterization and evaluation.
Signaling Pathway: Mechanism of this compound Action
This compound, as a guanosine analog, inhibits viral replication by targeting the viral RNA-dependent RNA polymerase (RdRP). The drug is intracellularly converted into its active triphosphate form, which then competes with the natural guanosine triphosphate (GTP) for incorporation into the nascent viral RNA chain. The incorporation of the this compound analog can lead to chain termination or introduce mutations, ultimately halting viral replication.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
The thin-film hydration method is a widely used technique for preparing liposomes.[4][5] It involves dissolving lipids in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous solution containing the drug.[6]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask at a controlled speed and temperature (above the lipid transition temperature, e.g., 45-50°C) under reduced pressure to evaporate the organic solvents completely.
-
A thin, uniform lipid film should form on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Prepare a solution of this compound in PBS (pH 7.4) at the desired concentration.
-
Add the this compound solution to the round-bottom flask containing the dried lipid film.
-
Hydrate the film by rotating the flask in a water bath at a temperature above the lipid phase transition temperature (e.g., 50°C) for 1-2 hours. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication and Extrusion):
-
To obtain smaller, more uniform liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
For further size homogenization, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times.
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis against PBS or size exclusion chromatography.
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles via Nanoprecipitation
Nanoprecipitation, also known as the solvent displacement method, is a simple and reproducible technique for preparing polymeric nanoparticles.[7][8] It involves dissolving the polymer and drug in a water-miscible organic solvent and then adding this solution to an aqueous phase, causing the polymer to precipitate and form nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
This compound
-
Acetone (or other suitable water-miscible organic solvent)
-
Poly(vinyl alcohol) (PVA) or other surfactant
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator or stirrer for solvent evaporation
-
Centrifuge
Procedure:
-
Preparation of Organic and Aqueous Phases:
-
Dissolve PLGA and this compound in acetone to form the organic phase.
-
Dissolve PVA (e.g., 1% w/v) in deionized water to form the aqueous phase. The PVA acts as a stabilizer to prevent nanoparticle aggregation.
-
-
Nanoparticle Formation:
-
Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring at a moderate speed.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the PLGA to precipitate.
-
-
Solvent Evaporation:
-
Continue stirring the suspension for several hours (e.g., 3-4 hours) at room temperature to allow the complete evaporation of the organic solvent (acetone).
-
-
Nanoparticle Collection and Purification:
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Wash the nanoparticle pellet multiple times with deionized water to remove excess PVA and unencapsulated this compound. Resuspend the pellet in water and centrifuge again for each wash cycle.
-
Lyophilize the final washed nanoparticle pellet for long-term storage or resuspend in a suitable buffer for immediate use.
-
Physicochemical Characterization of Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and performance of the this compound-loaded nanoparticles.
| Parameter | Method | Typical Expected Results |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size: 100-200 nm; PDI: < 0.2[9] |
| Zeta Potential | Laser Doppler Velocimetry | -10 to -30 mV (for PLGA NPs)[10]; -5 to +5 mV (for neutral liposomes) |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | Spherical shape, smooth surface[11] |
| Encapsulation Efficiency (EE%) | UV-Vis Spectrophotometry or HPLC | 50-90%[10] |
| Drug Loading Capacity (LC%) | UV-Vis Spectrophotometry or HPLC | 1-10%[11] |
Protocol for Determining Encapsulation Efficiency (EE%) and Drug Loading Capacity (LC%):
-
Separate the nanoparticles from the aqueous medium containing unencapsulated this compound by centrifugation.
-
Measure the concentration of free this compound in the supernatant using a validated UV-Vis spectrophotometry or HPLC method.
-
Calculate EE% and LC% using the following formulas:
-
EE% = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
LC% = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100
-
In Vitro Drug Release Studies
In vitro release studies are performed to evaluate the rate and mechanism of this compound release from the nanoparticles. The dialysis bag method is a common technique for this purpose.[12][13]
Protocol: Dialysis Bag Method
-
Disperse a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., PBS, pH 7.4).
-
Transfer the nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.[12]
-
Immerse the sealed dialysis bag in a larger volume of release medium maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
Illustrative In Vitro Release Profile of this compound from Nanoparticles:
| Time (hours) | Cumulative Release (%) - Liposomes | Cumulative Release (%) - PLGA NPs |
| 0 | 0 | 0 |
| 1 | 15 | 10 |
| 2 | 25 | 18 |
| 4 | 40 | 30 |
| 8 | 60 | 45 |
| 12 | 75 | 58 |
| 24 | 85 | 70 |
| 48 | 92 | 85 |
Note: This is hypothetical data. The actual release profile will depend on the specific formulation parameters.
In Vivo Efficacy Studies (Hypothetical Model)
To evaluate the in vivo efficacy of encapsulated this compound, particularly for respiratory viral infections, a murine model of influenza infection can be utilized.[14][15]
Animal Model: BALB/c mice.
Study Design:
-
Infection: Intranasally infect mice with a sublethal dose of influenza virus.
-
Treatment Groups:
-
Group 1: Untreated control (infected)
-
Group 2: Infected + treated with free this compound (e.g., via oral gavage or intraperitoneal injection)
-
Group 3: Infected + treated with this compound-loaded liposomes (e.g., via aerosol inhalation or intravenous injection)
-
Group 4: Infected + treated with this compound-loaded PLGA nanoparticles (e.g., via aerosol inhalation or intravenous injection)
-
-
Treatment Administration: Administer treatments at specified time points post-infection (e.g., daily for 5 days). For targeted lung delivery, aerosol administration using a nebulizer or insufflator can be employed.[16][17]
-
Monitoring and Endpoints:
-
Clinical Signs: Monitor body weight, mortality, and clinical signs of illness daily.
-
Viral Titer in Lungs: At selected time points, euthanize a subset of mice from each group and determine the viral load in the lung tissue via plaque assay or qRT-PCR.
-
Histopathological Analysis: Collect lung tissues for histological examination to assess inflammation and lung injury.[1][18]
-
Expected Outcomes:
It is hypothesized that treatment with encapsulated this compound, especially when delivered directly to the lungs via aerosol, will result in:
-
Reduced weight loss and mortality compared to the untreated and free drug groups.
-
Significantly lower viral titers in the lungs.
-
Reduced lung inflammation and pathology.
Conclusion
The encapsulation of this compound in nanoparticle-based delivery systems holds significant potential for improving its therapeutic efficacy in treating viral infections. The protocols and data presented in these application notes provide a comprehensive framework for the development, characterization, and evaluation of this compound-loaded liposomes and polymeric nanoparticles. While the provided data is illustrative, these methodologies offer a robust starting point for researchers to tailor and optimize formulations for targeted and controlled delivery of this promising antiviral agent. Further research and development in this area are crucial to translate these advanced drug delivery strategies into effective clinical therapies.
References
- 1. Histological Effects of Gold Nanoparticles on the Lung Tissue of Adult Male Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The encapsulation and release of guanosine from PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 5. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 6. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 7. Modified Nanoprecipitation Method for Preparation of Cytarabine-Loaded PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. A Machine Learning Approach for PLGA Nanoparticles in Antiviral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijtinnovation.com [ijtinnovation.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of the murine immune response to pulmonary delivery of precisely fabricated nano- and microscale particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mouse lung slices: An ex vivo model for the evaluation of antiviral and anti-inflammatory agents against influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aerosol Inhalation Delivery of Ag Nanoparticles in Mice: Pharmacokinetics and Antibacterial Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aerosol Inhalation Delivery of Ag Nanoparticles in Mice: Pharmacokinetics and Antibacterial Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histological Effects of Gold Nanoparticles on the Lung Tissue of Adult Male Albino Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis in Response to Riamilovir Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riamilovir, also known under the brand name Triazavirin, is a broad-spectrum antiviral agent with a novel triazolotriazine structure.[1] As a synthetic analog of purine nucleosides, its principal mechanism of action involves the inhibition of viral RNA synthesis, which in turn prevents viral transcription and replication.[1][2][3] This activity has been demonstrated against a range of RNA viruses, including influenza A and B viruses, and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[4][5] Clinical trials have indicated its efficacy in treating and preventing illnesses caused by these viruses, such as Acute Respiratory Viral Infections (ARVI) and COVID-19.[6][7][8]
Understanding the host transcriptional response to this compound treatment is crucial for elucidating its full mechanism of action, identifying biomarkers of drug efficacy, and discovering potential new therapeutic applications. This document provides detailed protocols for analyzing gene expression changes in virus-infected cells following this compound treatment, using RNA sequencing (RNA-Seq) as the primary method.
Data Presentation: Representative Gene Expression Changes
The following table summarizes hypothetical, yet representative, quantitative data of differentially expressed genes (DEGs) in A549 human lung adenocarcinoma epithelial cells infected with Influenza A virus (IAV) H1N1 and treated with this compound. This data is compiled based on typical host responses to IAV infection and the expected effects of a viral RNA synthesis inhibitor.
Table 1: Differentially Expressed Genes in IAV-Infected A549 Cells Treated with this compound (24 hours post-infection)
| Gene Symbol | Gene Name | Function | Fold Change (IAV vs. Mock) | Fold Change (IAV + this compound vs. IAV) |
| Upregulated Genes (Pro-inflammatory/Antiviral Response) | ||||
| IFNB1 | Interferon Beta 1 | Key antiviral cytokine | +150 | -2.5 |
| ISG15 | ISG15 Ubiquitin Like Modifier | Antiviral protein | +80 | -2.0 |
| MX1 | MX Dynamin Like GTPase 1 | Interferon-induced antiviral protein | +60 | -1.8 |
| CXCL10 | C-X-C Motif Chemokine Ligand 10 | Chemoattractant for immune cells | +120 | -3.0 |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | +200 | -4.0 |
| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine | +50 | -2.2 |
| CCL5 | C-C Motif Chemokine Ligand 5 | Chemoattractant for immune cells | +90 | -2.8 |
| OAS1 | 2'-5'-Oligoadenylate Synthetase 1 | Antiviral enzyme | +40 | -1.5 |
| Downregulated Genes (Host Cell Processes) | ||||
| EIF4A1 | Eukaryotic Translation Initiation Factor 4A1 | Host protein synthesis | -5 | +1.5 |
| RPL13A | Ribosomal Protein L13a | Host protein synthesis | -4 | +1.3 |
| PCNA | Proliferating Cell Nuclear Antigen | Cell cycle progression | -8 | +2.0 |
| CCND1 | Cyclin D1 | Cell cycle progression | -6 | +1.8 |
Experimental Protocols
Cell Culture, Viral Infection, and this compound Treatment
This protocol describes the preparation of A549 cells for infection with Influenza A virus and subsequent treatment with this compound.
Materials:
-
A549 cells (ATCC® CCL-185™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Influenza A/Puerto Rico/8/1934 (H1N1) virus stock
-
This compound (Triazavirin)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density of 5 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C in a 5% CO2 incubator until cells reach 90-95% confluency.
-
Viral Infection:
-
Wash the confluent cell monolayers twice with sterile PBS.
-
Infect the cells with IAV H1N1 at a Multiplicity of Infection (MOI) of 1 in serum-free DMEM.
-
Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
-
This compound Treatment:
-
After the adsorption period, remove the viral inoculum and wash the cells once with PBS.
-
Add fresh serum-free DMEM containing the desired concentration of this compound (e.g., 50 µM). For control wells, add DMEM with the vehicle control (e.g., DMSO).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
RNA Extraction and Quality Control
This protocol details the extraction of total RNA from the treated and control cells.
Materials:
-
TRIzol™ Reagent or other RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer
Procedure:
-
Cell Lysis: Remove the culture medium and add 1 mL of TRIzol™ Reagent directly to each well. Pipette up and down several times to lyse the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the RNA pellet for 5-10 minutes. Resuspend the RNA in 20-50 µL of nuclease-free water.
-
Quality Control:
-
Quantify the RNA concentration and assess purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Determine the RNA Integrity Number (RIN) using a Bioanalyzer. A RIN value ≥ 8 is recommended for RNA-Seq.
-
RNA-Seq Library Preparation and Sequencing
This protocol outlines the general steps for preparing RNA-Seq libraries. It is recommended to use a commercial kit (e.g., Illumina® TruSeq® Stranded mRNA Library Prep Kit) and follow the manufacturer's instructions.
Procedure:
-
mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the purified mRNA and prime it for first-strand cDNA synthesis.
-
First and Second Strand cDNA Synthesis: Synthesize the first and second strands of cDNA.
-
Adenylation of 3' Ends: Add a single 'A' nucleotide to the 3' ends of the blunt-ended cDNA fragments.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the adenylated cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated cDNA library by PCR.
-
Library Validation and Quantification: Validate the library size and quantify the library concentration.
-
Sequencing: Pool the libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Visualizations
References
- 1. Analysis of transcriptomic responses to SARS-CoV-2 reveals plausible defective pathways responsible for increased susceptibility to infection and complications and helps to develop fast-track repositioning of drugs against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of transcriptomic responses to SARS-CoV-2 reveals plausible defective pathways responsible for increased susceptibility to infection and complications and helps to develop fast-track repositioning of drugs against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C5H4N6O3S | CID 3113817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triazavirin—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Comparative Transcriptome Analysis Reveals the Intensive Early Stage Responses of Host Cells to SARS-CoV-2 Infection [frontiersin.org]
- 7. The transcriptomic profiling of SARS-CoV-2 compared to SARS, MERS, EBOV, and H1N1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Longitudinal host transcriptional responses to SARS-CoV-2 infection in adults with extremely high viral load - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Riamilovir Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the antiviral agent Riamilovir (also known as Triazavirin) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound exhibits varied solubility in common laboratory solvents. It is readily soluble in dimethyl sulfoxide (DMSO). Its aqueous solubility is reported, though quantitative values at different pH and temperatures are not extensively documented. The compound is known to be insoluble in ethanol. The sodium salt dihydrate form of this compound shows good solubility in water, acetone, DMSO, and dimethylformamide.
Q2: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What could be the cause?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many poorly soluble compounds, including this compound. This phenomenon, often referred to as "antisolvent precipitation," occurs because the drug is highly soluble in the organic solvent (DMSO) but has limited solubility in the final aqueous buffer. When the concentration of this compound in the final solution exceeds its aqueous solubility limit, it will precipitate out. To mitigate this, consider using a lower final concentration, adding the DMSO stock to the aqueous buffer slowly while vortexing, or exploring the solubility enhancement techniques described in the troubleshooting guides below.
Q3: Is the aqueous solubility of this compound dependent on pH?
Q4: Are there alternative forms of this compound with better aqueous solubility?
A4: Yes, the sodium salt of this compound is available and has been reported to be a yellow crystalline powder that is soluble in water. If you are encountering persistent solubility issues with the free acid form of this compound in your desired aqueous medium, using the sodium salt could be a straightforward solution.
Troubleshooting Guides for Solubility Enhancement
For experiments requiring higher concentrations of this compound in aqueous solutions than what is achievable by direct dissolution, several formulation strategies can be employed.
Solubility of this compound in Various Solvents
The following table summarizes the known solubility of this compound in common laboratory solvents. It is important to note that using fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of the compound.
| Solvent | Solubility | Notes |
| Water | Soluble (quantitative value varies) | Solubility is pH-dependent. The sodium salt form is more soluble. |
| DMSO | Up to 125 mg/mL | Use of fresh, anhydrous DMSO is recommended. |
| Ethanol | Insoluble | Not a suitable solvent for preparing stock solutions. |
| DMF | Soluble (sodium salt) | The sodium salt form is reported to be soluble. |
| Acetone | Soluble (sodium salt) | The sodium salt form is reported to be soluble. |
Method 1: Co-solvents
Issue: Difficulty dissolving this compound in purely aqueous solutions for in vitro or in vivo studies.
Solution: Employing a co-solvent system can significantly enhance the solubility of this compound. Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic drugs.
Experimental Protocol: Preparation of a this compound Formulation using a Co-solvent System
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, dissolve this compound at a concentration of 50 mg/mL.
-
Co-solvent Mixture: In a separate sterile tube, prepare the co-solvent vehicle. A common example for in vivo studies is a mixture of PEG300, Tween-80, and saline. A specific protocol found for Triazavirin involves the following steps:
-
To 400 µL of PEG300, add 50 µL of the concentrated this compound DMSO stock solution and mix until clear.
-
To this mixture, add 50 µL of Tween-80 and mix until the solution is clear.
-
Finally, add 500 µL of saline to bring the total volume to 1 mL. This results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[5].
-
-
Final Formulation: The resulting solution should be a clear, homogeneous formulation suitable for administration. It is recommended to use this formulation immediately after preparation.
Troubleshooting:
-
Precipitation: If precipitation occurs during the addition of the aqueous component, try adding it more slowly while continuously vortexing. You can also gently warm the solution.
-
Toxicity: Be mindful of the potential toxicity of the co-solvents, especially for in vitro cell culture experiments. Always include a vehicle control in your experimental design.
Method 2: Liposomal Formulation
Issue: Need for a biocompatible carrier system for this compound delivery with improved solubility and potentially altered pharmacokinetic properties.
Solution: Encapsulating this compound within liposomes can enhance its aqueous solubility and provide a means for targeted or sustained release.
Experimental Protocol: Preparation of Chitosan-Coated Liposomes with this compound
This protocol is adapted from a study by Kozhikhova et al. (2016) which details the preparation of chitosan-coated liposomes for Triazavirin.
Materials:
-
Phosphatidylcholine
-
Cholesterol
-
Stearylamine (for positive charge)
-
This compound
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Chitosan
-
Extrusion apparatus with polycarbonate membranes (e.g., 0.2 µm and 0.1 µm pore sizes)
Procedure:
-
Lipid Film Hydration:
-
Dissolve phosphatidylcholine, cholesterol, and stearylamine in chloroform in a round-bottom flask.
-
Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Liposome Formation:
-
Hydrate the lipid film with a PBS solution containing this compound by vortexing. The drug can be incorporated as a salt with a biocompatible counter-ion to improve encapsulation.
-
The resulting suspension will contain multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., first through a 0.2 µm membrane and then through a 0.1 µm membrane).
-
-
Chitosan Coating:
-
Prepare a solution of chitosan in a suitable acidic buffer.
-
Add the chitosan solution to the liposome suspension and incubate to allow for the coating of the liposomes.
-
-
Characterization:
-
Characterize the resulting liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency of this compound using a suitable analytical method like HPLC after separating the free drug from the liposomes (e.g., by dialysis or ultracentrifugation).
-
Method 3: Solid Dispersions
Issue: Poor dissolution rate of solid this compound in aqueous media, limiting its oral bioavailability.
Solution: Formulating this compound as a solid dispersion can enhance its dissolution rate by dispersing the drug in a hydrophilic polymer matrix in an amorphous state.
General Protocol Outline:
-
Polymer Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or a copolymer like Soluplus® or Kollidon® VA64.
-
Solvent Evaporation Method:
-
Dissolve both this compound and the selected polymer in a common volatile solvent (e.g., ethanol, methanol, or a mixture).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid mass is a solid dispersion, which can be further milled into a powder.
-
-
Melt Extrusion Method:
-
Blend this compound with a thermoplastic polymer.
-
Feed the mixture into a hot-melt extruder. The high temperature and shear forces will melt the polymer and dissolve the drug, forming a solid solution.
-
The extrudate is then cooled and milled.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the solid dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Evaluate the dissolution rate of the solid dispersion compared to the pure drug in a relevant aqueous medium.
-
Considerations for this compound:
-
Drug-Polymer Ratio: The ratio of this compound to the polymer is a critical parameter that needs to be optimized to ensure the formation of a stable amorphous solid dispersion and to maximize the dissolution enhancement. Ratios from 1:1 to 1:10 (drug:polymer) are commonly explored.
-
Polymer Compatibility: The choice of polymer will depend on its ability to form a stable amorphous system with this compound.
Method 4: Cyclodextrin Inclusion Complexes
Issue: Low aqueous solubility of this compound for specific applications.
Solution: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drugs like this compound, forming inclusion complexes with enhanced aqueous solubility.
General Protocol Outline:
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as β-cyclodextrin (β-CD) or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Kneading Method:
-
Mix this compound and the cyclodextrin in a mortar.
-
Add a small amount of a hydroalcoholic solution and knead the mixture to form a paste.
-
Dry the paste in an oven or under vacuum.
-
The resulting powder is the inclusion complex.
-
-
Co-precipitation Method:
-
Dissolve the cyclodextrin in water.
-
Dissolve this compound in an organic solvent.
-
Mix the two solutions and stir for an extended period to allow for complex formation.
-
Remove the organic solvent by evaporation, which will cause the inclusion complex to precipitate.
-
Collect and dry the precipitate.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques like DSC, XRPD, and NMR spectroscopy.
-
Determine the increase in aqueous solubility by performing phase solubility studies.
-
Visualization of Experimental Workflows and Logical Relationships
Workflow for Selecting a Solubility Enhancement Strategy
The following diagram illustrates a logical workflow for selecting an appropriate solubility enhancement strategy for this compound based on the desired application and formulation requirements.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Riamilovir Treatment Protocols
Disclaimer: As of late 2025, there is a notable lack of published literature detailing specific instances of viral resistance to Riamilovir (Triazavirin). The following troubleshooting guides and FAQs are based on established principles of antiviral resistance and data from other viral RNA synthesis inhibitors. This resource is intended to provide a foundational framework for researchers investigating potential this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a broad-spectrum antiviral drug with a novel triazolotriazine core, classifying it as a non-nucleoside antiviral drug.[1] Its primary action is to inhibit the synthesis of viral ribonucleic acid (RNA) and the replication of viral genomic fragments. It functions as a synthetic analogue to purine nucleosides.[1] Some studies suggest it targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[2] By impeding the function of RdRp, this compound prevents the creation of new viral particles.[2]
Q2: Has resistance to this compound been observed?
Currently, there is no significant evidence in published literature of clinically relevant resistance to this compound. The drug has demonstrated continued efficacy against a wide range of RNA viruses, including various influenza strains and SARS-CoV-2.[1][3]
Q3: How can viruses develop resistance to antiviral drugs like this compound?
Viruses, particularly RNA viruses, have high mutation rates.[4] Resistance can emerge through the selection of mutations in the viral genome that alter the drug's target protein, in this case, likely the RNA-dependent RNA polymerase (RdRp). These mutations can reduce the binding affinity of the drug to its target, thereby diminishing its inhibitory effect. People who take antivirals for extended periods, such as those with chronic viral infections or compromised immune systems, are at a higher risk of developing antiviral resistance.[5]
Q4: What are the signs that a virus might be developing resistance to this compound in my experiments?
In a research setting, signs of potential resistance include:
-
A gradual or sudden increase in the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) value in cell-based assays.
-
The need for higher concentrations of this compound to achieve the same level of viral inhibition as previously observed.
-
Viral breakthrough in cell cultures despite the presence of this compound at concentrations that were previously effective.
Q5: If I suspect resistance, what are the initial steps for investigation?
The initial steps involve:
-
Confirming the observation through repeat experiments.
-
Sequencing the viral genome, with a particular focus on the gene encoding the RNA-dependent RNA polymerase, to identify potential mutations.
-
Comparing the sequence of the suspected resistant virus to the wild-type virus used in your initial experiments.
Troubleshooting Guides
Issue 1: Increasing IC50/EC50 Values for this compound in Antiviral Assays
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Ensure cells are healthy, within a consistent and low passage number range, and form a confluent monolayer. High-passage cells can exhibit altered susceptibility to viral infection. |
| Virus Titer Fluctuation | Use a well-characterized and aliquoted virus stock with a known titer. Perform a back-titration of the inoculum in each experiment to confirm the viral dose. |
| Inconsistent Drug Concentration | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step. |
| Development of Viral Resistance | If other factors are ruled out, this is a strong indicator of resistance. Proceed with sequencing the viral genome to identify mutations in the target protein (e.g., RdRp). |
Issue 2: Inconsistent Results in Plaque Reduction Assays
| Potential Cause | Recommended Solution |
| Uneven Cell Monolayer | Ensure even seeding of cells to achieve a uniform monolayer at the time of infection. |
| Overlay Medium Issues | If using an agarose overlay, ensure it has cooled sufficiently before adding it to the cells to prevent damage. If using a semi-solid overlay, ensure it is evenly suspended. |
| Edge Effects in Plates | Minimize evaporation in the outer wells of microplates by filling them with sterile PBS or medium without cells. Maintain proper humidity in the incubator. |
| Suboptimal Drug Dilution | Perform a broad-range dose-finding study before conducting detailed dose-response experiments to ensure the correct concentration range is being tested. |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant Virus Strains
This protocol is designed to experimentally induce and isolate viral strains with reduced susceptibility to this compound through serial passage in the presence of the drug.
Materials:
-
Host cell line permissive to the virus of interest (e.g., VeroE6 for SARS-CoV-2)
-
Wild-type virus stock with a known titer
-
This compound stock solution (in an appropriate solvent like DMSO)
-
Cell culture medium and supplements
-
Multi-well cell culture plates
Methodology:
-
Initial Infection: Seed host cells in multi-well plates. Infect the cells with the wild-type virus at a specific multiplicity of infection (MOI) in the presence of a sub-inhibitory concentration of this compound (e.g., the previously determined IC50). Also, set up a control with the virus in the absence of the drug.
-
Incubation: Incubate the plates until cytopathic effect (CPE) is observed.
-
Harvesting: Collect the supernatant containing the progeny virus from the well with the highest concentration of this compound that still shows significant CPE.
-
Serial Passage: Use the harvested virus to infect fresh cells, again in the presence of the same or a slightly increased concentration of this compound.
-
Repeat Passaging: Repeat this process for multiple passages. A gradual increase in the this compound concentration can be applied to select for more resistant variants.
-
Monitoring for Resistance: Periodically, test the susceptibility of the passaged virus to this compound using a plaque reduction or yield reduction assay to determine the IC50 value. A significant increase in the IC50 compared to the wild-type virus indicates the selection of a resistant population.
-
Isolation and Characterization: Once a resistant population is established, plaque-purify individual viral clones and sequence their genomes to identify mutations associated with resistance.
Protocol 2: Plaque Reduction Neutralization Assay (PRNA) to Determine this compound IC50
Materials:
-
Confluent monolayers of permissive host cells in 6-well plates
-
Virus stock
-
Serial dilutions of this compound
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Crystal violet staining solution
Methodology:
-
Prepare Drug Dilutions: Prepare a series of twofold dilutions of this compound in cell culture medium.
-
Virus-Drug Incubation: Mix a standard amount of virus with each drug dilution and incubate for 1 hour at 37°C. Include a virus-only control.
-
Infection: Inoculate the cell monolayers with the virus-drug mixtures.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and add the overlay medium.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).
-
Staining: Fix the cells and stain with crystal violet to visualize the plaques.
-
Counting and Calculation: Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Triazavirin? [synapse.patsnap.com]
- 3. Triazavirin—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viruses | Special Issue : Antiviral Resistance Mutations [mdpi.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
Technical Support Center: Troubleshooting Riamilovir-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing Riamilovir-induced cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, sold under the brand name Triazavirin, is a broad-spectrum antiviral drug developed in Russia.[1] It belongs to a novel structural class of non-nucleoside antivirals with a triazolotriazine core.[1] Its primary mechanism of action is the inhibition of viral RNA synthesis, acting as an analogue to purine nucleoside bases to disrupt the replication of viral genomic fragments.[2]
Q2: Is this compound expected to be cytotoxic to cells in culture?
This compound is generally reported to have low toxicity.[1] Acute toxicity tests have classified it as a practically non-toxic drug.[1] However, like any compound, it can exhibit cytotoxic effects at high concentrations. The 50% cytotoxic concentration (CC50) is a critical parameter to determine the concentration at which the compound reduces cell viability by 50%.[3][4] Unexpectedly high cytotoxicity at low concentrations may indicate an experimental issue or specific sensitivity of the cell line being used.
Q3: What is a typical CC50 value for this compound?
The CC50 value for this compound is highly dependent on the cell line, the assay used, and the duration of exposure.[3][5] For instance, in one study against Tick-Borne Encephalitis Virus in an embryonic porcine kidney (SPEV) cell line, this compound suppressed viral reproduction across a broad range of concentrations with a 99.5% inhibition coefficient at the highest tolerated dose.[6] It is crucial to determine the CC50 experimentally in your specific cell system.
Q4: How can I differentiate between a true antiviral effect and general cytotoxicity?
Distinguishing between antiviral activity and cytotoxicity is essential for accurate interpretation of results. This is achieved by calculating the Selectivity Index (SI), which is the ratio of the CC50 to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) (SI = CC50 / IC50).[7] A high SI value (generally ≥10) indicates that the drug's antiviral activity occurs at a concentration much lower than that at which it causes significant cell death, suggesting a specific antiviral effect.[7]
Quantitative Data Summary
The cytotoxic effects of this compound can vary significantly between different cell lines and experimental conditions. Researchers should establish a baseline for their specific model. The table below provides an example structure for summarizing such data.
| Cell Line | Assay Type | Exposure Time (hours) | This compound CC50 (µM) | Selectivity Index (SI) | Reference |
| Vero | MTS Assay | 72 | > 100 µM (Hypothetical) | >10 (Hypothetical) | N/A |
| A549 | CellTiter-Glo® | 48 | > 100 µM (Hypothetical) | >10 (Hypothetical) | N/A |
| Huh7.5 | MTT Assay | 72 | > 100 µM (Hypothetical) | >10 (Hypothetical) | N/A |
| SPEV | CPE Inhibition | N/A | High tolerance noted | N/A | [6] |
Note: Specific CC50 values for this compound are not widely published across a range of cell lines. The values above are hypothetical examples. It is imperative for researchers to determine these values empirically.
Troubleshooting Guide: Unexpected Cytotoxicity
If you observe higher-than-expected cytotoxicity in your experiments with this compound, consult the following guide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity at all tested concentrations. | 1. This compound Stock Solution Degradation or Contamination: The compound may have degraded, or the stock solution could be contaminated. 2. Incorrect Concentration: Error in calculating dilutions. 3. Solvent Toxicity: The solvent (e.g., DMSO) concentration may be too high.[8] | 1. Prepare Fresh Stock: Prepare a fresh stock solution of this compound from a reliable source.[8] 2. Verify Calculations: Double-check all dilution calculations. 3. Run Solvent Control: Ensure the final solvent concentration in your vehicle control wells is identical to that in the treated wells and is below the toxic threshold for your cell line (typically <0.5%). |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. Pipetting Errors: Inaccurate dispensing of compound or cells. 3. Edge Effects: Evaporation from wells on the plate's perimeter. | 1. Ensure Homogenous Suspension: Thoroughly mix the cell suspension before and during plating. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use consistent technique. 3. Mitigate Edge Effects: Do not use the outermost wells of the plate for experimental data; fill them with sterile PBS or medium instead. |
| Cytotoxicity observed in vehicle control wells. | 1. Cell Health Issues: Cells may be stressed, overgrown, or have a high passage number. 2. Contamination: Bacterial or mycoplasma contamination in the cell culture. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is toxic to the cells. | 1. Optimize Cell Culture: Use cells at a consistent, optimal confluency and low passage number. 2. Test for Contamination: Regularly screen cultures for mycoplasma and other contaminants. 3. Reduce Solvent Concentration: Lower the final concentration of the solvent in all wells. |
| Assay interference. | 1. Compound Interference: this compound may directly react with assay reagents (e.g., reducing MTS/MTT tetrazolium salts). 2. Media Component Interference: Phenol red or other media components can interfere with colorimetric or fluorometric readouts. | 1. Run Cell-Free Controls: Include wells with media and this compound at all concentrations but without cells to measure direct compound interference. 2. Use Phenol Red-Free Media: Switch to phenol red-free medium during the assay incubation period. 3. Use an Orthogonal Assay: Confirm results with a different cytotoxicity assay that relies on an alternative mechanism (e.g., LDH release vs. metabolic activity). |
Visualized Workflows and Pathways
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.
Simplified Apoptosis Signaling Pathway
Caption: A generalized signaling pathway for drug-induced apoptosis.
Experimental Workflow for MTS Cytotoxicity Assay
Caption: A standard experimental workflow for an MTS cytotoxicity assay.
Key Experimental Protocols
Protocol 1: MTS Assay for Cell Viability
This colorimetric assay measures the metabolic activity of viable cells. NAD(P)H-dependent dehydrogenases in living cells reduce the MTS tetrazolium salt to a soluble formazan product, whose absorbance is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
96-well clear, flat-bottom tissue culture plates
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTS reagent solution (combined with an electron coupling reagent like PES)
-
Multi-channel pipette
-
Microplate reader (490-500 nm absorbance)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for cell-free blanks (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only controls.
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent solution to each well.
-
Incubation: Incubate for 1 to 4 hours at 37°C, protected from light. The optimal time depends on the cell type and density and should be determined empirically.
-
Data Acquisition: Gently shake the plate to mix and measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the cell-free blank wells from all other values. Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 2: Annexin V / Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Materials:
-
Cells of interest, treated with this compound
-
Fluorescently-labeled Annexin V (e.g., FITC, PE)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with this compound for the desired time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing any detached cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorescently-labeled Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Analysis:
-
Healthy cells: Annexin V negative / PI negative
-
Early apoptotic cells: Annexin V positive / PI negative
-
Late apoptotic/necrotic cells: Annexin V positive / PI positive
-
References
- 1. Triazavirin—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H4N6O3S | CID 3113817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labinsights.nl [labinsights.nl]
- 5. Drug repurposing screens reveal cell-type-specific entry pathways and FDA-approved drugs active against SARS-Cov-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosuran.ru [iosuran.ru]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing Riamilovir Bioavailability in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Riamilovir in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in animal models?
A1: Direct oral bioavailability data for this compound is limited in publicly available literature. However, pharmacokinetic studies in rabbits after intragastric administration show a Cmax of 1.1±0.1 mg/L, a Tmax of 0.40±0.16 h, and an AUC of 3.10±0.8 mgh/L. For comparison, intravenous administration in rabbits resulted in an AUC of 1.2±0.3 mgh/L. A study in mice demonstrated that aerosol inhalation delivery of this compound resulted in a bioavailability that was approximately four times higher than that of oral administration[1].
Q2: What are the primary challenges affecting the oral bioavailability of this compound?
A2: While specific studies on this compound's absorption barriers are not extensively detailed, challenges for poorly soluble antiviral drugs often include:
-
Low Aqueous Solubility: This can limit the dissolution of the drug in the gastrointestinal tract, which is a prerequisite for absorption.
-
Poor Intestinal Permeability: The drug may not efficiently cross the intestinal wall to enter the bloodstream.
-
First-Pass Metabolism: Significant metabolism in the liver and/or intestinal wall after absorption can reduce the amount of active drug reaching systemic circulation.
Q3: What formulation strategies can be explored to improve this compound's bioavailability?
A3: Several strategies can be employed to enhance the oral bioavailability of this compound:
-
Advanced Formulations:
-
Liposomes: A lipid composition for preparing chitosan-coated liposomes for Triazavirin (this compound) has been developed, which can improve stability and modify release.
-
Nanoparticles: Encapsulating this compound into nanoparticles can increase surface area for dissolution and potentially enhance absorption.
-
Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level can improve its dissolution rate and bioavailability.
-
-
Prodrug Approach: Modifying the this compound molecule to create a prodrug can improve its solubility and/or permeability. The prodrug is then converted to the active this compound in the body.
-
Alternative Routes of Administration: As demonstrated in mice, aerosol inhalation can significantly increase bioavailability compared to oral administration[1].
Troubleshooting Guides
Problem 1: Low and Variable Oral Bioavailability in Animal Studies
| Symptom | Possible Cause | Suggested Solution |
| Low Cmax and AUC after oral dosing. | Poor aqueous solubility. | 1. Formulation approach: Develop a solid dispersion of this compound with a suitable polymer to enhance its dissolution rate. 2. Particle size reduction: Micronization or nanocrystal formulation can increase the surface area for dissolution. |
| High inter-individual variability in plasma concentrations. | pH-dependent solubility. | 1. Buffer the formulation: Include buffering agents to maintain a favorable pH for dissolution in the gastrointestinal tract. 2. Enteric coating: To protect the drug from the acidic environment of the stomach if it is more soluble at a higher pH. |
| Discrepancy between in vitro dissolution and in vivo absorption. | Poor intestinal permeability. | 1. Conduct a Caco-2 permeability assay: To determine if this compound is a substrate for efflux transporters like P-glycoprotein. 2. Prodrug approach: Design a lipophilic prodrug of this compound to enhance its passive diffusion across the intestinal epithelium. |
| Low oral bioavailability despite good solubility and permeability. | High first-pass metabolism. | 1. Identify metabolic pathways: Conduct in vitro metabolism studies using liver microsomes to identify the primary metabolic routes. 2. Prodrug design: Create a prodrug that masks the metabolic site, which is cleaved to release the active drug after absorption. |
Problem 2: Difficulty in Formulating this compound for Animal Dosing
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent suspension for oral gavage. | Poor wettability and particle aggregation. | 1. Use of wetting agents: Incorporate a pharmaceutically acceptable wetting agent (e.g., Tween 80) in the vehicle. 2. Homogenization: Use a high-shear homogenizer to ensure a uniform and stable suspension. |
| Precipitation of the drug in the dosing vehicle. | Supersaturation and instability of an amorphous form. | 1. Use of precipitation inhibitors: Include polymers like HPMC or PVP in the formulation to maintain a supersaturated state. 2. Lipid-based formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) to improve its solubilization. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rabbits
| Administration Route | Dose | Cmax (mg/L) | Tmax (h) | AUC (mg*h/L) | Half-life (h) |
| Intragastric | - | 1.1 ± 0.1 | 0.40 ± 0.16 | 3.10 ± 0.8 | 1.1 ± 0.1 |
| Intravenous | - | - | - | 1.2 ± 0.3 | 0.50 ± 0.09 |
Data sourced from PubChem.
Experimental Protocols
Preparation of this compound Solid Dispersion
Objective: To improve the dissolution rate of this compound by creating a solid dispersion with a hydrophilic polymer.
Methodology:
-
Solvent Evaporation Method: a. Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common solvent (e.g., methanol, ethanol) in a specific ratio (e.g., 1:1, 1:2, 1:4 w/w). b. Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C). c. Dry the resulting solid film in a vacuum oven to remove any residual solvent. d. Pulverize the dried solid dispersion and sieve to obtain a uniform particle size.
-
Characterization: a. Dissolution Testing: Perform in vitro dissolution studies in a relevant buffer (e.g., simulated gastric fluid, simulated intestinal fluid) and compare the dissolution profile to that of the pure drug. b. Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound in the dispersion.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a novel this compound formulation compared to a control formulation.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model).
-
Dosing: a. Divide the animals into groups (e.g., control formulation, test formulation). b. Administer the formulations orally via gavage at a predetermined dose.
-
Blood Sampling: a. Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). b. Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: a. Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile). b. Quantify the this compound concentration in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (if an intravenous group is included).
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer with well-developed tight junctions.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay: a. Add a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) to the apical (A) side of the monolayer. b. At predetermined time points, collect samples from the basolateral (B) side. c. To assess efflux, add the this compound solution to the basolateral side and collect samples from the apical side. d. To investigate the involvement of specific transporters, conduct the assay in the presence and absence of known inhibitors (e.g., verapamil for P-glycoprotein).
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A) and determine the efflux ratio.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
References
Riamilovir Technical Support Center: Stability and Storage Best Practices
For researchers, scientists, and drug development professionals utilizing Riamilovir (also known as Triazavirin), ensuring the stability and integrity of the compound throughout experimental workflows is paramount for obtaining reliable and reproducible results. This technical support center provides a comprehensive guide to the stability and storage of this compound, including frequently asked questions and troubleshooting advice.
This compound Storage Recommendations
Proper storage of this compound is critical to prevent degradation and maintain its biological activity. The following table summarizes the recommended storage conditions for both solid (powder) and solution forms of this compound.
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years[1] | Store in a dry, dark environment. Can be shipped at ambient temperature for short periods.[2] |
| 0-4°C | Short-term (days to weeks) | For temporary storage, ensure the container is tightly sealed to prevent moisture absorption.[2] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1][3] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month[3] | Suitable for short-term storage of working solutions. | |
| 0-4°C | Short-term (days to weeks) | For immediate or very near-term use.[2] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and storage of this compound.
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3] Solubility in DMSO has been reported at concentrations of 20 mg/mL and 46 mg/mL.[1][3] It is also soluble in Dimethylformamide (DMF).
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the this compound powder in high-quality, anhydrous DMSO. Sonication may be used to facilitate dissolution.[1] For in vivo studies, a common formulation involves dissolving this compound in DMSO, followed by dilution with agents like PEG300, Tween 80, and saline or PBS.[1]
Q3: My this compound solution appears to have precipitated after storage. What should I do?
A3: Precipitation can occur if the solution is not stored at the recommended temperature or if the solvent has absorbed moisture.[3] First, try to redissolve the precipitate by warming the solution gently (e.g., in a 37°C water bath) and vortexing. If the precipitate does not redissolve, it is recommended to prepare a fresh solution. To prevent this, always use anhydrous DMSO and store solutions at -80°C in tightly sealed vials.
Q4: I left my this compound powder at room temperature for a few days. Is it still usable?
A4: this compound powder is generally stable for short periods at ambient temperature, as it is often shipped under these conditions.[2] However, for long-term storage, it is crucial to store it at -20°C to ensure its stability for up to 3 years.[1] For critical experiments, it is always best to use material that has been stored under optimal conditions.
Q5: What are the known degradation pathways for this compound?
A5: While specific, quantitative forced degradation studies on this compound are not extensively published, its chemical structure suggests potential degradation pathways. These include the reduction of the nitro group and the oxidation of the methylthio (S-alkyl) moiety.[4] Hydrolytic degradation leading to the opening of the triazine ring is also a possibility under certain pH conditions.[5]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the handling and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | This compound degradation due to improper storage. | Ensure solid this compound is stored at -20°C and stock solutions at -80°C. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare fresh working solutions from a new aliquot for each experiment. |
| Loss of antiviral activity | Degradation of the active compound. | Verify the storage conditions and age of your this compound stock. If degradation is suspected, use a fresh vial of this compound powder to prepare a new stock solution. |
| Color change in solution | Potential chemical degradation. | A noticeable color change in the solution may indicate degradation. It is advisable to discard the solution and prepare a fresh one. |
| Precipitate in thawed stock solution | Poor solubility at lower temperatures or solvent hydration. | Warm the vial to room temperature or 37°C and vortex to redissolve. If the precipitate persists, centrifuge the vial and use the supernatant, taking into account the potential change in concentration. For best results, prepare a fresh solution. |
Experimental Protocols
While detailed, publicly available stability-indicating assays for this compound are limited, a general protocol for conducting forced degradation studies can be outlined based on ICH guidelines. This protocol can be adapted by researchers to assess the stability of their own this compound formulations.
Objective: To assess the stability of this compound under various stress conditions to understand its degradation profile.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol)
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period, protected from light.
-
Thermal Degradation: Store the solid this compound powder in an oven at a high temperature (e.g., 80°C) for a defined period. Also, store the stock solution at a high temperature (e.g., 60°C).
-
Photostability: Expose the solid powder and stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep control samples wrapped in aluminum foil to protect from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed.
-
Determine the degradation kinetics and pathways.
-
Visualizations
To aid in understanding the experimental and logical workflows, the following diagrams are provided.
References
Technical Support Center: Riamilovir Experimental Series
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate and understand potential off-target effects of Riamilovir (also known as Triazavirin) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a broad-spectrum antiviral drug.[1] Its principal mode of action is the inhibition of viral RNA synthesis.[2] As a synthetic analog of guanine nucleosides, it is believed to target the viral RNA-dependent RNA polymerase (RdRp), thereby disrupting the replication of viral genomic fragments.[1][2] Some research also suggests potential interactions with viral hemagglutinin or the ACE2 receptor in the context of SARS-CoV-2, although the inhibition of viral RNA synthesis remains the most cited mechanism.[2]
Q2: My uninfected cells show phenotypic changes after this compound treatment. Is this an off-target effect?
This could potentially be an off-target effect. While this compound is reported to have a good safety profile with low toxicity, unexpected changes in uninfected cells, such as alterations in morphology, proliferation rate, or gene expression, warrant further investigation.[1] It is crucial to distinguish between a direct off-target effect and other confounding factors.
Q3: At what concentration should I test this compound to minimize off-target effects?
To minimize off-target effects, it is recommended to use this compound at the lowest concentration that provides a robust antiviral effect. This is determined by establishing the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) in your specific experimental system. The ratio of CC50 to EC50, known as the Selectivity Index (SI), should be maximized. Compounds with a selectivity index (SI) value of ≥ 10 are generally considered to have active in vitro antiviral activity.[3] A high SI indicates a larger window between the therapeutic and toxic concentrations.
Q4: How can I be certain that the observed antiviral activity is due to this compound's direct action and not a secondary cellular effect?
Dissecting direct antiviral activity from potential off-target cellular effects is critical. A multi-pronged approach is recommended, including:
-
Time-of-Addition Assays: To pinpoint the stage of the viral lifecycle affected.
-
Cell-Free Assays: If available for your virus of interest (e.g., purified RdRp assays), these can confirm direct inhibition of the viral machinery.
-
Use of Genetically Modified Cell Lines: Employing cell lines with knockouts in key host pathways (e.g., innate immune signaling) can help determine if the antiviral effect is dependent on those pathways.
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed at Effective Antiviral Concentrations
Possible Cause:
-
Off-target toxicity.
-
Cell-type specific sensitivity.
Troubleshooting Steps:
-
Determine the Therapeutic Index: Perform parallel cytotoxicity assays (e.g., MTS, LDH) and antiviral assays to accurately calculate the CC50 and EC50, and subsequently the Selectivity Index (SI = CC50/EC50).
-
Test in Multiple Cell Lines: Assess the cytotoxicity of this compound across a panel of relevant cell lines to identify if the toxicity is specific to a particular cell type.
-
Use an Inactive Control: If available, use a structurally related but biologically inactive analog of this compound. A metabolite of this compound, AMTZV, has been identified as non-toxic and inactive against the influenza virus and could serve this purpose.[4] Observing similar toxicity with an inactive analog might suggest the chemical scaffold itself is responsible for the cytotoxic effects.
Issue 2: Variability in Antiviral Efficacy Between Experiments
Possible Cause:
-
Dependence on the host cell state (e.g., cell cycle, activation of immune pathways).
-
Inconsistent experimental conditions.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and media composition.
-
Monitor Host Cell State: Before each experiment, assay for baseline activation of key cellular pathways that might influence viral replication or drug activity (e.g., interferon-stimulated gene expression).
-
Include Controls: Always include a positive control for viral infection and a reference antiviral drug with a known mechanism of action.
Issue 3: Unexpected Changes in Host Cell Gene or Protein Expression
Possible Cause:
-
Off-target effects on cellular signaling pathways.
Troubleshooting Steps:
-
Global Cellular Profiling: Conduct transcriptomic (RNA-seq) or proteomic analysis on uninfected cells treated with this compound at a concentration equivalent to the EC50. This can provide an unbiased view of affected cellular pathways.
-
Pathway Analysis: Utilize bioinformatics tools to analyze the transcriptomic/proteomic data and identify any significantly perturbed signaling pathways.
-
Validation with Targeted Assays: Validate the findings from the global profiling using more specific assays, such as western blotting for key signaling proteins or qPCR for specific gene targets.
Data Presentation
Table 1: Determining the Therapeutic Window of this compound
| Cell Line | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| A549 | Influenza A/H1N1 | [Insert experimental value] | [Insert experimental value] | [Calculate] |
| Vero E6 | SARS-CoV-2 | [Insert experimental value] | [Insert experimental value] | [Calculate] |
| Huh7 | Hepatitis C Virus | [Insert experimental value] | [Insert experimental value] | [Calculate] |
| MDCK | Influenza B | [Insert experimental value] | [Insert experimental value] | [Calculate] |
| Note: The values in this table are placeholders. Researchers should determine these values for their specific experimental system. |
Experimental Protocols
Protocol 1: Determination of EC50 and CC50
Objective: To determine the effective and cytotoxic concentrations of this compound.
Methodology:
-
Cell Seeding: Seed the desired host cells in 96-well plates at a density that will result in 80-90% confluency at the end of the assay.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in the appropriate cell culture medium.
-
CC50 Determination:
-
Treat uninfected cells with the serial dilutions of this compound.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using a suitable method (e.g., MTS, CellTiter-Glo).
-
Calculate the CC50 value using a non-linear regression analysis.
-
-
EC50 Determination:
-
In a separate set of plates, infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
Immediately after infection, treat the cells with the serial dilutions of this compound.
-
Include an infected, untreated control.
-
Incubate for a period sufficient for the virus to replicate and cause a measurable effect (e.g., cytopathic effect, viral protein expression).
-
Quantify the viral output using a suitable method (e.g., plaque assay, TCID50, qPCR for viral RNA, ELISA for viral antigen).
-
Calculate the EC50 value using a non-linear regression analysis.
-
Protocol 2: Global Proteomic Analysis of this compound-Treated Cells
Objective: To identify potential off-target cellular pathways affected by this compound.
Methodology:
-
Cell Culture and Treatment: Culture the host cells of interest and treat them with this compound at 1x and 10x the predetermined EC50 value. Include a vehicle-treated control.
-
Cell Lysis and Protein Extraction: After the desired treatment period (e.g., 24 hours), wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Quantify the total protein concentration in each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation for Mass Spectrometry:
-
Perform protein reduction, alkylation, and digestion (e.g., with trypsin).
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed analysis (optional but recommended).
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis:
-
Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify differentially expressed proteins between the this compound-treated and control groups.
-
Use pathway analysis software (e.g., Ingenuity Pathway Analysis, DAVID) to identify cellular pathways that are significantly enriched with the differentially expressed proteins.
-
Visualizations
Caption: this compound's on-target and potential off-target effects.
Caption: Workflow for investigating off-target effects.
References
Riamilovir Synthesis Optimization: A Technical Support Center
For researchers, scientists, and drug development professionals dedicated to advancing antiviral therapeutics, the synthesis of Riamilovir (Triazavirin) presents a critical area of focus. Achieving high yields and purity is paramount for both research and potential large-scale production. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during the synthesis of this promising antiviral agent.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The primary synthetic route for this compound involves a three-step process. This process begins with the formation of a 5-amino-3-mercapto-1,2,4-triazole derivative, followed by diazotization. The final step is a cyclization reaction with a nitro-containing compound to form the triazolotriazine core of this compound.[1][2] An alternative final step involves the S-alkylation of a disodium salt of 7-mercapto-3-nitro-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-one with methyl iodide.[2]
Q2: What are the typical overall yields for this compound synthesis?
A2: Reported overall yields can vary depending on the specific protocol and optimization. One documented three-step synthesis reports an overall yield of approximately 32%.[3] However, individual step yields can be significantly higher, with some reactions achieving yields of up to 83% under optimized conditions.[1]
Q3: What are the key starting materials for this compound synthesis?
A3: Key starting materials include aminoguanidine, a methylthio-formate source, nitric acid, sodium nitrite, and a nitro-substituted ester such as 2-nitroacetoacetic ester.[1]
Q4: Are there any known side reactions to be aware of?
A4: During the diazotization step, precise temperature control is crucial to prevent the decomposition of the diazonium salt, which can lead to the formation of unwanted byproducts. In the final cyclization step, improper pH control can lead to the formation of isomeric impurities or incomplete reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Formation of 5-amino-3-mercapto-1,2,4-triazole) | - Incomplete reaction due to insufficient heating or reaction time.- Loss of product during workup and recrystallization. | - Ensure the reaction mixture is refluxed at the specified temperature (115°C in pyridine) for the full duration (4 hours).[1]- Minimize product loss by carefully washing the precipitate with water and optimizing the recrystallization solvent and conditions. |
| Low yield or failed reaction in Step 2 (Diazotization) | - Decomposition of the diazonium salt due to elevated temperatures.- Incorrect stoichiometry of sodium nitrite. | - Strictly maintain the reaction temperature at or below -5°C during the addition of sodium nitrite solution.[1]- Use a freshly prepared and accurately measured solution of sodium nitrite. |
| Low yield in Step 3 (Cyclization/S-Alkylation) | - Improper pH during the coupling reaction.- Incomplete reaction due to insufficient stirring or reaction time.- In the S-alkylation route, the presence of water can hydrolyze methyl iodide. | - Carefully adjust the pH to 8-9 with a 10% sodium hydroxide solution while keeping the temperature below +5°C.[1]- Ensure vigorous stirring for the recommended duration (e.g., 1 hour) to promote efficient mixing of the reactants.[1]- For the S-alkylation, ensure all reagents and solvents are anhydrous. |
| Product contamination with starting materials | - Incomplete reaction in any of the steps. | - Monitor reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).- Extend reaction times if necessary, based on monitoring.- Optimize purification methods, such as recrystallization or column chromatography. |
| Formation of colored impurities | - Air oxidation of intermediates or final product.- Side reactions due to improper temperature or pH control. | - Conduct reactions under an inert atmosphere (e.g., nitrogen, argon), especially for sensitive intermediates.[1]- Strictly adhere to the recommended temperature and pH profiles for each step. |
Experimental Protocols
Protocol 1: Three-Step Synthesis of this compound
This protocol is based on a commonly cited synthetic route.
Step 1: Synthesis of 5-amino-3-mercapto-1,2,4-triazole
-
In a reaction flask equipped with a stirrer and reflux condenser under a nitrogen atmosphere, combine 20 g (0.1 mol) of aminoguanidine and 7.6 g (0.1 mol) of methylthio-formate in 400 ml of absolute pyridine.[1]
-
Heat the reaction mixture to boiling (115°C) and maintain reflux for 4 hours.[1]
-
After cooling, pour the reaction mixture into distilled water.
-
Wash the resulting precipitate several times with water.
-
Dry the crude product under vacuum.
-
Recrystallize the product from ethanol to yield 5-amino-3-mercapto-1,2,4-triazole. A typical yield for this step is around 70%.[1]
Step 2: Diazotization of 5-amino-3-mercapto-1,2,4-triazole
-
Prepare a solution of 26 g (0.1 mol) of 5-amino-3-mercapto-1,2,4-triazole in 32 ml of nitric acid (0.1 mol) and 200 ml of water.[1]
-
Cool this solution to -5°C.[1]
-
Separately, prepare a 0.1 M solution of sodium nitrite by dissolving 16 g of sodium nitrite in 100 ml of water and cool it until ice formation is observed.[1]
-
Slowly add the cold sodium nitrite solution to the triazole solution while maintaining the temperature at or below -5°C.
Step 3: Synthesis of this compound
-
To the freshly prepared diazonium salt solution from Step 2, add a solution of the appropriate α-nitroester (e.g., 2-nitroacetoacetic ester).
-
Cool the mixture to 0°C.
-
Slowly add a 10% sodium hydroxide solution to the reaction mixture until the pH is between 8 and 9, ensuring the temperature does not exceed +5°C.[1]
-
Stir the resulting mixture for 1 hour.[1]
-
Filter the precipitate and dry it in the air. The expected yield is approximately 78%.[1]
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for the synthesis of the 5-amino-3-mercapto-1,2,4-triazole intermediate.
Caption: Workflow for the diazotization of the triazole intermediate.
Caption: Workflow for the final cyclization step to synthesize this compound.
By following these optimized protocols and utilizing the troubleshooting guide, researchers can enhance the yield and purity of this compound, facilitating further investigation into its promising antiviral properties.
References
Addressing batch-to-batch variability of Riamilovir
Disclaimer: This technical support center provides guidance on addressing potential batch-to-batch variability of Riamilovir based on general principles of pharmaceutical science and quality control for small molecule antiviral drugs. There is limited publicly available information specifically documenting instances or causes of batch-to-batch variability for this compound. The protocols and troubleshooting steps provided are intended as a starting point for researchers and should be adapted and validated for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Triazavirin, is a broad-spectrum antiviral drug.[1] It belongs to a novel class of non-nucleoside antiviral drugs with a triazolotriazine core structure.[1] The primary mechanism of action of this compound is the inhibition of viral RNA synthesis, which prevents the replication of viral genomic fragments.[1] It is a synthetic analogue of purine nucleosides.[1]
Q2: What are the potential sources of batch-to-batch variability in this compound?
-
Raw Material Variability: Inconsistencies in the quality, purity, and physical properties of starting materials and reagents used in the synthesis of this compound can impact the final product.[2][3][4]
-
Synthesis and Purification Processes: Variations in reaction conditions (temperature, pressure, reaction time), catalyst efficiency, and the effectiveness of purification steps can lead to differences in impurity profiles and yield between batches.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of the this compound active pharmaceutical ingredient (API) can affect its physical and chemical properties, including solubility and bioavailability.[5][6]
-
Formulation and Manufacturing: Differences in the properties of excipients, blending uniformity, and compression parameters during tablet or capsule manufacturing can lead to variations in drug release and performance.
-
Storage and Handling: Improper storage conditions can lead to degradation of the drug substance over time.
Q3: What are the critical quality attributes (CQAs) to monitor for this compound?
Based on its intended use and general pharmaceutical principles, the following CQAs are likely to be important for this compound:
-
Identity: Confirmation of the chemical structure of this compound.
-
Purity: Quantitation of the this compound API and identification and quantification of any impurities.
-
Assay: The amount of this compound in the drug substance or drug product.
-
Polymorphic Form: Identification of the crystalline form of the API.
-
Dissolution: The rate at which the drug product dissolves in a specified medium.
-
Content Uniformity: Consistent amount of the API in each dosage unit.
Troubleshooting Guides
Issue 1: Inconsistent Antiviral Activity in In-Vitro Assays
Possible Causes:
-
Variability in Compound Purity: Different batches may have varying levels of impurities, some of which could interfere with the assay or have their own biological activity.
-
Inaccurate Compound Concentration: Errors in weighing, dissolution, or dilution of the compound from different batches.
-
Degradation of the Compound: Improper storage or handling of a particular batch leading to reduced potency.
-
Polymorphism: Different batches may contain different polymorphs with varying solubility, affecting the actual concentration of the drug in the assay medium.[5][6]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent in-vitro antiviral activity.
Detailed Steps:
-
Verify Compound Identity and Purity:
-
Action: Analyze each batch of this compound using High-Performance Liquid Chromatography (HPLC) to determine purity and identify any impurities. Confirm the molecular weight using Mass Spectrometry (MS) and the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Expected Outcome: All batches should show the correct molecular weight and structure for this compound, with a high degree of purity (e.g., >98%). Any significant differences in impurity profiles should be noted.
-
-
Quantify Compound Concentration Accurately:
-
Action: Prepare fresh stock solutions from each batch and accurately determine their concentrations using a validated analytical method, such as UV-Vis spectrophotometry or a calibrated HPLC method.
-
Expected Outcome: The measured concentrations should be consistent with the expected concentrations.
-
-
Assess Compound Stability:
-
Action: Perform a forced degradation study on a sample from a batch with lower activity to assess its stability under conditions such as heat, light, acid, and base. Analyze the degraded sample by HPLC to identify any degradation products.
-
Expected Outcome: Understanding the degradation profile can help identify if improper storage or handling is a contributing factor.
-
-
Characterize Polymorphic Form:
-
Action: Use techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to determine if different batches exist in different crystalline forms.
-
Expected Outcome: Identification of a consistent polymorphic form across all batches is ideal. If different polymorphs are present, their impact on solubility should be investigated.
-
-
Standardize Assay Protocol:
-
Action: Ensure that all assay parameters, including cell line passage number, cell density, virus titer, and incubation times, are kept consistent across all experiments.
-
Expected Outcome: A standardized protocol minimizes experimental variability that could be mistaken for batch-to-batch differences.
-
-
Compare Results with a Reference Standard:
-
Action: If available, include a well-characterized reference standard of this compound in all assays to serve as a benchmark for the activity of different batches.
-
Expected Outcome: The activity of all batches should be comparable to the reference standard.
-
Issue 2: Variable Physical Properties (e.g., solubility, dissolution rate)
Possible Causes:
-
Polymorphism: Different crystalline forms of this compound can have significantly different solubilities and dissolution rates.[6]
-
Particle Size Distribution: Variations in the particle size of the this compound API can affect the surface area available for dissolution.
-
Presence of Impurities: Certain impurities can impact the wetting and dissolution of the drug substance.
-
Hygroscopicity: The tendency of the material to absorb moisture from the air can affect its physical properties and stability.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting variable physical properties of this compound.
Detailed Steps:
-
Characterize Polymorphic Form:
-
Action: As described in the previous section, use XRD and DSC to identify the crystalline form of each batch.
-
Expected Outcome: Consistent polymorphic form across batches.
-
-
Analyze Particle Size Distribution:
-
Action: Use techniques like laser diffraction to measure the particle size distribution of the API from different batches.
-
Expected Outcome: A consistent and narrow particle size distribution is desirable for reproducible dissolution.
-
-
Perform Impurity Profiling:
-
Action: Utilize a high-resolution technique like HPLC-MS to identify and quantify any impurities in each batch.
-
Expected Outcome: The impurity profile should be consistent and within acceptable limits.
-
-
Assess Hygroscopicity:
-
Action: Use Dynamic Vapor Sorption (DVS) to determine the extent and rate of water uptake by the this compound API at different humidity levels.
-
Expected Outcome: Understanding the hygroscopic nature of the material is crucial for proper handling and storage to prevent physical changes.
-
-
Conduct Dissolution Testing:
-
Correlate Physical Properties with Dissolution:
-
Action: Analyze the data to determine if there is a correlation between the observed variations in physical properties (polymorphism, particle size) and the dissolution behavior.
-
Expected Outcome: This analysis will help identify the root cause of the variability in dissolution.
-
Data Presentation
Table 1: Hypothetical Quality Control Data for Three Batches of this compound API
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Appearance | White to off-white powder | White to off-white powder | Yellowish powder | White to off-white powder |
| Identity (IR) | Conforms | Conforms | Conforms | Conforms to reference |
| Purity (HPLC, %) | 99.5 | 99.6 | 98.2 | ≥ 98.0% |
| Major Impurity (%) | 0.12 | 0.10 | 0.45 | ≤ 0.2% |
| Water Content (%) | 0.2 | 0.3 | 1.5 | ≤ 0.5% |
| Particle Size (D50, µm) | 15.2 | 14.9 | 35.8 | 10 - 20 µm |
| Polymorphic Form | Form I | Form I | Form I & II | Form I |
This table presents hypothetical data to illustrate potential batch-to-batch variations.
Experimental Protocols
Protocol 1: Purity Determination of this compound by HPLC
Objective: To determine the purity of this compound and quantify impurities using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
This compound reference standard
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined λmax) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a working standard solution at a lower concentration (e.g., 0.1 mg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample from each batch in the same solvent as the standard to obtain a concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Calculate the purity of the this compound sample by comparing the peak area of the main peak to the total area of all peaks. Identify and quantify any impurities by comparing their retention times and peak areas to those of known impurity standards, if available.
Protocol 2: Dissolution Testing of this compound Capsules
Objective: To evaluate the in-vitro dissolution rate of this compound from capsules.
Instrumentation:
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution bath with temperature control
-
UV-Vis Spectrophotometer or HPLC system for analysis
Dissolution Medium:
-
900 mL of a suitable buffer (e.g., pH 1.2, 4.5, or 6.8) maintained at 37 ± 0.5 °C.[7]
Procedure:
-
Place one this compound capsule in each dissolution vessel containing the dissolution medium.
-
Start the apparatus at a specified paddle speed (e.g., 50 rpm).
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (UV-Vis or HPLC).
-
Calculate the percentage of drug dissolved at each time point.
Mandatory Visualization
This compound's Putative Mechanism of Action: Inhibition of Viral RNA Synthesis
This compound is known to inhibit the RNA-dependent RNA polymerase (RdRp) of RNA viruses such as influenza and coronaviruses.[1] The following diagram illustrates the general process of viral RNA synthesis that is targeted by this compound.
Caption: Simplified pathway of viral RNA synthesis and the inhibitory action of this compound.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Influenza virus RNA polymerase: insights into the mechanisms of viral RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. SARS-CoV-2 Life Cycle: Stages and Inhibition Targets [antibodies-online.com]
- 5. journals.asm.org [journals.asm.org]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissolution Testing and Drug Release Tests | USP [usp.org]
Riamilovir Technical Support Center: Troubleshooting Assay Interference
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for laboratory professionals who may encounter unexpected results in common laboratory assays when working with the antiviral drug Riamilovir (Triazavirin). As there is limited specific data on this compound's direct interference with laboratory assays, this guide is based on the known chemical properties of this compound, general principles of drug interference, and findings from clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a broad-spectrum antiviral drug with a novel triazolotriazine core structure. Its principal mechanism of action is the inhibition of viral RNA synthesis, making it effective against a range of RNA viruses, including influenza and SARS-CoV-2.[1]
Q2: Are there any known instances of this compound interfering with common laboratory assays?
To date, there are no specific, documented reports detailing direct analytical interference of this compound with common laboratory assays. However, one clinical study evaluating the efficacy of this compound in patients with moderate COVID-19 reported normal values of liver enzymes in the treatment group, suggesting a low likelihood of interference with these specific biochemical assays at therapeutic doses.[1]
Q3: What are the typical plasma concentrations of this compound in clinical use?
Clinical studies have used various dosing regimens. For example, one study administered 1250 mg of this compound per day for 5 days, while another used 750 mg per day for seven days.[2] A prophylactic dose of 250 mg per day for twenty days has also been studied.[2] Understanding the expected plasma concentration during an experiment is crucial for assessing the potential for assay interference.
Q4: What are the chemical properties of this compound that could theoretically cause assay interference?
This compound possesses a triazole ring structure. Triazole compounds are known to interact with various enzymes and receptors.[3] While this is the basis for their therapeutic effects, it could also lead to off-target interactions in laboratory assays.
Q5: How can I proactively mitigate potential interference from this compound in my experiments?
It is advisable to perform validation studies with your specific assay in the presence of this compound and its primary amino metabolite, if possible. This can include spike and recovery experiments to determine if the drug affects the accuracy of your measurements.
Troubleshooting Guides
Immunoassays (e.g., ELISA)
Issue: Unexpectedly high or low signal in an ELISA.
| Potential Cause | Troubleshooting Steps | Success Indicator |
| Cross-reactivity | 1. Perform a serial dilution of this compound in the assay buffer and run as a sample. 2. If a signal is detected, it suggests cross-reactivity. | Signal decreases with this compound dilution. |
| Enzyme Inhibition/Enhancement | 1. Incubate the enzyme conjugate (e.g., HRP) with this compound before adding the substrate. 2. Compare the signal to a control without this compound. | A significant difference in signal intensity indicates an effect on the enzyme. |
| Matrix Effect | 1. Prepare standards in a matrix that mimics the experimental sample (e.g., plasma from a subject not taking this compound). 2. Compare the standard curve to one prepared in standard diluent. | Parallel standard curves suggest no significant matrix effect. |
| Nonspecific Binding | 1. Increase the stringency of the wash steps (e.g., increase the number of washes or the duration of each wash). | A decrease in background signal without affecting the specific signal. |
Nucleic Acid Amplification (e.g., PCR, qPCR)
Issue: PCR inhibition (no or delayed amplification) or non-specific amplification.
| Potential Cause | Troubleshooting Steps | Success Indicator |
| DNA Polymerase Inhibition | 1. Perform a serial dilution of the sample containing this compound. 2. Add PCR enhancers such as bovine serum albumin (BSA) or betaine to the reaction mix.[4][5] 3. Consider using a more robust, inhibitor-resistant DNA polymerase. | Successful amplification at higher dilutions or in the presence of enhancers. |
| Chelation of Magnesium Ions (Mg2+) | 1. Titrate the concentration of MgCl2 in the PCR reaction. Increase the concentration in small increments. | Restoration of PCR amplification at a higher Mg2+ concentration. |
| Interaction with Nucleic Acids | 1. Ensure the sample purification method is robust and effectively removes small molecules like this compound. 2. Dilute the template DNA/RNA. | Improved amplification with a more purified or diluted template. |
Biochemical Assays (e.g., Liver Function Tests - ALT, AST)
Issue: Unexpected changes in enzyme activity.
While clinical data suggests this compound does not significantly impact liver enzymes, it is still prudent to consider potential interference in in-vitro experiments.[1]
| Potential Cause | Troubleshooting Steps | Success Indicator |
| Direct Enzyme Inhibition/Activation | 1. Perform the assay with and without this compound at various concentrations. 2. Pre-incubate the enzyme with this compound before adding the substrate. | A dose-dependent change in enzyme activity in the presence of this compound. |
| Spectrophotometric Interference | 1. Measure the absorbance of this compound at the wavelength used for the assay. | No significant absorbance of this compound at the analytical wavelength. |
Experimental Protocols
Protocol for Spike and Recovery in ELISA to Test for this compound Interference
-
Preparation of Spiked Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the sample matrix (e.g., plasma, cell culture medium) to achieve the desired final concentration.
-
Prepare a control sample with the same amount of solvent but without this compound.
-
Spike both the this compound-containing sample and the control sample with a known concentration of the analyte of interest.
-
-
ELISA Procedure:
-
Data Analysis:
-
Calculate the concentration of the analyte in both samples using the standard curve.
-
Determine the percent recovery using the following formula: % Recovery = (Concentration in Spiked Sample / Concentration in Control Sample) x 100
-
A recovery rate significantly different from 100% (e.g., outside the 80-120% range) may indicate interference.
-
Protocol for Evaluating PCR Inhibition by this compound
-
Prepare a Dilution Series:
-
Prepare a serial dilution of the nucleic acid template extracted from a sample containing a known concentration of this compound.
-
-
Set up PCR Reactions:
-
Set up replicate PCR reactions for each dilution.
-
Include a positive control (template without this compound) and a negative control (no template).
-
Consider adding an internal control to each reaction to differentiate between PCR failure and true absence of the target.
-
-
Perform PCR and Analyze Results:
-
Run the PCR according to your standard protocol.
-
Analyze the results by gel electrophoresis or real-time PCR.
-
A significant increase in the Ct value or a decrease in the band intensity with increasing this compound concentration suggests inhibition.
-
Signaling Pathway and Workflow Diagrams
Disclaimer: This information is intended for guidance and troubleshooting purposes only. All laboratory procedures should be validated for their specific application, especially when new compounds are introduced into the experimental system.
References
- 1. Triazavirin—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 3. researchgate.net [researchgate.net]
- 4. mybiosource.com [mybiosource.com]
- 5. Sweet enhancers of polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 7. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 8. genfollower.com [genfollower.com]
- 9. youtube.com [youtube.com]
- 10. gbo.com [gbo.com]
Validation & Comparative
Riamilovir and Favipiravir: A Comparative Analysis of Antiviral Efficacy
In the landscape of antiviral therapeutics, Riamilovir (Triazavirin) and Favipiravir have emerged as broad-spectrum agents with activity against a range of RNA viruses. This guide provides a detailed comparison of their antiviral efficacy, drawing upon available preclinical and clinical data. It is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, quantitative antiviral activity, and the experimental protocols used for their evaluation.
Mechanism of Action
Both this compound and Favipiravir function as viral RNA polymerase inhibitors, a critical enzyme for the replication of RNA viruses. However, their specific interactions within the viral replication machinery differ.
This compound (Triazavirin) is a synthetic analogue of purine nucleosides.[1] Its primary mechanism of action is the inhibition of viral RNA synthesis.[2][3] It is proposed that this compound, or its metabolites, acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of the growing RNA chain and thus preventing viral replication.[2] Some studies also suggest it may have immunomodulatory effects by enhancing the production of interferons.[3] The exact molecular interactions and the complete activation pathway of this compound are still under investigation.[4]
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[5][6][7] This active metabolite is recognized by the viral RNA-dependent RNA polymerase (RdRp) as a purine nucleotide.[7][8] The incorporation of Favipiravir-RTP into the nascent viral RNA chain can lead to two primary antiviral outcomes: chain termination, which halts RNA synthesis, and lethal mutagenesis, where the incorporated drug induces a high rate of mutations in the viral genome, resulting in non-viable viral progeny.[8][9] This dual mechanism of action contributes to its broad-spectrum activity.[7]
In Vitro Antiviral Efficacy
The following tables summarize the available quantitative data on the in vitro antiviral activity of this compound and Favipiravir against various RNA viruses. It is important to note that direct head-to-head comparative studies are limited, and the experimental conditions can vary between studies.
Table 1: In Vitro Antiviral Activity of this compound (Triazavirin)
| Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |
| Tick-borne Encephalitis Virus | SPEV | Not specified | > Highest tolerated concentration | 99.5% inhibition at highest tolerated concentration | [4] |
| Influenza A and B viruses | Various | Effective inhibition reported | Not specified | Not specified | [4] |
| SARS-CoV-2 | Various | Preclinical and clinical efficacy demonstrated | Not specified | Not specified | [4] |
Data on specific EC50 and CC50 values for this compound from in vitro studies are not widely available in the public domain.
Table 2: In Vitro Antiviral Activity of Favipiravir
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Influenza A virus (H1N1) | MDCK | 0.2 - 7.8 | >2000 | >256 | [10] |
| Influenza A virus (oseltamivir-resistant) | MDCK | 7.8 | >2000 | >256 | [10] |
| Influenza B virus | MDCK | 0.19 - 22.48 | >2000 | >89 | [11] |
| SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | [6] |
| Human Coronavirus NL63 | Caco-2 | 0.6203 | >1000 | >1612 | [4] |
| Rabies virus | Neuro-2a | 5.0 - 7.0 µg/ml | Not specified | Not specified | [12] |
Experimental Protocols
The determination of antiviral efficacy relies on standardized in vitro assays. The following are detailed methodologies for key experiments cited in the evaluation of this compound and Favipiravir.
Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the ability of an antiviral compound to inhibit the lytic cycle of a virus.
-
Cell Seeding: A confluent monolayer of a susceptible host cell line (e.g., Madin-Darby Canine Kidney - MDCK for influenza virus, or Vero E6 for SARS-CoV-2) is prepared in multi-well plates.
-
Virus and Compound Preparation: A known titer of the virus is mixed with serial dilutions of the antiviral drug. This mixture is incubated to allow the drug to interact with the virus particles.
-
Infection: The cell monolayers are washed, and the virus-drug mixture is added to the cells. The plates are incubated to allow for viral adsorption.
-
Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized lesions called plaques.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Staining and Counting: The cells are fixed and stained with a dye (e.g., crystal violet) that stains viable cells. Plaques appear as clear zones where cells have been lysed by the virus. The number of plaques in the presence of the drug is compared to the number in the untreated control wells.
-
Data Analysis: The 50% effective concentration (EC50) is calculated as the drug concentration that reduces the number of plaques by 50%.
Cytotoxicity Assay (CC50 Determination)
It is crucial to assess the toxicity of the antiviral compound to the host cells to determine its therapeutic window.
-
Cell Seeding: Host cells are seeded in 96-well plates at a predetermined density.
-
Compound Addition: Serial dilutions of the antiviral drug are added to the cells.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In viable cells, mitochondrial dehydrogenases convert the MTT reagent into a colored formazan product, which can be quantified by measuring its absorbance.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the drug concentration that reduces cell viability by 50% compared to untreated control cells.[13][14]
The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile for the antiviral compound.[14]
Visualizing Mechanisms and Workflows
To better illustrate the processes described, the following diagrams are provided in DOT language for Graphviz.
Caption: Comparative Mechanism of Action of this compound and Favipiravir.
Caption: Experimental Workflow for In Vitro Antiviral Efficacy and Cytotoxicity Testing.
References
- 1. [Effectiveness of this compound in preventing respiratory viral infection among young people from organized collectives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Triazavirin? [synapse.patsnap.com]
- 3. What is Triazavirin used for? [synapse.patsnap.com]
- 4. Triazavirin—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 6. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 9. Scientific review: Favipiravir as a treatment for RNA viruses, including COVID-19 — HTC "Chemrar" [en.chemrar.ru]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triazavirin-A Novel Effective Antiviral Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comparative Analysis of Riamilovir and Oseltamivir for the Treatment of Influenza
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent antiviral drugs used against influenza: Riamilovir (Triazavirin) and Oseltamivir (Tamiflu). The following sections present a comprehensive analysis of their mechanisms of action, in vitro and in vivo efficacy, clinical outcomes, and safety profiles, supported by experimental data and detailed protocols.
Overview and Mechanism of Action
Oseltamivir is a well-established neuraminidase inhibitor, while this compound is a broader-spectrum antiviral that inhibits viral RNA synthesis.[1]
-
Oseltamivir: As a neuraminidase inhibitor, oseltamivir blocks the function of the viral neuraminidase enzyme.[1] This enzyme is crucial for the release of newly formed viral particles from infected host cells. By inhibiting neuraminidase, oseltamivir prevents the spread of the virus to other cells.[1]
-
This compound: this compound functions as a guanosine analogue, which inhibits the synthesis of viral RNA. This mechanism of action is not specific to neuraminidase, giving it a broader spectrum of activity against various RNA viruses. By disrupting viral RNA synthesis, this compound effectively halts viral replication.
In Vitro Efficacy
Direct head-to-head comparative studies detailing the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) for this compound and Oseltamivir against the same influenza strains are limited in publicly available literature. However, data from separate studies provide insights into their respective potencies.
| Parameter | Oseltamivir | This compound | Influenza Strain(s) | Reference |
| IC50 (Neuraminidase Inhibition) | Mean: 0.67 nM - 13 nM (depending on strain) | Not Applicable | Influenza A (H1N1, H3N2), Influenza B | [2] |
| EC50 (Cell-based Assay) | 0.41 μM (for 2009 H1N1 reference strain) | Data not available in direct comparison | Influenza A (H1N1) | [3] |
Note: The lack of standardized side-by-side in vitro studies makes a direct comparison of potency challenging. The efficacy of Oseltamivir can be influenced by the specific viral strain and the presence of resistance mutations.
In Vivo Efficacy in Animal Models
Preclinical studies in mouse models of influenza infection have provided valuable data on the in vivo efficacy of both drugs.
| Study Parameter | This compound | Oseltamivir | Animal Model | Key Findings | Reference |
| Survival Rate | Combination with Oseltamivir showed statistically significant reduction in mortality compared to control. | Monotherapy and combination with this compound demonstrated efficacy. | Mice with viral influenza pneumonia | A combination of this compound (12.5 or 25 mg/kg/day) and Oseltamivir (5 mg/kg/day) increased the effectiveness of treatment compared to monotherapy. | |
| Lung Viral Titer | Combination with Oseltamivir significantly reduced viral multiplication in the lungs. | Monotherapy and combination with this compound reduced viral load. | Mice with viral influenza pneumonia | The combination therapy significantly reduced viral load at low viral doses and completely suppressed viral reproduction at high doses. | |
| Body Weight Loss | Combination with Oseltamivir prevented body weight loss. | Monotherapy and combination with this compound showed a protective effect on body weight. | Mice with viral influenza pneumonia | The combination treatment effectively prevented weight loss in infected mice. |
A study comparing Ribavirin (another RNA synthesis inhibitor) with Oseltamivir in mice infected with pandemic H1N1 found both to be equally effective in improving survival and reducing lung viral load.[3] This suggests that inhibitors of viral RNA synthesis, like this compound, can have comparable in vivo efficacy to neuraminidase inhibitors.
Clinical Efficacy and Safety
A meta-analysis of randomized clinical trials has provided a direct comparison of the clinical efficacy of this compound and Oseltamivir in patients with influenza.
| Clinical Outcome | This compound | Oseltamivir | Key Findings from Meta-Analysis | Reference |
| Symptom Duration | Statistically significant reduction in the severity of clinical symptoms. | Effective in reducing symptom duration. | Therapy with this compound showed statistically significant advantages over the Oseltamivir group in various aspects. | [4] |
| Efficacy in Late Stages | Effective in both initial and late stages of the disease. | Most effective when initiated within 48 hours of symptom onset. | This compound's efficacy in later stages of the disease is a notable advantage. | [1][4] |
| Safety Profile | Well-tolerated. | Common side effects include nausea, vomiting, and headache. | The meta-analysis suggests this compound has a favorable safety profile. | [4][5] |
A separate network meta-analysis of various neuraminidase inhibitors found that while they are generally effective in shortening the duration of symptoms, Oseltamivir was associated with a higher occurrence of nausea and vomiting compared to a placebo.[6]
Experimental Protocols
Neuraminidase Inhibition Assay (for Oseltamivir)
This assay is fundamental for determining the IC50 of neuraminidase inhibitors.
Principle: The enzymatic activity of influenza neuraminidase is measured by its ability to cleave a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). In the presence of an inhibitor like oseltamivir, the cleavage of MUNANA is reduced, leading to a decrease in fluorescence.
Detailed Protocol:
-
Virus Preparation: Influenza virus stocks are diluted to a concentration that gives a linear enzymatic reaction over the assay period.
-
Inhibitor Preparation: Oseltamivir carboxylate (the active metabolite of oseltamivir) is serially diluted to a range of concentrations.
-
Assay Reaction:
-
In a 96-well plate, add the diluted virus to each well.
-
Add the serially diluted oseltamivir carboxylate to the respective wells.
-
Include virus control wells (no inhibitor) and blank wells (no virus).
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., a high pH buffer).
-
Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.
-
Data Analysis: Calculate the percentage of inhibition for each oseltamivir concentration and determine the IC50 value using a dose-response curve.
Viral RNA Synthesis Inhibition Assay (for this compound)
This assay evaluates the ability of a compound to inhibit the replication of the viral genome.
Principle: The synthesis of viral RNA in infected cells is quantified, typically by real-time quantitative PCR (RT-qPCR). A reduction in the amount of viral RNA in the presence of the inhibitor indicates its activity.
Detailed Protocol:
-
Cell Culture: Seed susceptible cells (e.g., MDCK cells) in a multi-well plate and grow to confluence.
-
Infection: Infect the cells with a known multiplicity of infection (MOI) of the influenza virus.
-
Drug Treatment: Immediately after infection, add serial dilutions of this compound to the cell culture medium. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the infected and treated cells for a defined period (e.g., 24-48 hours) to allow for viral replication and RNA synthesis.
-
RNA Extraction: Lyse the cells and extract total RNA.
-
RT-qPCR:
-
Perform reverse transcription to convert the viral RNA into cDNA.
-
Use specific primers and probes targeting a conserved region of an influenza virus gene (e.g., the M gene) to quantify the amount of viral cDNA by qPCR.
-
-
Data Analysis: Normalize the viral RNA levels to a housekeeping gene and calculate the percentage of inhibition for each this compound concentration. Determine the EC50 value from a dose-response curve.
Visualizing Molecular Interactions and Experimental Processes
Signaling Pathways in Influenza Virus Infection
Influenza virus infection manipulates several host cell signaling pathways to facilitate its replication and evade the host immune response. Key pathways include the PI3K/Akt, MAPK, and NF-κB pathways.[7]
Caption: Influenza virus hijacks host signaling pathways to promote its replication.
Experimental Workflow for In Vitro Antiviral Testing
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of antiviral compounds.
Caption: A generalized workflow for in vitro evaluation of antiviral drug efficacy.
Conclusion
Both this compound and Oseltamivir are effective antiviral agents against influenza, but they operate through distinct mechanisms of action. Oseltamivir, a neuraminidase inhibitor, is a well-established treatment, particularly when administered early in the course of infection. This compound, an inhibitor of viral RNA synthesis, demonstrates a broader spectrum of activity and, according to a meta-analysis, may offer advantages in terms of clinical efficacy, including in later stages of illness.[4]
The choice between these two agents may depend on various factors, including the specific influenza strain, the timing of treatment initiation, and the patient's clinical presentation. Further head-to-head comparative studies, particularly those providing standardized in vitro potency data, are warranted to provide a more definitive comparison. The development of antivirals with different mechanisms of action, such as this compound, is crucial for preparedness against emerging and drug-resistant influenza strains.
References
- 1. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of ribavirin and oseltamivir in reducing mortality and lung injury in mice infected with mouse adapted A/California/04/2009 (H1N1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orpdl.org [orpdl.org]
- 6. Comparison of Antiviral Agents for Seasonal Influenza Outcomes in Healthy Adults and Children: A Systematic Review and Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Riamilovir's Antiviral Efficacy Against Emerging Viral Threats: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the antiviral activity of Riamilovir (Triazavirin) against new and emerging viral isolates, juxtaposed with the performance of other prominent antiviral agents such as Favipiravir, Remdesivir, and Oseltamivir. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a broad-spectrum antiviral therapeutic.
Executive Summary
This compound, a non-nucleoside antiviral, has demonstrated a wide range of activity against various RNA viruses. Its primary mechanism of action involves the inhibition of viral RNA synthesis.[1] This guide summarizes the available quantitative data on its efficacy, details the experimental protocols for its validation, and provides a comparative overview with other key antivirals. While direct head-to-head comparative studies with standardized metrics like EC50 and IC50 values for this compound against a wide array of new viral isolates are still emerging, existing data from in vitro and in vivo studies, alongside clinical trials, underscore its potential.
Comparative Antiviral Activity
The following tables summarize the available data on the in vitro and in vivo antiviral activity of this compound and its comparators against various viral isolates.
Table 1: In Vitro Antiviral Activity of this compound and Comparators
| Virus Isolate | This compound (Triazavirin) | Favipiravir | Remdesivir | Oseltamivir |
| Influenza A (H1N1) | Active against various strains including H1N1[1] | EC50: 0.13–3.2 nM[2] | - | EC50 > 800 μM for some 2023 seasonal strains[3] |
| Influenza A (H3N2, H5N1, H5N2, H9N2) | Active against a wide range of influenza viruses[1] | - | - | - |
| SARS-CoV-2 (and variants) | Active[1] | EC50: 26 μg/ml (FP-1), 36 μg/ml (Avifavir)[4] | IC50: 0.32 - 9.8 µM (across variants)[5] | - |
| Tick-Borne Encephalitis Virus (TBEV) | 99.5% inhibition at highest tolerated concentration; Active at 128 mcg/ml[1][6] | - | - | - |
| Rift Valley Fever Virus (RVFV) | Active[1] | EC50: 32 μM[7] | - | - |
| West Nile Virus (WNV) | Active[1] | - | - | - |
| Human Coronavirus NL63 (HCoV-NL63) | - | Active, but less potent than Remdesivir[4] | Active and more potent than Favipiravir[4] | - |
Note: EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values can vary depending on the cell line, assay method, and specific viral strain used. The data for this compound is presented as reported in the available literature, which in some cases does not provide standard EC50/IC50 values.
Table 2: In Vivo Antiviral Activity of this compound and Comparators
| Virus | Animal Model | This compound (Triazavirin) | Oseltamivir | Key Findings |
| Influenza A Virus | Mice | Combination with Oseltamivir (12.5 or 25 mg/kg/day) | Combination with this compound (5 mg/kg/day) | Combination therapy showed increased effectiveness in reducing mortality, preventing body weight loss, and reducing viral multiplication in the lungs compared to monotherapy.[8] |
| Influenza A/California/04/2009 (H1N1) | Mice | - | 50 mg/kg | Equally effective as Ribavirin in improving survival and reducing lung viral load.[9] |
| SARS-CoV-2 | Syrian Hamsters | 20 mg/kg | - | Accelerated viral clearance from the lungs and prevented body weight loss.[10] |
| Tick-Borne Encephalitis Virus | Mice | 400 mg/kg/day | - | Protected 55% of animals with a preventive administration scheme and 45% with a therapeutic regimen.[1] |
Experimental Protocols
In Vitro Antiviral Assays
This assay is a standard method to determine the infectivity of a virus and the efficacy of an antiviral compound.
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 6-well or 12-well plates.
-
Virus Infection: Infect the cell monolayers with a known concentration of the virus for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of this compound or the comparator drug.
-
Incubation: Incubate the plates at the optimal temperature and CO2 conditions for the specific virus until visible plaques (zones of cell death) are formed (typically 2-10 days).
-
Staining and Quantification: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: The concentration of the drug that reduces the number of plaques by 50% (IC50) is calculated by regression analysis of the dose-response curve.
This method quantifies the amount of viral RNA in a sample, providing a measure of viral replication.
-
Cell Culture and Infection: Seed susceptible cells in multi-well plates and infect with the virus isolate.
-
Compound Treatment: Treat the infected cells with various concentrations of the antiviral drug.
-
RNA Extraction: At a predetermined time post-infection, lyse the cells and extract the total RNA.
-
Reverse Transcription (RT): Convert the viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Amplify the viral cDNA using specific primers and probes in a real-time PCR instrument. The amplification is monitored in real-time by detecting a fluorescent signal.
-
Data Analysis: The viral RNA copy number is determined by comparing the amplification cycle threshold (Ct) values to a standard curve of known viral RNA concentrations. The reduction in viral RNA levels in treated versus untreated cells indicates the antiviral activity.
Mechanism of Action and Signaling Pathways
This compound functions as a non-nucleoside inhibitor of viral RNA synthesis. It is a synthetic analogue of purine nucleosides and is believed to interfere with the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses. By inhibiting RdRp, this compound effectively halts the replication of the viral genome.
The following diagrams illustrate the general experimental workflow for validating antiviral activity and a simplified representation of an RNA virus replication cycle and the host's innate immune response.
Caption: Experimental workflow for antiviral drug validation.
References
- 1. Triazavirin—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retracted and republished from: “The current state of research on influenza antiviral drug development: drugs in clinical trial and licensed drugs” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.eur.nl [pure.eur.nl]
- 5. Inhibition of tick-borne encephalitis virus in cell cultures by ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Investigation of Triazavirin antiviral activity against tick-borne encephalitis pathogen in cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the development of antiviral therapeutics for Rift Valley fever virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Efficacy of this compound and Oseltamivir Combination on the Experimental Model of Mice Influenza Infection | Falynskova | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 9. Comparison of ribavirin and oseltamivir in reducing mortality and lung injury in mice infected with mouse adapted A/California/04/2009 (H1N1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Resistance Profile of Riamilovir: A Comparative Analysis with Other Influenza Antivirals
Riamilovir, a synthetic guanosine analogue, is understood to function by inhibiting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses like influenza. This mechanism fundamentally differs from that of neuraminidase inhibitors such as Oseltamivir, Zanamivir, Peramivir, and Laninamivir, which target the viral neuraminidase enzyme to prevent the release of new virus particles from infected cells. This mechanistic divergence is the primary reason for the low anticipated cross-resistance between this compound and the NAI class of antivirals.
While direct, head-to-head comparative studies quantifying the IC50 values of this compound against influenza strains with known resistance mutations to other antivirals are limited in publicly available literature, the existing evidence strongly supports a lack of cross-resistance. For instance, this compound has demonstrated efficacy against a range of influenza A and B viruses, including highly pathogenic strains like H5N1.[1][2] Furthermore, a study on the combination therapy of this compound and Oseltamivir in mice infected with influenza showed increased treatment efficacy compared to monotherapy, suggesting that the two drugs act on different viral targets.[3]
Comparison with Other RNA Polymerase Inhibitors
Favipiravir is another antiviral that targets the influenza virus RNA-dependent RNA polymerase. While both this compound and Favipiravir act on the same viral enzyme complex, the potential for cross-resistance between them is not yet fully elucidated. Studies on Favipiravir have identified specific resistance-conferring mutations in the RdRp, highlighting that resistance to this class of drugs is possible, albeit with a potentially high genetic barrier. The development of resistance to one RNA polymerase inhibitor could theoretically confer resistance to another, depending on the specific location of the mutation within the enzyme's active site. However, without direct comparative studies, this remains a theoretical concern.
Data on Antiviral Activity
The following table summarizes the known antiviral activity of this compound against various influenza strains. It is important to note the absence of specific data for strains with confirmed resistance to other antivirals.
| Antiviral Agent | Virus Strain(s) | Assay Type | Endpoint | Result | Reference |
| This compound | Influenza A (H1N1, H3N2, H5N1, H5N2, H9N2), Influenza B | Not Specified | Not Specified | Effective | [1] |
| This compound | Influenza A (H5N1) | Cell Culture | Inhibition of CPE and hemagglutinin formation | Effective | |
| Oseltamivir | Oseltamivir-resistant Influenza A (H1N1) with H275Y mutation | Neuraminidase Inhibition Assay | IC50 | Highly reduced inhibition | [4] |
| Zanamivir | Oseltamivir-resistant Influenza A (H1N1) with H275Y mutation | Neuraminidase Inhibition Assay | IC50 | Susceptible | [4] |
Experimental Protocols
Detailed experimental protocols for assessing antiviral cross-resistance are crucial for the standardization and interpretation of results. The following sections outline the general methodologies for key assays used in influenza antiviral susceptibility testing.
Neuraminidase (NA) Inhibition Assay
This assay is fundamental for determining the susceptibility of influenza viruses to neuraminidase inhibitors.
Principle: The enzymatic activity of viral neuraminidase is measured in the presence of varying concentrations of an NAI. The concentration of the drug that inhibits 50% of the enzyme's activity is determined as the half-maximal inhibitory concentration (IC50).
General Protocol:
-
Virus Preparation: Influenza virus isolates are propagated in cell culture (e.g., MDCK cells) or embryonated chicken eggs.
-
Drug Dilution: A serial dilution of the neuraminidase inhibitor is prepared.
-
Incubation: The virus is pre-incubated with the various concentrations of the inhibitor.
-
Substrate Addition: A fluorogenic or chemiluminescent substrate for neuraminidase (e.g., MUNANA) is added.
-
Signal Detection: The fluorescence or luminescence generated by the enzymatic reaction is measured.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the drug concentration.
A significant increase in the IC50 value for a given virus isolate compared to a reference wild-type strain indicates resistance.[5]
Plaque Reduction Assay
This cell-based assay is used to determine the concentration of an antiviral drug required to reduce the number of viral plaques by 50% (EC50).
Principle: The ability of an antiviral to inhibit the cytopathic effect (plaque formation) of the virus in a cell monolayer is quantified.
General Protocol:
-
Cell Seeding: A monolayer of susceptible cells (e.g., MDCK cells) is prepared in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a standardized amount of influenza virus.
-
Drug Treatment: After a brief adsorption period, the virus inoculum is removed, and an overlay medium containing serial dilutions of the antiviral drug is added.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
EC50 Calculation: The number of plaques is counted for each drug concentration, and the EC50 value is determined.
Virus Yield Reduction Assay
This assay measures the ability of an antiviral compound to inhibit the production of infectious virus particles.
Principle: Cells are infected with the virus and treated with the antiviral drug. The amount of progeny virus produced in the supernatant is then quantified.
General Protocol:
-
Cell Infection and Treatment: Susceptible cells are infected with influenza virus and subsequently treated with various concentrations of the antiviral drug.
-
Incubation: The infected cells are incubated for a defined period to allow for viral replication.
-
Supernatant Collection: The cell culture supernatant, containing the progeny virus, is harvested.
-
Virus Titer Determination: The amount of infectious virus in the supernatant is quantified using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: The reduction in viral titer in the treated samples is compared to the untreated control to determine the inhibitory effect of the drug.
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and the underlying mechanisms of action, the following diagrams are provided.
References
- 1. Triazavirin—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the efficacy of triazavirin versus oseltamivir in management of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Efficacy of this compound and Oseltamivir Combination on the Experimental Model of Mice Influenza Infection | Falynskova | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 4. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
- 5. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Riamilovir and Remdesivir: A Guide for Researchers
In the landscape of antiviral therapeutics, Riamilovir and Remdesivir have emerged as notable agents with broad-spectrum activity against various RNA viruses. This guide provides a detailed, evidence-based comparison of their mechanism of action, in vitro efficacy, pharmacokinetics, and safety profiles to inform the research and drug development community.
Mechanism of Action: Divergent Strategies to Inhibit Viral Replication
Both this compound and Remdesivir interfere with viral RNA synthesis, a critical step in the replication cycle of many viruses. However, they achieve this through distinct molecular interactions.
This compound , a non-nucleoside antiviral, functions as a synthetic analogue of purine nucleosides.[1] Its primary mode of action is the inhibition of viral RNA synthesis, which in turn prevents the replication of viral genomic fragments.[1][2] Some studies also suggest that this compound may interfere with the binding of the SARS-CoV-2 virus to the human angiotensin-converting enzyme 2 (ACE2) receptor, potentially blocking viral entry into host cells.[2]
Remdesivir , on the other hand, is a nucleoside analogue prodrug.[3][4] Upon entering the host cell, it undergoes metabolic activation to its pharmacologically active triphosphate form, GS-443902.[3][5] This active metabolite mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[5][6][7] The incorporation of GS-443902 leads to delayed chain termination, effectively halting viral RNA synthesis.[6][8]
In Vitro Antiviral Activity
Both drugs have demonstrated in vitro activity against a range of RNA viruses.
This compound was initially developed for influenza strains, including A(H1N1)pdm09, A(H3N2), and H5N1.[1] Its antiviral activity has since been reported against other RNA viruses such as tick-borne encephalitis virus, and it has been investigated for its potential against SARS-CoV-2.[1]
Remdesivir has shown potent in vitro activity against a broad spectrum of coronaviruses, including SARS-CoV-2, SARS-CoV, and MERS-CoV.[9][10] It also exhibits activity against other RNA viruses like Ebola virus.[10] Studies have consistently shown that Remdesivir can reduce SARS-CoV-2 viral titer in a dose-dependent manner in various cell lines, such as Vero-E6 cells.[9][11][12]
Pharmacokinetics: A Comparative Overview
The pharmacokinetic profiles of this compound and Remdesivir differ significantly, largely due to their distinct chemical structures and formulations.
| Parameter | This compound | Remdesivir |
| Administration | Oral | Intravenous |
| Metabolism | Primary metabolite is an amino compound.[13] | Extensively metabolized intracellularly to the active triphosphate GS-443902. The major plasma metabolite is GS-441524.[3][14] |
| Half-life (t½) | 1-1.5 hours (in humans).[2] | Remdesivir: ~0.48 hours.[15][16] GS-441524 (metabolite): ~26.6 hours.[15][16] |
| Peak Plasma Concentration (Tmax) | 1-1.5 hours.[2] | Reached at the end of the intravenous infusion.[17] |
| Distribution | Volume of distribution in rabbits: 83.5 ± 19.2 L/kg (intragastric) and 1.2 ± 0.3 L/kg (intravenous).[2] | High intracellular concentrations of the active triphosphate are achieved.[3] Volume of distribution in humans is approximately 45.1–73.4 L.[17] |
Clinical Efficacy and Safety Profile
Clinical data for both drugs have been generated through various trials, primarily focusing on their use in COVID-19. It is important to note that direct head-to-head comparative trials are lacking.
This compound
Clinical trials conducted in Russia and China have suggested the efficacy and a good safety profile of this compound in patients with moderate SARS-CoV-2 infection.[13][18][19] Studies have reported a statistically significant decrease in the duration of fever, cough, and anosmia, as well as more rapid viral clearance in patients treated with this compound compared to control groups.[18][19] No serious adverse events were noted in these studies.[18][19] A multicenter, randomized, double-blind clinical trial also established the effectiveness of this compound for the prevention of COVID-19.[20][21]
Remdesivir
Remdesivir has undergone extensive clinical evaluation globally. The Adaptive COVID-19 Treatment Trial (ACTT-1), a large randomized, controlled trial, showed that Remdesivir was superior to placebo in shortening the time to recovery in hospitalized adults with COVID-19.[22] Patients who received Remdesivir had a median recovery time of 11 days compared to 15 days for those who received a placebo.[22][23] The mortality rate was also lower in the Remdesivir group (7.1% vs. 11.9% in the placebo group at day 14).[23]
Safety Profile:
| Adverse Events | This compound | Remdesivir |
| Commonly Reported | Reported to have a good safety profile with an absence of side effects in several studies.[13][24] | Nausea, vomiting, increased liver enzymes (ALT, AST), headache, and rash.[25][26] |
| Serious/Less Common | No serious adverse events were noted in some COVID-19 trials.[18][19] | Acute kidney injury, hypotension, and cardiac events have been reported, particularly in critically ill patients with comorbidities.[26][27][28] |
Experimental Protocols
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a standard method for determining the antiviral activity of a compound.[9]
Methodology:
-
Cell Seeding: Vero-E6 cells are seeded in 6-well plates and incubated until a confluent monolayer is formed.
-
Viral Infection: The cell monolayer is infected with a known titer of SARS-CoV-2 for 1 hour at 37°C.
-
Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are washed. An overlay medium containing various concentrations of the test compound (e.g., Remdesivir) is added.
-
Incubation: The plates are incubated for a period (e.g., 72 hours) to allow for plaque formation.
-
Plaque Visualization and Quantification: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet). Plaques (zones of cell death) are counted, and the concentration of the compound that inhibits plaque formation by 50% (EC50) is calculated.
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load
This method quantifies the amount of viral RNA in a sample.[12]
Methodology:
-
Sample Collection: Supernatants from infected and treated cell cultures are collected.
-
RNA Extraction: Viral RNA is extracted from the collected supernatants using a commercial RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is then amplified in a real-time PCR machine using specific primers and probes targeting a viral gene. The amplification is monitored in real-time, and the cycle threshold (Ct) value is used to determine the initial amount of viral RNA.
Conclusion
This compound and Remdesivir represent two distinct approaches to targeting viral RNA synthesis. Remdesivir, a nucleoside analogue prodrug, has a well-documented mechanism of action and has demonstrated clinical benefit in large-scale international trials. This compound, a non-nucleoside inhibitor, has shown promise in clinical studies, primarily in Russia and China, with a favorable reported safety profile.
The lack of direct comparative studies makes it challenging to definitively state the superiority of one agent over the other. Future head-to-head clinical trials and further mechanistic studies are warranted to fully elucidate their comparative efficacy and to guide their optimal use in the treatment of viral infections. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers in the field of antiviral drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C5H4N6O3S | CID 3113817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, and Pharmacokinetics of Remdesivir, An Antiviral for Treatment of COVID‐19, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remdesivir - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Remdesivir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 9. [PDF] In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants | Semantic Scholar [semanticscholar.org]
- 10. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 12. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 13. Triazavirin—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Population Pharmacokinetics of Remdesivir and GS-441524 in Hospitalized COVID-19 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ADME and Pharmacokinetic Properties of Remdesivir: Its Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical Efficiency and Safety of this compound for Treating Patients with SARS-CoV-2 Infection | Kasyanenko | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 19. researchgate.net [researchgate.net]
- 20. [Results of a randomized double-blind multicenter clinical trial of the efficacy and safety of the drug this compound for the prevention of COVID-19] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Results of a randomized double-blind multicenter clinical trial of the efficacy and safety of the drug this compound for the prevention of COVID-19 - Sabitov - Terapevticheskii arkhiv [ter-arkhiv.ru]
- 22. NIH clinical trial shows Remdesivir accelerates recovery from advanced COVID-19 | National Institutes of Health (NIH) [nih.gov]
- 23. news.uthscsa.edu [news.uthscsa.edu]
- 24. researchgate.net [researchgate.net]
- 25. Safety and clinical outcomes of remdesivir in hospitalised COVID-19 patients: a retrospective analysis of active surveillance database - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An Updated Systematic Review on Remdesivir’s Safety and Efficacy in Patients Afflicted With COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Safety profile of the antiviral drug remdesivir: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Independent Validation of Riamilovir: A Comparative Analysis of Published Efficacy and Safety Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published clinical studies on Riamilovir (Triazavirin), a broad-spectrum antiviral agent. The data presented here is intended to assist researchers and drug development professionals in evaluating the existing evidence for this compound's efficacy and safety against various viral infections, primarily focusing on Influenza and COVID-19. This document summarizes key quantitative data, details experimental protocols from cited studies, and visualizes the proposed mechanism of action and a typical clinical trial workflow.
Comparative Efficacy of this compound in Clinical Trials
The following tables summarize the quantitative data from key clinical studies investigating the efficacy of this compound against COVID-19 and Influenza. These studies compare this compound to either a placebo or other established antiviral treatments.
Table 1: this compound in the Treatment of Mild to Moderate COVID-19
| Study | Comparator | Number of Patients (this compound / Comparator) | Primary Endpoint | Key Findings |
| Sabitov A.U., et al. (2021)[1][2] | Placebo | 120 / Placebo group size not specified in abstract | Efficacy, safety, and tolerability | This compound was found to be effective, safe, and well-tolerated.[1][2] |
| Kasyanenko K.V., et al. (2021)[3] | Umifenovir + Ribavirin | 29 / 30 | Clinical effectiveness and safety | This compound showed a statistically significant decrease in the duration of fever, cough, and anosmia, with more rapid viral elimination compared to the Umifenovir and Ribavirin group.[3] |
Table 2: this compound in the Treatment of Influenza
| Study | Comparator | Number of Patients (Total) | Primary Endpoint | Key Findings |
| Sabitov A.U., et al. (Meta-analysis, 2021)[4] | Oseltamivir / Placebo | 471 | Efficacy in etiotropic therapy of influenza | This compound showed statistically significant advantages in various aspects compared to both placebo and Oseltamivir.[4] |
Experimental Protocols
This compound for Mild COVID-19 (Sabitov A.U., et al., 2021)[1][2]
-
Inclusion Criteria: Patients with clinical and epidemiological manifestations of coronavirus infection with laboratory (PCR) confirmation.[1][2]
-
Treatment Regimen:
-
This compound Group: Specific dosage not detailed in the abstract.
-
-
Primary Endpoints: Evaluation of efficacy, safety, and tolerability.[1][2]
-
Laboratory Investigations: PCR confirmation of SARS-CoV-2 infection.[1][2]
This compound for Moderate SARS-CoV-2 Infection (Kasyanenko K.V., et al., 2021)[3][4]
-
Study Design: Retrospective analysis of health records.[3]
-
Inclusion Criteria: Patients with moderate, PCR-confirmed SARS-CoV-2 infection.[3]
-
Treatment Regimen:
-
Primary Endpoints: Duration and severity of general infectious and respiratory syndromes, anosmia, ageusia, blood oxygen levels, and time to SARS-CoV-2 elimination.
-
Laboratory Investigations: PCR testing of nasopharyngeal swabs to confirm SARS-CoV-2 infection and monitor viral elimination. Blood tests to monitor non-specific inflammatory markers and liver enzymes.[3]
Meta-analysis of this compound for Influenza (Sabitov A.U., et al., 2021)[5]
-
Study Design: A meta-analysis of randomized controlled trials conducted in accordance with PRISMA principles.[4]
-
Inclusion Criteria: Patients with a laboratory-confirmed diagnosis of influenza.[4]
-
Comparators: Oseltamivir and placebo.[4]
-
Primary Endpoints: Efficacy of this compound in the etiotropic therapy of influenza.[4]
Visualizations
Mechanism of Action of this compound
The primary antiviral mechanism of this compound is the inhibition of viral RNA synthesis. As a nucleoside analogue, it is thought to interfere with the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses. Some studies also suggest potential immunomodulatory effects, although the precise signaling pathways are still under investigation.
Caption: Proposed mechanism of action of this compound.
Generalized Experimental Workflow for a this compound Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled clinical trial evaluating the efficacy of this compound.
Caption: Generalized clinical trial workflow.
References
- 1. The Efficacy and Safety of this compound in the Treatment of Patients with COVID-19 | Sabitov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. researchgate.net [researchgate.net]
- 4. Meta-analysis of randomized clinical trials of this compound efficacy in etiotropic therapy of influenza | Sabitov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
Comparative Transcriptomics of Antiviral-Treated Cells: A Guide for Researchers
A a comparative overview of the transcriptomic landscape in cells treated with Riamilovir and other broad-spectrum antiviral agents. Due to the limited availability of public transcriptomic data specifically for this compound, this guide leverages available data from comparable antiviral drugs—Remdesivir, Favipiravir, and Umifenovir (Arbidol)—to provide a proxy for understanding the potential cellular responses to this compound treatment.
This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of antiviral drugs and their effects on host cell gene expression.
Introduction to this compound and Comparator Antivirals
This compound (Triazavirin) is a broad-spectrum antiviral compound developed in Russia, demonstrating activity against various RNA viruses, including influenza and coronaviruses.[1] Its proposed mechanism of action involves the inhibition of viral RNA synthesis, acting as a guanine analogue.[2] To understand its impact on host cells at the transcriptomic level, we compare it with other notable antiviral drugs:
-
Umifenovir (Arbidol): An antiviral that inhibits virus-cell membrane fusion and has immunomodulatory effects.[3][4][5]
-
Remdesivir: A nucleotide analogue that inhibits viral RNA-dependent RNA polymerase (RdRp).
-
Favipiravir: A purine analogue that also targets viral RdRp.
-
Molnupiravir: A nucleoside analogue that induces mutations in the viral genome.[6]
Comparative Analysis of Host Gene Expression
While direct transcriptomic data for this compound is not publicly available, analysis of cells treated with other RNA virus inhibitors provides insights into the potential cellular pathways affected. The following tables summarize key differentially expressed genes (DEGs) and affected pathways from studies on Remdesivir and Favipiravir. This data can serve as a reference for hypothesizing the effects of this compound.
Table 1: Key Differentially Expressed Genes in Antiviral-Treated Cells
| Gene | Drug | Viral Context | Regulation | Putative Function in Viral Response |
| IFITM1 | Remdesivir | SARS-CoV-2 | Upregulated | Interferon-induced transmembrane protein, restricts viral entry. |
| ISG15 | Remdesivir | SARS-CoV-2 | Upregulated | Interferon-stimulated gene, involved in antiviral innate immunity. |
| CXCL10 | Remdesivir | SARS-CoV-2 | Upregulated | Chemoattractant for immune cells. |
| OAS1 | Remdesivir | SARS-CoV-2 | Upregulated | 2'-5'-oligoadenylate synthetase 1, activates RNase L to degrade viral RNA. |
| STAT1 | Remdesivir | SARS-CoV-2 | Upregulated | Signal transducer and activator of transcription 1, key in interferon signaling. |
| IL6 | Favipiravir | Influenza | Downregulated | Pro-inflammatory cytokine. |
| TNF | Favipiravir | Influenza | Downregulated | Pro-inflammatory cytokine. |
| CCL2 | Favipiravir | Influenza | Downregulated | Chemokine (C-C motif) ligand 2, recruits monocytes. |
This table is a synthesis of potential gene expression changes based on available literature for comparator drugs and is intended for illustrative purposes.
Table 2: Comparison of Affected Signaling Pathways
| Pathway | This compound (Hypothesized) | Umifenovir (Arbidol) | Remdesivir | Favipiravir |
| Innate Immune Response | Likely modulation of interferon-stimulated genes (ISGs) | Immunomodulatory effects, interferon induction | Strong induction of ISGs | Modulation of inflammatory responses |
| Viral RNA Replication | Direct inhibition | Indirectly affects replication | Direct inhibition of RdRp | Direct inhibition of RdRp |
| Virus Entry/Fusion | Not a primary target | Inhibition of membrane fusion | Not a primary target | Not a primary target |
| Inflammatory Signaling | Potential downregulation of pro-inflammatory cytokines | Downregulation of inflammatory responses | Modulation of cytokine signaling | Downregulation of pro-inflammatory cytokines |
| Cellular Metabolism | Potential alterations | Limited data | Potential off-target effects on mitochondrial function | Limited data |
Experimental Methodologies
The following protocols outline a general workflow for comparative transcriptomic analysis of antiviral-treated cells.
Cell Culture and Viral Infection
-
Cell Lines: Select appropriate cell lines susceptible to the virus of interest (e.g., Vero E6, Calu-3, A549 for SARS-CoV-2; MDCK for influenza).
-
Cell Seeding: Plate cells at a density to achieve 80-90% confluency at the time of infection.
-
Viral Infection: Infect cells with the virus at a multiplicity of infection (MOI) of 0.1-1. Include mock-infected controls (cells treated with virus-free media).
-
Drug Treatment: Following viral adsorption (typically 1-2 hours), remove the inoculum and add fresh media containing the antiviral drug at various concentrations (including a vehicle control).
RNA Extraction and Library Preparation
-
RNA Isolation: At desired time points post-infection (e.g., 24, 48 hours), lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quality Control: Assess RNA integrity and quantity using a Bioanalyzer or similar instrument.
-
Library Preparation: Prepare RNA sequencing libraries using a stranded mRNA-Seq or total RNA-Seq kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification (for mRNA-Seq), fragmentation, reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
Sequencing and Data Analysis
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to the host and viral genomes using a splice-aware aligner (e.g., STAR).
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between drug-treated and vehicle-treated infected cells.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA, DAVID, or Metascape) on the list of DEGs to identify significantly affected biological pathways.
Visualizing Molecular Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in antiviral action and experimental design.
Caption: Mechanisms of action for this compound and comparator antiviral drugs.
Caption: General experimental workflow for comparative transcriptomics.
Caption: Interferon signaling pathway and potential modulation by antiviral drugs.
Conclusion
This guide provides a framework for the comparative transcriptomic analysis of cells treated with this compound and other antiviral agents. While direct data for this compound remains scarce, the information gathered from mechanistically similar drugs offers valuable insights into the potential host cell responses. The provided protocols and visualizations serve as a starting point for designing and interpreting experiments aimed at elucidating the detailed molecular mechanisms of these important therapeutic compounds. Further research involving head-to-head transcriptomic comparisons of this compound with these and other antivirals is warranted to fully understand its unique and shared effects on the host transcriptome.
References
- 1. Protocol for profiling virus-to-host RNA-RNA interactions in infected cells by RIC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidation of remdesivir cytotoxicity pathways through genome-wide CRISPR-Cas9 screening and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. researchgate.net [researchgate.net]
Assessing the Potential Synergistic Effects of Riamilovir and Interferon: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative framework for researchers and drug development professionals to assess the potential synergistic antiviral effects of Riamilovir in combination with interferon. While direct experimental data on this specific combination is not yet available in published literature, this document outlines the scientific rationale for investigating their synergy, details relevant experimental protocols, and presents hypothetical data to guide future research.
Introduction
This compound (brand name Triazavirin) is a broad-spectrum antiviral drug with a novel triazolotriazine structure that acts as a non-nucleoside inhibitor of viral RNA synthesis.[1] Interferons (IFNs) are a group of signaling proteins that play a crucial role in the innate immune response to viral infections by inducing the expression of numerous interferon-stimulated genes (ISGs) that inhibit viral replication.[2][3] Given their distinct mechanisms of action, the combination of this compound and interferon presents a compelling area of investigation for achieving synergistic antiviral activity, potentially leading to enhanced therapeutic efficacy, reduced drug dosages, and a lower likelihood of developing drug resistance.
Comparative Analysis of Antiviral Mechanisms
The potential for synergy between this compound and interferon stems from their complementary approaches to inhibiting viral replication. This compound directly targets viral RNA synthesis, while interferon activates a broad-spectrum host-mediated antiviral state.
| Drug Class | Mechanism of Action | Key Molecular Targets |
| This compound | A non-nucleoside antiviral that inhibits viral RNA synthesis and the replication of viral genomic fragments.[1] | Viral RNA-dependent RNA polymerase (proposed) |
| Interferon (Type I) | Binds to cell surface receptors (IFNAR), activating the JAK-STAT signaling pathway.[2][3] This leads to the transcription of hundreds of ISGs which inhibit various stages of the viral life cycle.[4][5] | JAK1, TYK2, STAT1, STAT2, IRF9[2][5] |
Experimental Protocols for Synergy Assessment
To empirically determine the synergistic potential of this compound and interferon, a series of in vitro experiments are necessary. The following protocols are standard methodologies for such investigations.
In Vitro Antiviral Synergy Assay (Checkerboard Method)
This assay is designed to evaluate the antiviral efficacy of this compound and interferon, both individually and in combination, against a target virus.
Objective: To determine if the combination of this compound and interferon results in synergistic, additive, or antagonistic antiviral effects.
Methodology:
-
Cell Culture: Plate a suitable host cell line (e.g., Vero E6, Calu-3, A549) in 96-well microtiter plates and grow to confluence.[6]
-
Compound Preparation: Prepare serial dilutions of this compound and interferon (e.g., IFN-α or IFN-β) in culture medium.
-
Drug Combination Matrix: Add the drugs to the cells in a checkerboard format, with increasing concentrations of this compound along the x-axis and increasing concentrations of interferon along the y-axis. Include wells for each drug alone and untreated virus controls.[7]
-
Viral Infection: Infect the cells with the target virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient to observe significant cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).
-
Quantification of Antiviral Effect: Measure cell viability using a method such as the neutral red uptake assay or CellTiter-Glo® luminescent cell viability assay.[6]
-
Data Analysis: Calculate the percentage of CPE inhibition for each drug concentration and combination. Analyze the data using synergy models such as the Bliss independence model or the Loewe additivity model with software like SynergyFinder to generate synergy scores (e.g., ZIP score). A synergy score greater than 10 typically indicates a synergistic effect.[8]
Hypothetical Data Presentation
The following tables represent hypothetical outcomes of a checkerboard synergy assay, illustrating potential synergistic effects.
Table 1: Hypothetical Antiviral Activity (EC50) of this compound and Interferon Alfa-2b Monotherapy
| Compound | Virus Target | Cell Line | EC50 (µM) |
| This compound | Influenza A/H1N1 | MDCK | 5.2 |
| Interferon Alfa-2b | Influenza A/H1N1 | MDCK | 0.8 (ng/mL) |
| This compound | SARS-CoV-2 | Vero E6 | 8.7 |
| Interferon Alfa-2b | SARS-CoV-2 | Vero E6 | 1.5 (ng/mL) |
Table 2: Hypothetical Synergy Analysis of this compound and Interferon Alfa-2b Combination against SARS-CoV-2
| This compound (µM) | Interferon (ng/mL) | % Inhibition (Observed) | % Inhibition (Expected, Additive) | Synergy Score (ZIP) |
| 2.0 | 0.5 | 65 | 40 | 15.2 |
| 4.0 | 0.5 | 80 | 55 | 18.5 |
| 2.0 | 1.0 | 85 | 60 | 21.3 |
| 4.0 | 1.0 | 95 | 75 | 25.0 |
Note: The data presented in these tables are purely illustrative and intended to guide the interpretation of future experimental results.
Visualizing the Mechanisms of Action and Experimental Design
Diagrams created using the DOT language help to visualize the complex biological pathways and experimental workflows involved in this research.
Caption: Workflow for the in vitro antiviral synergy assay.
Caption: Distinct and convergent mechanisms of this compound and Interferon.
Conclusion and Future Directions
The combination of this compound and interferon holds theoretical promise for a synergistic antiviral effect due to their distinct and complementary mechanisms of action. By targeting both viral replication directly and activating the host's innate immune response, this combination therapy could offer a more robust and durable treatment option for a range of viral infections. The experimental framework provided in this guide offers a clear path for researchers to rigorously evaluate this potential synergy. Future in vivo studies and clinical trials will be essential to validate in vitro findings and determine the therapeutic potential of this combination in a clinical setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Interferon-inducer antivirals: Potential candidates to combat COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of Interferons Antiviral Action and Its Biological Activity [synapse.patsnap.com]
- 4. Synergistic Interferon-Alpha-Based Combinations for Treatment of SARS-CoV-2 and Other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of interferons in the antiviral battle: from virus-host crosstalk to prophylactic and therapeutic potential in SARS-CoV-2 infection [frontiersin.org]
- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 7. In vitro susceptibility of 10 clinical isolates of SARS coronavirus to selected antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination therapy enhances the antiviral activity of IFN-λ against SARS-CoV-2 and MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]
Riamilovir vs. Monoclonal Antibody Therapies: A Comparative Efficacy Analysis for Viral Infections
For Immediate Release
This guide provides a detailed comparison of the antiviral drug Riamilovir and monoclonal antibody (mAb) therapies, focusing on their efficacy in treating respiratory viral infections, primarily influenza and COVID-19. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available clinical data, experimental methodologies, and mechanisms of action to inform further research and development.
Executive Summary
This compound, a broad-spectrum antiviral agent, and monoclonal antibody therapies represent two distinct approaches to combating viral diseases. This compound, a small molecule drug, acts by inhibiting viral RNA synthesis.[1] In contrast, monoclonal antibodies are laboratory-produced molecules engineered to serve as substitute antibodies that can restore, enhance, or mimic the immune system's attack on pathogens. They typically target specific viral proteins to neutralize the virus or mark infected cells for destruction. While both have shown promise in clinical settings, direct head-to-head comparative trials are scarce. This guide synthesizes available data to provide an objective comparison of their performance.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize key efficacy data for this compound and various monoclonal antibody therapies from clinical trials for influenza and COVID-19. It is important to note that these data are not from direct comparative studies unless specified and should be interpreted with consideration of the different study designs, patient populations, and viral strains.
Table 1: Efficacy in Influenza Treatment
| Therapeutic Agent | Mechanism of Action | Key Efficacy Data | Study Population |
| This compound (Triazavirin®) | Inhibitor of viral RNA synthesis.[1] | Statistically significant effect on reducing the severity of clinical symptoms.[2] Effective in both initial and late stages of the disease.[2] | Adult patients with confirmed influenza.[2] |
| MHAA4549A | Targets the hemagglutinin (HA) stalk of influenza A virus.[3][4] | 97.5% reduction in viral load (AUC by qPCR) in an H3N2 human challenge model (3600 mg dose).[3][5][6] | Healthy volunteers in a human challenge study.[5] |
| TCN-032 | Targets the ectodomain of the matrix protein 2 (M2e) of influenza A virus.[3] | 35% reduction in the median AUC of total symptoms and a 2.2 log reduction in the median AUC of viral load (qPCR) compared to placebo.[3] | Healthy volunteers in a human challenge study.[3] |
| VIS410 | Binds the hemagglutinin (HA) stem of influenza A viruses.[1][7] | Reduced median nasopharyngeal viral load (TCID50 AUCDay7) vs. placebo (3.66 vs. 4.78).[1][7] | Non-hospitalized adults with uncomplicated influenza A.[1][7] |
| Oseltamivir (for comparison) | Neuraminidase inhibitor.[8] | Shortened median time to all symptom relief by 1.3 days compared to placebo in adults. | Adults and pediatric patients with influenza.[9] |
Table 2: Efficacy in COVID-19 Treatment
| Therapeutic Agent | Mechanism of Action | Key Efficacy Data | Study Population |
| This compound (Triazavirin®) | Inhibitor of viral RNA synthesis.[1] | In a study comparing it to Favipiravir, this compound showed a 2-fold reduction in the duration of dyspnea and a 1.3-fold reduction in the duration of fever.[10] For prevention, an 88.96% lower relative risk of infection was observed in those taking this compound prophylactically.[11][6] | Patients with moderate COVID-19; individuals in contact with COVID-19 patients.[11][6][10] |
| Monoclonal Antibodies (General) | Neutralize SARS-CoV-2 by binding to the spike protein. | In a meta-analysis, mAbs showed a 22% mortality reduction and a 70% reduction in hospitalization when given within three days of symptom onset.[12][13] | Patients with COVID-19.[12] |
| Nirmatrelvir/ritonavir (for comparison) | SARS-CoV-2 main protease inhibitor. | In a meta-analysis, showed a 30% decrease in mortality.[12][13] | Patients with COVID-19.[12] |
Experimental Protocols
Detailed methodologies for key experiments cited are crucial for the interpretation of efficacy data. Below are summaries of the experimental protocols for representative studies of this compound and a monoclonal antibody therapy.
This compound for Influenza: A Meta-Analysis of Randomized Controlled Trials
-
Study Design: A meta-analysis of randomized, double-blind, placebo-controlled clinical trials.[2]
-
Patient Population: The analysis included 471 patients with a confirmed diagnosis of influenza, with laboratory-confirmed presence of influenza virus antigens.[2]
-
Intervention: Patients received this compound (Triazavirin®) or a placebo.[2]
-
Outcome Measures: The primary outcome was the effect on the severity of clinical symptoms in patients with influenza.[2]
-
Analysis: The meta-analysis was conducted in accordance with PRISMA principles to assess the overall efficacy of this compound.[2]
MHAA4549A for Influenza A: A Human Virus Challenge Model
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.[5]
-
Patient Population: One hundred healthy volunteers were inoculated with A/Wisconsin/67/2005 (H3N2) IAV.[5]
-
Intervention: 24 to 36 hours after inoculation, subjects received a single intravenous dose of placebo, MHAA4549A (400, 1200, or 3600 mg), or a standard oral dose of oseltamivir.[5]
-
Outcome Measures: The primary endpoints were safety and efficacy, assessed by changes in viral load (measured by quantitative PCR and TCID50 assays), influenza symptoms, and inflammatory biomarkers.[5]
-
Data Collection: Nasopharyngeal swabs were collected to assess viral load.[5]
Mechanisms of Action and Signaling Pathways
The fundamental difference in the therapeutic approach between this compound and monoclonal antibodies lies in their mechanisms of action.
This compound: As a guanosine nucleotide analog, this compound's principal action is to inhibit the synthesis of viral ribonucleic acid (RNA) and the replication of viral genomic fragments.[14] This broad-spectrum activity makes it a potential treatment for a variety of RNA viruses.
Monoclonal Antibodies: These therapies have more targeted mechanisms. For influenza, they often target surface proteins like hemagglutinin (HA) or neuraminidase (NA). Antibodies targeting the HA stalk, a conserved region, can prevent the conformational changes necessary for the virus to fuse with the host cell membrane and release its genetic material.[4] Others may target the M2e protein, interfering with viral budding.[3] For SARS-CoV-2, mAbs primarily target the spike protein to block its entry into host cells.
Visualizations
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound inhibiting viral RNA synthesis.
Monoclonal Antibody (Anti-HA Stalk) Mechanism of Action
Caption: Monoclonal antibody blocking viral fusion within the endosome.
General Experimental Workflow for a Human Challenge Study
Caption: A typical workflow for a human viral challenge clinical trial.
Conclusion
Both this compound and monoclonal antibody therapies have demonstrated significant antiviral activity against influenza and COVID-19 in clinical studies. This compound offers the advantage of broad-spectrum activity against RNA viruses, while monoclonal antibodies provide highly targeted and potent neutralization of specific viral strains. The choice between these therapies may depend on the specific viral pathogen, the patient population, and the stage of infection. The lack of direct comparative efficacy trials highlights a critical gap in the current understanding and underscores the need for future research to directly compare these promising antiviral strategies. This will be essential for optimizing treatment protocols and preparing for future viral outbreaks.
References
- 1. Safety and efficacy of monoclonal antibody VIS410 in adults with uncomplicated influenza A infection: Results from a randomized, double-blind, phase-2, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meta-analysis of randomized clinical trials of this compound efficacy in etiotropic therapy of influenza | Sabitov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 3. Monoclonal antibodies against influenza viruses: a clinical trials review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Phase 2 Randomized Trial of the Safety and Efficacy of MHAA4549A, a Broadly Neutralizing Monoclonal Antibody, in a Human Influenza A Virus Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety and efficacy of monoclonal antibody VIS410 in adults with uncomplicated influenza A infection: Results from a randomized, double-blind, phase-2, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Randomized Double-Blind Phase 2 Study of Combination Antivirals for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Monoclonal antibodies against influenza viruses: a clinical trials review [frontiersin.org]
- 12. fortuneonline.org [fortuneonline.org]
- 13. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 14. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Safe Disposal of Riamilovir: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Riamilovir are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound are not extensively documented, a comprehensive approach based on general best practices for pharmaceutical waste management can be implemented. This guide provides essential safety and logistical information, including operational plans for the proper disposal of this compound in a laboratory setting.
Key Characteristics of this compound
Understanding the properties of this compound is the first step in its safe management. The following table summarizes key information about the compound.[1][2][3][4][5]
| Property | Value |
| Chemical Name | 2-methylsulfanyl-6-nitro[1][2][6]triazolo[5,1-c][1][2][6]triazin-7(4H)-one[2] |
| Molecular Formula | C5H4N6O3S[2][3] |
| Molecular Weight | 228.19 g/mol [2][3] |
| Appearance | Off-white solid[5] |
| Solubility | Soluble in DMSO[4][5] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[3][5] |
Operational Plan for this compound Disposal
In the absence of specific guidelines for this compound, the following step-by-step procedure, based on general recommendations from the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) for pharmaceutical waste, should be followed.[7][8][9][10]
Step 1: Assessment and Preparation
-
Identify Waste: Determine if the this compound to be disposed of is in solid form, in a solution, or part of a mixture from an experimental protocol.
-
Consult Safety Data Sheet (SDS): Although a specific SDS for this compound disposal was not found in the search results, always attempt to locate and consult the manufacturer-provided SDS for any specific handling and disposal instructions.
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
Step 2: In-Lab Deactivation (if applicable and feasible)
-
For small quantities of this compound in solution, a chemical deactivation step may be considered if a validated protocol is available. However, without specific information on this compound's reactivity, this step should be approached with caution and only by qualified personnel.
Step 3: Segregation and Collection
-
Do Not Dispose Down the Drain: Pharmaceutical waste, including this compound, should not be disposed of down the sink or toilet.[9][10] This is to prevent the introduction of active pharmaceutical ingredients into waterways, which can have adverse environmental effects.[11][12][13][14][15]
-
Designated Waste Container: Place all solid this compound waste and any materials contaminated with it (e.g., weighing paper, gloves) into a clearly labeled, sealed, and leak-proof hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
Step 4: Secure Storage
-
Store the hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and that the container is not exposed to extreme temperatures.
Step 5: Professional Disposal
-
Engage a Licensed Waste Management Vendor: The most critical step is to arrange for the collection and disposal of the hazardous waste by a licensed and reputable chemical waste management company. These companies are equipped to handle and dispose of pharmaceutical waste in compliance with all federal, state, and local regulations.
-
Documentation: Maintain a detailed record of the disposed this compound, including the quantity, date of disposal, and the name of the waste management vendor.
Hypothetical Experimental Protocol: In Vitro Antiviral Assay
To provide context, consider a typical in vitro experiment where this compound disposal would be necessary:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific virus in a cell culture model.
-
Methodology:
-
Prepare a stock solution of this compound by dissolving the solid compound in Dimethyl Sulfoxide (DMSO).
-
Perform serial dilutions of the this compound stock solution in cell culture media to create a range of working concentrations.
-
Infect a monolayer of host cells with the target virus.
-
Treat the infected cells with the various concentrations of this compound.
-
After a specified incubation period, assess viral replication using a suitable method (e.g., plaque assay, RT-qPCR).
-
-
Waste Generation: This protocol would generate the following waste streams requiring proper disposal:
-
Unused this compound stock and working solutions.
-
Contaminated cell culture plates, pipette tips, and tubes.
-
Contaminated PPE.
-
All of these materials must be collected and disposed of following the operational plan outlined above.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.
By adhering to these general but crucial guidelines, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and trust within the scientific community.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Triazavirin , ≧98.0% | this compound | CAS 928659-17-0 | Sun-shinechem [sun-shinechem.com]
- 6. This compound | C5H4N6O3S | CID 3113817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. epa.gov [epa.gov]
- 10. fda.gov [fda.gov]
- 11. Frontiers | Environmental and ecotoxicological effects of drugs used for the treatment of COVID 19 [frontiersin.org]
- 12. A sustainable approach for the removal methods and analytical determination methods of antiviral drugs from water/wastewater: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antiviral drugs in wastewater are on the rise as emerging contaminants: A comprehensive review of spatiotemporal characteristics, removal technologies and environmental risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Occurrence, removal and mass loads of antiviral drugs in seven wastewater treatment plants with various treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Riamilovir
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Riamilovir is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound, also known as Triazavirin.
Hazard and Exposure Overview
This compound is a broad-spectrum antiviral drug.[1][2][3] According to available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation.[4] The primary routes of occupational exposure are inhalation of dust or aerosols, and direct contact with skin and eyes.[4][5]
Currently, specific Occupational Exposure Limits (OELs) for this compound have not been established. In the absence of a specific OEL, an Occupational Exposure Banding (OEB) approach is often used for pharmaceuticals with limited data to guide safe handling practices.[5] While a specific OEB for this compound is not publicly available, the known hazards necessitate a cautious approach to minimize exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| PPE Component | Minimum Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | To prevent inhalation of airborne particles, especially when handling powders or generating aerosols.[6][7][8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent direct skin contact with the compound.[4][6][9][10] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect the eyes from dust, splashes, and aerosols.[4][6][7][9] |
| Body Protection | Laboratory coat or disposable gown | To protect skin and personal clothing from contamination.[4][6][9][10] |
For procedures with a higher risk of generating dust or aerosols, such as weighing the solid compound or preparing concentrated solutions, a higher level of protection, including a full-face respirator and impervious disposable clothing, should be considered.[11]
Operational and Disposal Plans
A structured approach to handling and disposal is essential for maintaining a safe laboratory environment.
Handling Procedures
-
Engineering Controls : All work with solid this compound or concentrated solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or other containment device.[4][11]
-
Avoid Dust and Aerosol Generation : Handle the compound carefully to minimize the creation of dust.[4]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[4] Do not eat, drink, or smoke in areas where the compound is handled.[4]
-
Spill Management : In the event of a spill, evacuate the area and prevent further spread. Wear appropriate PPE, including respiratory protection. Absorb liquid spills with an inert material. For solid spills, gently cover and collect the material in a manner that avoids dust generation. Decontaminate the spill area thoroughly.[4]
Disposal Plan
All this compound waste, including unused compound and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[4]
-
Waste Segregation : Collect all this compound waste in clearly labeled, sealed containers. This includes contaminated PPE, labware, and cleaning materials.
-
Unused Compound : Do not dispose of this compound down the drain. The preferred method of disposal is through a licensed hazardous waste management company. If a drug take-back program is not available, the unused solid can be mixed with an inert and undesirable material such as cat litter or coffee grounds, placed in a sealed plastic bag, and disposed of in the trash.[12][13][14]
-
Empty Containers : Before disposing of empty containers, ensure all personal and prescription information is removed or blacked out to protect privacy.[12][14]
Visualized Workflows
The following diagrams provide a clear, step-by-step guide for key procedures related to the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: A decision-making guide for the proper disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Triazavirin , ≧98.0% | this compound | CAS 928659-17-0 | Sun-shinechem [sun-shinechem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment and Antiviral Drug Use during Hospitalization for Suspected Avian or Pandemic Influenza1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Appropriate PPE | ACEP [acep.org]
- 8. Personal protective equipment in the siege of respiratory viral pandemics: strides made and next steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rn.com [rn.com]
- 10. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. Medicine: Proper Disposal [nationwidechildrens.org]
- 13. fda.gov [fda.gov]
- 14. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
